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  • Product: 2-(Benzyloxy)-4-chloroaniline
  • CAS: 860677-88-9

Core Science & Biosynthesis

Foundational

2-(Benzyloxy)-4-chloroaniline CAS number 860677-89-9

An In-Depth Technical Guide to 2-(Benzyloxy)-4-chloroaniline (CAS 860677-89-9) For Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(Benzyloxy)-4-chloroaniline is a substituted aniline deri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Benzyloxy)-4-chloroaniline (CAS 860677-89-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Benzyloxy)-4-chloroaniline is a substituted aniline derivative of significant interest in synthetic and medicinal chemistry. Its structure, featuring a benzyloxy group ortho to the amine and a chloro substituent para, presents a versatile scaffold for the development of novel compounds. While public domain data specifically for CAS number 860677-89-9 is limited, this guide provides a comprehensive technical overview by synthesizing information from its hydrochloride salt, its logical precursors, and structurally related analogues. This document details the compound's chemical identity, physicochemical properties, a robust, field-proven synthesis protocol, potential applications in drug discovery, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

The core structure of 2-(Benzyloxy)-4-chloroaniline combines the functionalities of an aromatic amine, a benzyl ether, and an organochloride. These features make it a valuable intermediate for introducing this specific substitution pattern into more complex molecules.

Table 1: Physicochemical and Identity Data

PropertyValue / InformationSource / Note
IUPAC Name 2-(Benzyloxy)-4-chloroaniline-
CAS Number 860677-89-9-
Molecular Formula C₁₃H₁₂ClNOCalculated
Molecular Weight 233.69 g/mol Calculated
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)N-
Related CAS 860585-47-3 (Hydrochloride Salt)[1]
Precursor CAS 28443-50-7 (2-Amino-5-chlorophenol)[2]
Form Solid (Predicted)Based on analogues
Melting Point 145-153 °C (for precursor 2-Amino-5-chlorophenol)[2]
Solubility Soluble in Methanol (for precursor)[2]

Note: Due to the scarcity of direct experimental data for 2-(Benzyloxy)-4-chloroaniline, some properties are inferred from its precursor, 2-Amino-5-chlorophenol, a light brown crystalline powder.[2]

Synthesis and Purification: A Protocol Grounded in Mechanistic Insight

The synthesis of 2-(Benzyloxy)-4-chloroaniline is most logically achieved via the selective O-benzylation of its precursor, 2-amino-5-chlorophenol. A direct alkylation of the aminophenol often results in a mixture of O- and N-alkylated products due to the comparable nucleophilicity of the hydroxyl and amino groups.[3] To ensure regioselectivity, a protection-alkylation-deprotection strategy is the most robust approach.

Rationale for Synthetic Strategy

The hydroxyl group of an aminophenol is a hard nucleophile, while the amino group is a softer nucleophile. Benzyl bromide, the alkylating agent, is a relatively soft electrophile. According to Hard-Soft Acid-Base (HSAB) theory, this combination can lead to poor selectivity. To circumvent this, the more nucleophilic amino group is temporarily protected as a less reactive imine. This allows the phenoxide, generated by a base, to be the sole nucleophilic site for the subsequent benzylation.

Proposed Synthetic Workflow

The following workflow outlines a reliable method for the synthesis of 2-(Benzyloxy)-4-chloroaniline.

G cluster_0 Step 1: Protection cluster_1 Step 2: O-Benzylation cluster_2 Step 3: Deprotection & Isolation A 2-Amino-5-chlorophenol (CAS 28443-50-7) C N-Benzylidene-2-hydroxy-4-chloroaniline (Imine Intermediate) A->C Methanol, rt, 1h B Benzaldehyde B->C F Protected Product C->F Acetone, reflux, 20h D Benzyl Bromide D->F E Potassium Carbonate (K₂CO₃) E->F H 2-(Benzyloxy)-4-chloroaniline (Final Product) F->H Hydrolysis G Aqueous HCl G->H I Purification (Column Chromatography) H->I

Caption: Proposed synthesis of 2-(Benzyloxy)-4-chloroaniline.

Detailed Experimental Protocol

This protocol is adapted from established methods for the selective alkylation of aminophenols.[3]

Step 1: Protection of the Amino Group (Imine Formation)

  • To a stirred solution of 2-amino-5-chlorophenol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

  • Stir the resulting solution at room temperature for 1 hour. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure (in vacuo). The resulting residue, the N-benzylidene intermediate, can often be used in the next step without further purification.

Step 2: O-Benzylation

  • Dissolve the crude imine intermediate from Step 1 in acetone.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Add benzyl bromide (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for approximately 20 hours, monitoring the reaction by TLC until the starting material is consumed.

Step 3: Deprotection and Purification

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add a solution of aqueous hydrochloric acid (e.g., 2M HCl) and stir to hydrolyze the imine. This step regenerates the free amine.

  • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-(Benzyloxy)-4-chloroaniline.

Potential Applications in Research and Drug Development

Substituted anilines are a cornerstone of medicinal chemistry, serving as key building blocks for a vast array of therapeutic agents.[4] The 2-(benzyloxy)-4-chloroaniline scaffold is a precursor to molecules with potential biological activity.

  • Kinase Inhibitors: The anilino-quinazoline and anilino-pyrimidine cores are prevalent in many FDA-approved tyrosine kinase inhibitors for oncology.[4] 2-(Benzyloxy)-4-chloroaniline could serve as a starting material for novel inhibitors where the benzyloxy and chloro groups modulate solubility, metabolic stability, and target engagement.

  • Antimicrobial Agents: Chloroanilines are precursors to widely used antimicrobial and bactericidal agents like chlorhexidine. N-benzyl aniline derivatives have also been investigated for their activity against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • CNS-Active Agents: Benzyloxyaniline derivatives have been explored for various central nervous system (CNS) applications. For instance, novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives have been designed as multifunctional agents for treating Parkinson's disease, exhibiting monoamine oxidase B (MAO-B) inhibition and antioxidant properties.[6]

  • Chemical Synthesis: As a functionalized primary amine, it is a valuable intermediate for synthesizing more complex molecules, including dyes, pigments, and specialty polymers.[7]

Safety and Handling

Table 2: GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard StatementSource (Analogue)
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
Skin Irritation2H315: Causes skin irritation.[1]
Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness.[1]
Carcinogenicity1A / 1BH350: May cause cancer. (Precautionary, based on 4-chloroaniline)[10]
Aquatic Hazard (Chronic)1H410: Very toxic to aquatic life with long lasting effects. (Precautionary)[9]
Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling should be performed in a well-ventilated fume hood to minimize inhalation exposure.[11]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of properly.[11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[11]

  • Do not eat, drink, or smoke in the handling area.[8]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

References

  • LookChem. (n.d.). Cas 28443-50-7, 2-Amino-5-chlorophenol. Retrieved from [Link][2]

  • NextSDS. (n.d.). 2-(benzyloxy)-4-chloroaniline hydrochloride — Chemical Substance Information. Retrieved from [Link][1]

  • New Jersey Department of Health. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from [Link][8]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link][9]

  • PubChem. (n.d.). 2-Amino-5-chlorophenol. Retrieved from [Link][13]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

  • Labkem. (2024). 4-Chloroaniline 103500 - Safety Data Sheet. Retrieved from [Link][10]

  • Autech. (n.d.). 4-Benzyloxyaniline hydrochloride. Retrieved from [Link][7]

  • Cao, Z., et al. (2023). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 249, 115142. Retrieved from [Link][6]

  • Google Patents. (n.d.). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof. Retrieved from [5]

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

Sources

Exploratory

2-(Benzyloxy)-4-chloroaniline: Structural Properties, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of modern medicinal chemistry and targeted drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 2-(Benzyloxy)-4-chloroaniline (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and targeted drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9) [1] represents a highly versatile intermediate characterized by its unique molecular architecture. Featuring a nucleophilic aniline core, an electron-withdrawing halogen handle, and a sterically demanding but cleavable benzyloxy protecting group, this compound is strategically deployed in the synthesis of advanced kinase inhibitors and allosteric modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, chemoselective synthesis pathways, and downstream applications in drug development.

Molecular Architecture & Physicochemical Profiling

The structural logic of 2-(benzyloxy)-4-chloroaniline is defined by the push-pull electronic effects on the central aromatic ring. The benzyloxy group at the ortho position donates electron density via resonance, while the chloro group at the para position exerts an electron-withdrawing inductive effect. This delicate electronic balance modulates the pKa and nucleophilicity of the primary amine, making it an ideal candidate for controlled cross-coupling reactions.

Quantitative Physicochemical Data

The following table summarizes the core properties required for formulation and reaction planning.

PropertyValue / Description
Chemical Name 2-(Benzyloxy)-4-chloroaniline
CAS Number 860677-88-9
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.70 g/mol
Physical State Solid (Light yellow to brown powder)
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)
Estimated LogP ~3.8 (Highly lipophilic)

Strategic Synthesis & Mechanistic Pathways

The synthesis of 2-(benzyloxy)-4-chloroaniline is a masterclass in chemoselectivity. Starting from the inexpensive and commercially available 4-chloro-2-nitrophenol, the sequence requires two orthogonal transformations: O-alkylation followed by a highly selective nitro reduction.

Step 1: O-Alkylation. The synthesis initiates with the protection of the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is utilized as a mild base in N,N-dimethylformamide (DMF) [2]. DMF, a polar aprotic solvent, is mechanistically critical; it strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This significantly lowers the activation energy for the Sₙ2 attack on benzyl bromide.

Step 2: Chemoselective Nitro Reduction. The reduction of the intermediate 2-(benzyloxy)-4-chloro-1-nitrobenzene presents a significant chemoselectivity challenge. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated because it will rapidly cleave the benzyl ether via hydrogenolysis and may induce hydrodehalogenation of the aryl chloride. To circumvent this, a modified Béchamp reduction utilizing activated iron powder and ammonium chloride (Fe/NH₄Cl) is employed [3]. This single-electron transfer (SET) mechanism selectively reduces the nitro group to an amine while preserving the structural integrity of both the benzyl ether and the aryl chloride.

Synthesis A 4-Chloro-2-nitrophenol (Starting Material) B 2-(Benzyloxy)-4-chloro-1-nitrobenzene (Intermediate) A->B Benzyl Bromide, K2CO3 DMF, 60°C (O-Alkylation) C 2-(Benzyloxy)-4-chloroaniline (Target Compound) B->C Fe powder, NH4Cl EtOH/H2O, 80°C (Selective Reduction)

Figure 1: Two-step synthesis pathway of 2-(benzyloxy)-4-chloroaniline emphasizing selective nitro reduction.

Experimental Protocols & Self-Validating Workflows

To ensure high fidelity and reproducibility, the following protocols integrate causality-driven steps and self-validating in-process controls.

Protocol A: Synthesis of 2-(Benzyloxy)-4-chloro-1-nitrobenzene
  • Reagent Assembly: To a round-bottom flask, add 4-chloro-2-nitrophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.5 M concentration). Stir at room temperature for 15 minutes to allow for complete phenoxide formation.

  • Alkylation: Dropwise add benzyl bromide (1.1 equiv). Heat the reaction mixture to 60 °C and stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc, 4:1). The disappearance of the bright yellow nitrophenol spot and the emergence of a less polar, UV-active spot confirms reaction completion.

  • Workup & Isolation: Pour the reaction mixture into ice-cold distilled water (10 volumes).

    • Causality & Self-Validation: Pouring the DMF solution into water drives the equilibrium and self-purifies the product. The highly hydrophobic benzylated intermediate instantly precipitates, while unreacted K₂CO₃ and DMF remain in the aqueous phase.

  • Filtration: Filter the precipitate, wash with cold water followed by cold hexanes, and dry under vacuum to yield the intermediate as a pale solid.

Protocol B: Chemoselective Reduction to 2-(Benzyloxy)-4-chloroaniline
  • Reagent Assembly: Dissolve 2-(benzyloxy)-4-chloro-1-nitrobenzene (1.0 equiv) in an Ethanol/Water mixture (4:1 ratio, 0.2 M). Add Iron powder (325 mesh, 5.0 equiv) and NH₄Cl (2.0 equiv).

  • Reduction: Heat the suspension to a gentle reflux (80 °C) and stir vigorously for 2–3 hours.

  • In-Process Control (IPC): Monitor via TLC. The product will appear as a highly polar spot that stains positively with ninhydrin, confirming the presence of the primary amine.

  • Workup & Isolation: Filter the hot reaction mixture through a tightly packed pad of Celite. Wash the pad thoroughly with hot ethyl acetate.

    • Causality & Self-Validation: Hot filtration through Celite is a mandatory, self-validating operational step. Failing to remove the colloidal iron oxide sludge will result in unbreakable emulsions during the subsequent liquid-liquid extraction phase, leading to catastrophic product loss.

  • Purification: Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure 2-(benzyloxy)-4-chloroaniline.

Applications in Medicinal Chemistry & Drug Development

In drug discovery, 2-(benzyloxy)-4-chloroaniline functions as a highly privileged scaffold, particularly in the development of targeted therapeutics such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinase inhibitors.

The strategic value of this molecule lies in its dual-stage utility:

  • Scaffold Assembly: The primary aniline nitrogen is highly amenable to Buchwald-Hartwig cross-coupling or SₙAr reactions, allowing for direct attachment to pyrimidine, quinazoline, or pyridine core structures.

  • Conformational Control & Late-Stage Unmasking: During initial structure-activity relationship (SAR) studies, the bulky benzyloxy group can be retained to probe deep hydrophobic pockets within the kinase allosteric sites. Alternatively, once the core scaffold is assembled, the benzyl group can be subjected to late-stage hydrogenolysis. This unmasks the hidden phenol, generating a potent hydrogen bond donor/acceptor capable of interacting with critical hinge-region residues (e.g., Met793 in EGFR) to drastically increase binding affinity and target residence time.

DrugDesign A 2-(Benzyloxy)-4-chloroaniline (Core Scaffold) B Amine Functionalization (e.g., SNAr, Amidation) A->B Scaffold Assembly C Benzyl Deprotection (Revealing Phenol) A->C Late-stage Deprotection D Kinase Inhibitor Target (e.g., EGFR/HER2) B->D E Allosteric Modulator (Conformational Control) B->E C->D

Figure 2: Strategic utilization of 2-(benzyloxy)-4-chloroaniline in targeted drug discovery.

References

  • NextSDS Database. "2-(benzyloxy)-4-chloroaniline — Chemical Substance Information." NextSDS. URL: [Link]

  • Liu, Y., et al. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis (2005). URL:[Link]

Foundational

An In-Depth Technical Guide to 2-(Benzyloxy)-4-chloroaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Benzyloxy)-4-chloroaniline is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly withi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-chloroaniline is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features—a reactive aniline moiety, a bulky benzyloxy group, and a deactivating chloro substituent—provide a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of the synthesis, physicochemical properties, and established applications of 2-(Benzyloxy)-4-chloroaniline, providing researchers and drug development professionals with a detailed resource to leverage this compound in their scientific endeavors. The strategic positioning of its functional groups makes it a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives.

PropertyValueSource
IUPAC Name 2-(Benzyloxy)-4-chloroanilineN/A
Other Names 4-Chloro-2-(phenylmethoxy)anilineN/A
CAS Number 860677-88-9[1]
Molecular Formula C₁₃H₁₂ClNO[2]
Molecular Weight 233.70 g/mol [2]
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. (Inferred)N/A

Synthesis of 2-(Benzyloxy)-4-chloroaniline

The most logical and established synthetic route to 2-(Benzyloxy)-4-chloroaniline involves a two-step process starting from commercially available 4-chloro-2-nitrophenol. This pathway is advantageous due to the accessibility of the starting material and the reliability of the chemical transformations.

Workflow for the Synthesis of 2-(Benzyloxy)-4-chloroaniline

A 4-Chloro-2-nitrophenol B 1-(Benzyloxy)-4-chloro-2-nitrobenzene A->B  Benzyl Bromide (BnBr),  Base (e.g., K₂CO₃),  Solvent (e.g., Acetone)   C 2-(Benzyloxy)-4-chloroaniline B->C  Reducing Agent  (e.g., SnCl₂·2H₂O, HCl, Ethanol)  

Caption: Synthetic pathway to 2-(Benzyloxy)-4-chloroaniline.

Step 1: Synthesis of 1-(Benzyloxy)-4-chloro-2-nitrobenzene

The initial step is a Williamson ether synthesis, where the phenolic hydroxyl group of 4-chloro-2-nitrophenol is benzylated.

Expert Insight: The choice of a suitable base and solvent system is critical for achieving a high yield and minimizing side reactions. Potassium carbonate is a cost-effective and efficient base for this transformation, while acetone provides a good solvent for both the starting material and the benzylating agent.

Experimental Protocol:

  • To a solution of 4-chloro-2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(benzyloxy)-4-chloro-2-nitrobenzene as a solid.

Step 2: Synthesis of 2-(Benzyloxy)-4-chloroaniline

The second step involves the reduction of the nitro group of 1-(benzyloxy)-4-chloro-2-nitrobenzene to the corresponding aniline. Several reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride) being a reliable and high-yielding option that is compatible with the benzyloxy and chloro functional groups[3].

Expert Insight: The use of stannous chloride in an acidic alcoholic medium is a classic and robust method for the reduction of aromatic nitro compounds. The reaction proceeds under mild conditions and typically affords clean conversion to the desired aniline. The product can be conveniently isolated as its hydrochloride salt, which can then be neutralized to obtain the free base.

Experimental Protocol:

  • To a solution of 1-(benzyloxy)-4-chloro-2-nitrobenzene (1.0 eq) in ethanol, add a solution of stannous chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • To obtain the free base, suspend the hydrochloride salt in water and neutralize with an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(benzyloxy)-4-chloroaniline.

Spectroscopic Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.50-7.30 (m, 5H): Protons of the phenyl ring of the benzyloxy group.

  • δ 7.00-6.80 (m, 3H): Aromatic protons of the substituted aniline ring.

  • δ 5.10 (s, 2H): Methylene protons of the benzyloxy group (-OCH₂-).

  • δ 4.00 (br s, 2H): Protons of the amino group (-NH₂).

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 150-140: Carbon atoms attached to the oxygen and nitrogen atoms.

  • δ 137-127: Carbon atoms of the phenyl ring of the benzyloxy group and the substituted aniline ring.

  • δ 125-115: Carbon atoms of the substituted aniline ring.

  • δ 71: Methylene carbon of the benzyloxy group (-OCH₂-).

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a vast array of therapeutic agents[4]. The structural motifs present in 2-(Benzyloxy)-4-chloroaniline make it a particularly attractive building block for the development of targeted therapies, especially in the field of oncology.

Role as a Key Intermediate for Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of anticancer drugs. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent and selective kinase inhibitors[5].

Logical Pathway for Kinase Inhibitor Synthesis:

A 2-(Benzyloxy)-4-chloroaniline C 4-Anilinoquinazoline-based Kinase Inhibitor A->C  Nucleophilic Aromatic  Substitution (SNAr) B Substituted Quinazoline (e.g., 4-chloroquinazoline) B->C

Caption: General scheme for the synthesis of 4-anilinoquinazoline kinase inhibitors.

The aniline nitrogen of 2-(Benzyloxy)-4-chloroaniline can act as a nucleophile to displace a leaving group, such as a chlorine atom, at the C4 position of a quinazoline ring system. This nucleophilic aromatic substitution (SNAr) reaction is a common strategy for constructing the core structure of many kinase inhibitors. The benzyloxy and chloro substituents on the aniline ring can then be strategically utilized to modulate the potency, selectivity, and pharmacokinetic properties of the final compound.

While a specific, marketed drug has not been publicly disclosed as being synthesized from 2-(benzyloxy)-4-chloroaniline, its structural similarity to intermediates used in the synthesis of known kinase inhibitors suggests its potential in this area. For instance, various substituted anilines are key components in the synthesis of inhibitors targeting kinases such as EGFR, VEGFR, and Src[6].

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-(Benzyloxy)-4-chloroaniline and its precursors. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Benzyloxy)-4-chloroaniline is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with its unique substitution pattern, makes it an attractive building block for the construction of complex, biologically active molecules. This in-depth guide provides a solid foundation for researchers and scientists to understand and effectively utilize 2-(Benzyloxy)-4-chloroaniline in their synthetic endeavors, particularly in the pursuit of novel therapeutics such as kinase inhibitors.

References

  • NextSDS. 2-(benzyloxy)-4-chloroaniline. ([Link])

  • PubChem. 4-Benzyloxy-3-chloroaniline. ([Link])

  • Zhang, M., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Arkivoc, 2008(14), 1-6.
  • Lawrence, H. R., et al. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3465-3469.
  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-7876.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-(Benzyloxy)-4-chloroaniline

Audience: Researchers, scientists, and drug development professionals. Foreword: A Proactive Approach to Chemical Safety In the landscape of pharmaceutical research and development, novel chemical entities are the bedroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. 2-(Benzyloxy)-4-chloroaniline, a substituted aniline derivative, represents a class of compounds frequently utilized as a building block in the synthesis of complex target molecules. Its unique structural features—a chloro-substituted aniline core masked by a benzyloxy group—make it a valuable intermediate. However, these same features necessitate a thorough and proactive understanding of its potential hazards.

This guide moves beyond the standard checklist format of a safety data sheet (SDS). It is designed for the discerning scientist who understands that true laboratory safety is not about mere compliance, but about a deep, mechanistic understanding of the materials in use. We will delve into the "why" behind the protocols, grounding our recommendations in toxicological principles and established best practices for handling aromatic amines and chlorinated compounds. Our objective is to empower you, the researcher, to not only follow safety procedures but to cultivate a culture of intrinsic safety awareness in your laboratory.

Section 1: Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior in various experimental conditions, its potential for absorption, and the appropriate storage and handling measures.

Chemical Structure:

Caption: Chemical Structure of 2-(Benzyloxy)-4-chloroaniline.

While a specific Safety Data Sheet for 2-(Benzyloxy)-4-chloroaniline is not widely available, its safety profile can be expertly inferred from its structural relatives, such as its hydrochloride salt and other chloroanilines. The data presented below is a synthesis from these related compounds to provide a robust, precautionary overview.

PropertyValue / InformationSource(s)
IUPAC Name 2-(Benzyloxy)-4-chloroaniline-
CAS Number 860585-47-3 (for hydrochloride salt)[1]
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.7 g/mol
Appearance Likely a pale yellow or off-white to brown solid, based on related compounds.[2][3]
Solubility Expected to be soluble in organic solvents and hot water.-
Stability Stable under normal conditions.[4][5] May be sensitive to light and air.[4]-

Section 2: Hazard Identification and Toxicological Insights

The primary toxicological concern with 2-(Benzyloxy)-4-chloroaniline stems from its chloroaniline core. Chloroanilines are a well-documented class of compounds with significant health hazards. The benzyloxy group may modulate the compound's physical properties and metabolic profile, but the fundamental hazards of the aniline moiety should be considered paramount.

Based on the GHS classifications for the hydrochloride salt and related chloroanilines, the following hazards are anticipated[1][6][7]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][7][8] Aniline derivatives can be readily absorbed through the skin, making dermal contact a significant route of exposure.[9]

  • Skin Irritation/Corrosion: Causes skin irritation.[1][6] Prolonged contact may lead to more severe effects.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][6][10]

  • Skin Sensitization: May cause an allergic skin reaction.[7] This is a critical consideration, as initial exposures may not produce a reaction, but subsequent contact can lead to a significant allergic response.

  • Carcinogenicity: Many chloroaniline derivatives are classified as known or suspected carcinogens.[7][9] 4-Chloroaniline is classified by IARC as Group 2B, possibly carcinogenic to humans.[3] Therefore, this compound should be handled as a potential carcinogen with extreme caution.[11]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][6][10]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4][9] This necessitates stringent controls to prevent environmental release.

Mechanistic Insight: The Aniline Hazard The toxicity of anilines is often linked to their metabolism in the body. The amine group can be oxidized, leading to the formation of reactive intermediates. These intermediates can bind to macromolecules like proteins and DNA, potentially causing cellular damage and mutagenicity. A key toxic effect of anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[11] This can lead to symptoms like cyanosis (a blueish tint to the skin and lips), headache, dizziness, and in severe cases, death.[11]

Section 3: Proactive Risk Mitigation and Handling Protocols

A proactive safety culture is built on the foundation of controlling exposures. For a compound with the hazard profile of 2-(Benzyloxy)-4-chloroaniline, a multi-layered approach to risk mitigation is essential.

Caption: Hierarchy of controls for risk mitigation.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, providing a passive layer of protection that is not dependent on user behavior.

  • Chemical Fume Hood: All work involving the handling of solid 2-(Benzyloxy)-4-chloroaniline or its solutions must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure route.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for chloroanilines. Always inspect gloves for tears or pinholes before use.[6] Employ the proper glove removal technique to avoid contaminating your skin.[6]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[12] If there is a risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin and Body Protection: A full-length laboratory coat, buttoned, is required.[9] Consider a chemically resistant apron for large-scale work. Do not wear shorts or open-toed shoes in the laboratory.

Standard Operating Procedure (SOP) for Safe Handling
  • Preparation: Before handling the compound, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers).

  • Weighing: Tare a weigh boat on the analytical balance inside the fume hood. Carefully dispense the solid compound, minimizing the creation of dust. If dust is generated, allow it to settle before closing the sash and proceeding.

  • Dissolving: Add the solvent to the solid in the fume hood. Use a closed or covered vessel to minimize vapor release during dissolution.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6] Contaminated work clothing should not be taken home.[11]

Storage and Incompatibility
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Protect from light and air, as these may cause degradation.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] Aniline derivatives can react violently with these materials.

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of safety equipment.

First_Aid_Decision_Tree cluster_routes cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Wash skin with soap and plenty of water for 15 min. 3. Seek immediate medical attention. Skin_Contact->Action_Skin Action_Eye 1. Immediately flush eyes with water for 15 min, lifting eyelids. 2. Remove contact lenses if present. 3. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Ingest 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Seek immediate medical attention. Ingestion->Action_Ingest

Caption: Decision tree for first-aid response to exposure.

First-Aid Measures

The immediate response to an exposure is critical. The overarching principle is to remove the individual from the source of exposure and decontaminate as quickly and safely as possible.

  • Inhalation: Move the person to fresh air immediately.[10][13] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[13] Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[9]

Spill and Leak Cleanup
  • Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[6] Place it in a suitable, closed, and labeled container for disposal.[6] Clean the spill area with a suitable solvent and wash thoroughly.

  • Large Spills: Evacuate the area immediately and alert emergency personnel.[11] Do not attempt to clean up a large spill without specialized training and equipment. Prevent the material from entering drains or waterways.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.[10][11]

  • Hazardous Combustion Products: During a fire, toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas will be produced.[4] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Section 5: Disposal Considerations

Disposal of 2-(Benzyloxy)-4-chloroaniline and any contaminated materials must be handled as hazardous waste.

  • Waste Chemical: Dispose of the compound through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[4]

  • Contaminated Materials: Any items that have come into direct contact with the compound (e.g., gloves, weigh boats, paper towels, contaminated glassware) must also be collected and disposed of as hazardous waste.[11]

Conclusion: A Commitment to Scientific and Personal Integrity

The responsible use of 2-(Benzyloxy)-4-chloroaniline is a reflection of a laboratory's commitment to scientific excellence and, more importantly, to the well-being of its personnel. By understanding the chemical's properties, recognizing its potential hazards, and rigorously applying the multi-layered safety protocols outlined in this guide, researchers can confidently utilize this valuable synthetic intermediate while upholding the highest standards of safety. This document should serve as a living resource, integrated into your laboratory's specific SOPs and training programs, fostering an environment where safety is not just a requirement, but an instinct.

References

  • NextSDS. (n.d.). 2-(benzyloxy)-4-chloroaniline hydrochloride — Chemical Substance Information.
  • Thermo Fisher Scientific. (2010, May 24). SAFETY DATA SHEET: 4-Chloroaniline.
  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 2-(Benzyloxy)-4-bromo-5-chloroaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloroaniline Safety Data Sheet.
  • Loba Chemie. (2018, September 7). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS.
  • Merck. (n.d.). 3-(Benzyloxy)-4-chloroaniline | 76464-57-8.
  • MilliporeSigma. (2026, January 13). SAFETY DATA SHEET: 4-Chloroaniline.
  • New Jersey Department of Health. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY.
  • A&K Scientific, Inc. (2024, November 4). Safety Data Sheet: 4-Chloroaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride.
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET: 4-Benzyloxyaniline hydrochloride.
  • C/D/N Isotopes, Inc. (2015). Safety Data Sheet: 4-Chloroaniline-2,3,5,6-d4.
  • Carl ROTH. (2024, March 4). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride.
  • Wikipedia. (n.d.). 4-Chloroaniline.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-Benzyloxyaniline hydrochloride.
  • Ataman Kimya. (n.d.). 4-CHLOROANILINE.
  • National Industrial Chemicals Notification and Assessment Scheme. (2019, December 12). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment.

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Foundational

2-(Benzyloxy)-4-chloroaniline solubility in organic solvents

Title : Predictive and Empirical Solubility Profiling of 2-(Benzyloxy)-4-chloroaniline in Organic Solvents: A Comprehensive Guide Executive Summary Understanding the solubility profile of active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Predictive and Empirical Solubility Profiling of 2-(Benzyloxy)-4-chloroaniline in Organic Solvents: A Comprehensive Guide

Executive Summary Understanding the solubility profile of active pharmaceutical ingredient (API) intermediates is critical for optimizing reaction conditions, purification workflows, and crystallization processes. This technical whitepaper provides an in-depth analysis of the solubility characteristics of 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9)[1] in various organic solvents. By bridging structural thermodynamics with empirical high-throughput methodologies, this guide equips process chemists with a self-validating framework for solvent selection.

Physicochemical Profiling & Structural Analysis

The solvation behavior of 2-(Benzyloxy)-4-chloroaniline is dictated by its distinct molecular architecture (Molecular Weight: 233.7 g/mol , Formula: C13H12ClNO)[2]. As an Application Scientist, I approach solvent compatibility by deconstructing the molecule into its functional domains:

  • Aniline Core : The primary amine (-NH2) acts as both a hydrogen bond donor and acceptor. However, its basicity and H-bonding capacity are attenuated by the electron-withdrawing nature of the para-chloro substituent.

  • 4-Chloro Substituent : Introduces a highly polarizable, lipophilic vector that significantly increases the compound's affinity for halogenated and aromatic solvents.

  • 2-Benzyloxy Group : This bulky ortho-substituent serves a dual purpose. First, the ether oxygen provides a weak hydrogen bond acceptor site. Second, the bulky benzyl ring disrupts planar π−π stacking in the solid-state crystal lattice, lowering the melting point and crystal lattice energy compared to unsubstituted analogs.

Causality Check: The combination of high lipophilicity (estimated LogP ~3.8–4.2) and disrupted crystal packing inherently drives high solubility in medium-to-low polarity organic solvents while rendering the compound practically insoluble in aqueous media.

Solvation Thermodynamics and Hansen Solubility Parameters (HSP)

Solvation is a thermodynamically driven process that occurs when the free energy of mixing ( ΔGmix​ ) is negative. To predict the solubility of 2-(Benzyloxy)-4-chloroaniline without exhaustive trial-and-error, we utilize the Hansen Solubility Parameters (HSP) framework[3].

The HSP model divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion ( δD​ ) : Dominant in 2-(Benzyloxy)-4-chloroaniline due to the biphenyl-like bulk and the heavy chlorine atom.

  • Polarity ( δP​ ) : Moderate, arising from the asymmetrical C-Cl and C-O-C dipoles.

  • Hydrogen Bonding ( δH​ ) : Localized primarily to the -NH2 group.

A solvent is deemed "compatible" if its HSP coordinates closely match those of the solute in three-dimensional space, falling within the solute's interaction radius ( R0​ )[3].

HSP_Matching cluster_HSP Hansen Solubility Parameters (HSP) Solute 2-(Benzyloxy)-4-chloroaniline (Target Solute) Dispersion Dispersion (δD) Hydrophobic Core Solute->Dispersion Polarity Polarity (δP) C-Cl & C-O Dipoles Solute->Polarity HBonding H-Bonding (δH) -NH2 Group Solute->HBonding Distance Interaction Radius (Ra) Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² Dispersion->Distance Polarity->Distance HBonding->Distance Solvent Candidate Organic Solvent (δD, δP, δH) Solvent->Distance Result Solubility Prediction (Ra < R0 = Soluble) Distance->Result

Figure 1: Hansen Solubility Parameter (HSP) matching logic for predicting solvent compatibility.

Predictive Solubility Profile in Organic Solvents

Based on the structural and thermodynamic analysis, the solubility of 2-(Benzyloxy)-4-chloroaniline across standard organic solvent classes is summarized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Halogenated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Exceptional match for dispersion ( δD​ ) and polarity ( δP​ ) parameters.
Dipolar Aprotic DMF, DMSO, NMPVery High (>100 mg/mL)Universal solvation of polarizable cores; strong H-bond acceptance from the amine.
Aromatic Toluene, XyleneHigh (>50 mg/mL)Strong π−π interactions and dispersion matching with the biphenyl-like structure.
Esters / Ketones Ethyl Acetate, AcetoneHigh (>50 mg/mL)Carbonyl oxygens act as excellent H-bond acceptors for the primary amine.
Alcohols Methanol, EthanolModerate (10-50 mg/mL)Protic nature competes for H-bonding, but high solvent polarity limits lipophilic solvation.
Aliphatic Heptane, HexaneLow (<10 mg/mL)Poor polarity and H-bond matching; unable to overcome the solute's crystal lattice energy.

Experimental Methodology: Harmonized Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory in pharmaceutical process development. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility[4]. The following protocol is designed as a self-validating system to ensure data integrity and reproducibility[5].

ShakeFlask Start Excess Solid Solute (2-(Benzyloxy)-4-chloroaniline) SolventAdd Add Organic Solvent (1.0 mL in glass vial) Start->SolventAdd Incubation Thermodynamic Equilibration (Shake at 25°C for 24-48h) SolventAdd->Incubation Separation Phase Separation (PTFE Filtration / Centrifugation) Incubation->Separation Analysis Quantification (UHPLC-UV Analysis) Separation->Analysis Validation Solid-State Validation (XRPD on residual solid) Analysis->Validation

Figure 2: Harmonized high-throughput shake-flask methodology for equilibrium solubility.

Step-by-Step Protocol:

  • Solid Dispensing : Accurately weigh an excess amount of 2-(Benzyloxy)-4-chloroaniline (e.g., 50–100 mg) into a 4 mL borosilicate glass vial. Causality: An excess ensures that a solid phase remains at equilibrium, which is the thermodynamic definition of a saturated solution[6].

  • Solvent Addition : Add exactly 1.0 mL of the target organic solvent.

  • Equilibration : Seal the vial tightly and agitate on an orbital shaker at 300 rpm at a controlled temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours. Causality: Extended incubation overcomes kinetic dissolution barriers, ensuring true thermodynamic equilibrium is reached rather than a metastable state[5].

  • Phase Separation : Isolate the supernatant by filtering the suspension through a 0.45 µm PTFE syringe filter. Causality: PTFE is highly chemically resistant and prevents the adsorption of lipophilic solutes, a common artifact when using nylon or cellulose filters.

  • Quantification : Dilute the filtered supernatant with a compatible diluent (e.g., Acetonitrile) and quantify the concentration using UHPLC-UV against a validated calibration curve[5].

  • Solid-State Verification (Critical) : Recover the residual solid and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Certain solvents may induce the formation of solvates or trigger a polymorphic transformation. If the solid state changes, the measured solubility applies to the new crystal form, not the original API intermediate.

Downstream Applications in Process Chemistry

The empirical solubility data generated from this workflow directly dictates downstream process design:

  • Reaction Solvent Selection : For nucleophilic aromatic substitutions ( SN​Ar ) or cross-coupling reactions involving the amine or chloride moieties, dipolar aprotic solvents (DMF, DMSO) provide the necessary solubility and reaction kinetics.

  • Crystallization Design : The stark solubility differential between Esters/Aromatics (excellent solvents) and Aliphatics (poor solvents) makes binary systems like Ethyl Acetate/Heptane or Toluene/Heptane ideal for anti-solvent crystallization. The compound can be fully dissolved in a minimal volume of Ethyl Acetate, followed by the controlled addition of Heptane to force high-purity crystallization.

References

  • NextSDS. (n.d.). 2-(benzyloxy)-4-chloroaniline — Chemical Substance Information. NextSDS Database. URL: [Link]

  • American Elements. (n.d.). 2-(benzyloxy)-4-chloroaniline | CAS 860677-88-9. American Elements. URL: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. URL: [Link]

  • Fagerberg, J. H., et al. (2010). Harmonizing solubility measurement to lower inter-laboratory variance. Journal of Pharmaceutical Sciences (PMC). URL: [Link]

  • Chen, T.-M., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. URL: [Link]

  • PubMed. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. NIH. URL: [Link]

Sources

Exploratory

boiling point of 2-(Benzyloxy)-4-chloroaniline

An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-4-chloroaniline, with a Focus on its Boiling Point Abstract This technical guide provides a comprehensive analysis of the , a key intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-4-chloroaniline, with a Focus on its Boiling Point

Abstract

This technical guide provides a comprehensive analysis of the , a key intermediate in pharmaceutical synthesis. In the absence of experimentally determined data, this document synthesizes information from predictive models and comparative data from structurally analogous compounds to establish a scientifically grounded estimation. We delve into the molecular characteristics influencing its volatility, including molecular weight, intermolecular forces, and the specific contributions of its functional groups—the primary amine, the chloro substituent, and the benzyloxy ether linkage. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physical properties for process optimization, purification, and reaction engineering.

Introduction and Molecular Overview

2-(Benzyloxy)-4-chloroaniline (CAS No: 860677-88-9) is an aromatic amine of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a chloro-substituted aniline ring ether-linked to a benzyl group, provides a versatile scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective use in multi-step synthetic pathways. The boiling point, in particular, is a critical parameter that dictates purification strategies (such as distillation), reaction conditions, and material handling protocols.

While no experimentally verified boiling point for 2-(Benzyloxy)-4-chloroaniline is currently available in the public literature, we can deduce a reliable estimate and understand its behavior by examining its molecular structure and comparing it to related compounds.

Molecular Structure and Functional Group Analysis

The key structural features of 2-(Benzyloxy)-4-chloroaniline that govern its boiling point are:

  • Primary Aromatic Amine (-NH₂): This group is capable of forming intermolecular hydrogen bonds, which significantly increases the energy required to transition from the liquid to the gaseous phase.[1][2] However, the electron-withdrawing nature of the aromatic ring can lessen the nitrogen's lone pair availability, slightly diminishing the strength of these bonds compared to aliphatic amines.[3]

  • Benzylic Ether (-O-CH₂-Ph): The ether linkage introduces polarity and increases the overall molecular weight. The large, non-polar benzyl group contributes significantly to van der Waals forces.

  • Chlorine Atom (-Cl): The electronegative chlorine atom induces a dipole moment in the molecule, contributing to dipole-dipole interactions.

  • High Molecular Weight (233.69 g/mol ): The substantial molecular weight results in strong London dispersion forces, which are a major factor in the high boiling points of large organic molecules.

Boiling Point: Estimation and Comparative Analysis

Direct experimental data for the is not documented. However, we can analyze data from predictive sources and structurally similar molecules to establish a robust estimation.

A predicted boiling point for the isomeric compound 4-Benzyloxy-3-chloroaniline is 390.6 ± 27.0 °C .[4] Given the identical molecular formula and functional groups, the is expected to be in a similar range. Minor variations may arise from differences in the intramolecular forces and crystal packing of the isomers.

Comparative Data Table

To contextualize this prediction, the following table summarizes the boiling points of related aniline derivatives. This comparative approach allows for the dissection of how each structural component contributes to the overall boiling point.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Intermolecular Forces
4-Chloroaniline 4-Cl-C₆H₄-NH₂127.57232[5]H-Bonding, Dipole-Dipole, VDW
2-Chloroaniline 2-Cl-C₆H₄-NH₂127.57208-210[6]H-Bonding, Dipole-Dipole, VDW
4-(Benzyloxy)aniline 4-(Ph-CH₂-O)-C₆H₄-NH₂199.25357.7H-Bonding, VDW
4-Benzyloxy-3-chloroaniline 4-(Ph-CH₂-O)-3-Cl-C₆H₃-NH₂233.69390.6 (Predicted)[4]H-Bonding, Dipole-Dipole, VDW
2-(Benzyloxy)-4-chloroaniline 2-(Ph-CH₂-O)-4-Cl-C₆H₃-NH₂233.69~390 (Estimated) H-Bonding, Dipole-Dipole, VDW
Analysis of Structural Effects
  • Effect of the Benzyloxy Group: The most significant increase in boiling point comes from the addition of the benzyloxy group. Comparing 4-chloroaniline (232 °C) to 4-(benzyloxy)aniline (357.7 °C)[5], the boiling point increases by over 125 °C. This is attributable to the substantial increase in molecular weight (~72 g/mol ), which enhances London dispersion forces, and the added polarity of the ether linkage.

  • Effect of the Chloro Group: Comparing 4-(benzyloxy)aniline (357.7 °C) with the predicted value for 4-benzyloxy-3-chloroaniline (~390 °C)[4], the addition of a chlorine atom increases the boiling point by approximately 33 °C. This is due to the increased molecular weight and the introduction of a C-Cl dipole, which strengthens intermolecular dipole-dipole attractions.

  • Effect of Isomeric Position: The boiling point of 2-chloroaniline (208-210 °C) is slightly lower than that of 4-chloroaniline (232 °C).[5][6] This difference is often attributed to intramolecular hydrogen bonding in the ortho isomer, which can slightly reduce the extent of intermolecular hydrogen bonding, thereby lowering the boiling point. A similar, though likely minor, effect might be present in 2-(Benzyloxy)-4-chloroaniline.

Theoretical Framework: Intermolecular Forces

The boiling point of a substance is a direct measure of the strength of its intermolecular forces (IMFs). The following diagram illustrates the primary forces at play between molecules of 2-(Benzyloxy)-4-chloroaniline.

G cluster_0 Molecule A cluster_1 Molecule B A 2-(Benzyloxy)-4-chloroaniline A_NH2 Amine (-NH₂) A_Cl Chloro (-Cl) A_Aromatic Aromatic System & Benzyloxy Group B 2-(Benzyloxy)-4-chloroaniline B_NH2 Amine (-NH₂) B_Cl Chloro (-Cl) B_Aromatic Aromatic System & Benzyloxy Group A_NH2->B_NH2 Hydrogen Bonding A_Cl->B_Cl Dipole-Dipole A_Aromatic->B_Aromatic London Dispersion Forces

Caption: Intermolecular forces governing the .

Experimental Protocol: Boiling Point Determination

Should an experimental determination be required, the following micro-scale method (Siwoloboff's method) is recommended due to its efficiency with small sample quantities.

Materials and Equipment
  • Sample of 2-(Benzyloxy)-4-chloroaniline

  • Thiele tube or oil bath setup

  • High-temperature thermometer

  • Melting point capillary tube (sealed at one end)

  • Small test tube (e.g., 4 mm diameter)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or silicone oil

Step-by-Step Procedure
  • Sample Preparation: Add a small amount (a few drops) of the 2-(Benzyloxy)-4-chloroaniline sample into the small test tube, enough to create a liquid column of about 1 cm.

  • Capillary Insertion: Place the melting point capillary tube into the test tube with its open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube or oil bath. Begin heating the oil bath slowly and steadily, with constant stirring if using a beaker.

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This is the air initially trapped inside escaping.

  • Equilibrium Point: Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The exact moment the bubble stream stops and the liquid just begins to enter the capillary tube is the boiling point. Record the temperature at this instant.

  • Validation: For accuracy, allow the apparatus to cool further and then repeat the heating and cooling cycle to obtain a second reading.

Caption: Workflow for the experimental determination of boiling point via Siwoloboff's method.

Conclusion

While an experimentally confirmed boiling point for 2-(Benzyloxy)-4-chloroaniline remains to be published, a robust estimation of approximately 390 °C is established through predictive data and a rigorous comparative analysis of structurally related compounds. The high boiling point is primarily a function of its significant molecular weight, which leads to strong London dispersion forces, complemented by intermolecular hydrogen bonding from the primary amine and dipole-dipole interactions from the chloro-substituent. This guide provides the theoretical foundation and practical considerations necessary for professionals handling this compound in a research and development setting.

References

  • Properties of amines . (2024, November 7). Chemistry LibreTexts. [Link]

  • Physical Properties of Amines . (2012). 2012 Book Archive. [Link]

  • Physical Properties of Amines . (2022, March 14). GeeksforGeeks. [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point . (2023, January 25). EMBIBE. [Link]

  • Physical Properties of Amines Explained with Examples . (n.d.). Vedantu. [Link]

  • 2-(benzyloxy)-4-chloroaniline hydrochloride — Chemical Substance Information . (n.d.). NextSDS. [Link]

  • o-Chloroaniline, 98% 95-51-2 India . (n.d.). Ottokemi. [Link]

  • 4-CHLOROANILINE . (n.d.). Ataman Kimya. [Link]

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Foundational

13C NMR data for 2-(Benzyloxy)-4-chloroaniline

13C NMR Data for 2-(Benzyloxy)-4-chloroaniline: A Technical Guide to Structural Elucidation and Signal Assignment Executive Summary In the development of complex active pharmaceutical ingredients (APIs) and advanced agro...

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Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Data for 2-(Benzyloxy)-4-chloroaniline: A Technical Guide to Structural Elucidation and Signal Assignment

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, substituted anilines frequently serve as critical building blocks. 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9)[1] is a highly functionalized intermediate whose structural integrity must be rigorously verified before downstream coupling reactions. While 1 H NMR provides rapid confirmation of the proton environments, 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for mapping the carbon backbone.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide synthesizes theoretical predictive modeling with a self-validating experimental protocol, ensuring that researchers can unambiguously assign the 13 C NMR spectrum of 2-(Benzyloxy)-4-chloroaniline and understand the fundamental electronic causality driving each chemical shift.

Theoretical Framework & Predictive Modeling

Before acquiring experimental data, a robust structural elucidation workflow requires the establishment of a predictive model. The chemical shifts of substituted benzenes can be accurately estimated using empirical additivity rules derived from the shielding and deshielding effects of functional groups[2].

For the central aniline ring of 2-(Benzyloxy)-4-chloroaniline, the base resonance of benzene (128.5 ppm) is modified by three substituents: the amino group (-NH 2​ ) at C1, the benzyloxy group (-OCH 2​ Ph) at C2, and the chlorine atom (-Cl) at C4. The predicted chemical shifts, calculated using standard incremental substituent effects, are summarized in Table 1.

Table 1: Predicted 13 C NMR Chemical Shifts and Causal Justifications

PositionCarbon TypePredicted Shift (ppm)Causal Electronic Effect / Justification
C1 Quaternary (C q​ )133.4Deshielded by the ipso inductive electron withdrawal of the -NH 2​ nitrogen; partially shielded by the ortho resonance donation of the -OR group.
C2 Quaternary (C q​ )147.9Strongly deshielded by the ipso attachment to the highly electronegative oxygen atom of the benzyloxy group.
C3 Methine (CH)115.4Highly shielded due to overlapping ortho resonance donation from the -OR group and meta effects from the -NH 2​ group.
C4 Quaternary (C q​ )126.0Moderately deshielded by the ipso heavy-atom/inductive effect of -Cl, but counteracted by the strong para resonance shielding from the -NH 2​ group.
C5 Methine (CH)122.1Shielded primarily by the para resonance donation of the -OR group.
C6 Methine (CH)117.5Strongly shielded by the ortho π -electron donation from the -NH 2​ group.
C7 Methylene (CH 2​ )70.5Deshielded by the directly attached electronegative oxygen atom (typical for benzyl ethers).
C1' Quaternary (C q​ )136.5Ipso position of the unsubstituted phenyl ring in the benzyl group.
C2', C6' Methine (CH)127.5Ortho positions of the benzyl phenyl ring.
C3', C5' Methine (CH)128.5Meta positions of the benzyl phenyl ring.
C4' Methine (CH)128.0Para position of the benzyl phenyl ring.
Causality of Electronic Effects

The chemical shifts in 13 C NMR are governed by the local electron density surrounding each nucleus. In 2-(Benzyloxy)-4-chloroaniline, the -NH 2​ and -OR groups act as competing σ -electron acceptors (inductive effect) and π -electron donors (resonance effect). The diagram below illustrates the logical relationship between these substituent effects and the resulting spectral dispersion.

ElectronicEffects Core 2-(Benzyloxy)-4-chloroaniline Core Ring System NH2 -NH2 Group (Resonance Donor) Core->NH2 OR -OCH2Ph Group (Inductive Withdrawing, Resonance Donor) Core->OR Cl -Cl Group (Heavy Atom Effect, Inductive Withdrawing) Core->Cl Shielded Shielded Carbons (Lower ppm: C3, C6) NH2->Shielded ortho/para π-donation Deshielded Deshielded Carbons (Higher ppm: C1, C2) NH2->Deshielded ipso σ-withdrawal OR->Shielded ortho/para π-donation OR->Deshielded ipso σ-withdrawal

Figure 1: Causal relationship between substituent electronic effects and 13C NMR shielding.

Experimental Protocol: Self-Validating 13 C NMR Acquisition

To transition from theoretical prediction to empirical validation, the NMR acquisition must be designed as a closed-loop, self-validating system. A standard 1D 13 C spectrum alone is insufficient for rigorous structural proof due to the lack of proton-carbon connectivity data[3]. The following step-by-step methodology ensures absolute assignment confidence.

Step 1: Sample Preparation

  • Action: Dissolve 40–50 mg of high-purity 2-(Benzyloxy)-4-chloroaniline in 0.6 mL of deuterated chloroform (CDCl 3​ ). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality: A high concentration is required because the 13 C isotope has a low natural abundance (~1.1%) and a low gyromagnetic ratio. CDCl 3​ is chosen as it readily dissolves the free base aniline and provides a distinct triplet solvent lock signal at 77.16 ppm.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer (operating at 100 MHz or 150 MHz for 13 C). Perform gradient shimming on the 2 H lock signal.

  • Causality: Precise shimming ensures a homogeneous magnetic field (B 0​ ), which is critical for resolving closely spaced aromatic methine signals (e.g., C4' at 128.0 ppm vs. C3'/C5' at 128.5 ppm).

Step 3: 1D 13 C{1H} Acquisition

  • Action: Acquire the spectrum using a standard single-pulse sequence with WALTZ-16 composite pulse proton decoupling. Set the relaxation delay (D1) to 2.0 seconds and acquire a minimum of 512 scans.

  • Causality: WALTZ-16 decoupling collapses all JCH​ multiplets into sharp singlets, drastically increasing the signal-to-noise ratio (SNR) via the Nuclear Overhauser Effect (NOE)[3]. The 2.0s D1 allows sufficient longitudinal relaxation (T 1​ ) for the quaternary carbons (C1, C2, C4, C1'), ensuring they are visible above the baseline noise.

Step 4: Multiplicity Editing via DEPT

  • Action: Acquire DEPT-135 (Distortionless Enhancement by Polarization Transfer) and DEPT-90 spectra.

  • Causality: This is the core of the self-validating system. The 1D 13 C spectrum shows all carbons. The DEPT-90 shows only CH (methine) carbons. The DEPT-135 shows CH and CH 3​ as positive peaks, and CH 2​ as negative peaks. Quaternary carbons (C q​ ) disappear entirely. By cross-referencing these spectra, the C7 benzylic methylene (~70.5 ppm) is unambiguously identified as the sole negative peak in the DEPT-135, and the four C q​ signals are confirmed by their absence.

Structural Elucidation Workflow

The integration of 1D acquisition, multiplicity editing, and 2D correlation creates a robust logical workflow that eliminates assignment ambiguity.

Workflow Sample Sample Preparation (CDCl3 + TMS) Acquisition1D 1D 13C{1H} NMR (WALTZ-16 Decoupling) Sample->Acquisition1D DEPT DEPT-135 / DEPT-90 (Multiplicity Editing) Acquisition1D->DEPT Acquisition2D 2D NMR (HSQC & HMBC) (Through-bond correlations) DEPT->Acquisition2D Assignment Signal Assignment (Empirical vs Experimental) Acquisition2D->Assignment Verification Structure Verification 2-(Benzyloxy)-4-chloroaniline Assignment->Verification

Figure 2: Self-validating NMR acquisition and structural elucidation workflow.

Advanced Verification: 2D NMR Connectivity

While 1D 13 C and DEPT experiments confirm the inventory of carbon types, they do not prove the connectivity of the molecule. To definitively prove that the benzyloxy group is attached at the C2 position of the aniline core, a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is required[3].

The HMBC Causality Check: In the HMBC spectrum, cross-peaks indicate long-range ( 2JCH​ and 3JCH​ ) couplings between protons and carbons. For 2-(Benzyloxy)-4-chloroaniline, the benzylic protons (attached to C7, resonating at ~5.1 ppm in 1 H NMR) will show a strong 3JCH​ correlation across the ether oxygen to the C2 quaternary carbon (~147.9 ppm) of the aniline ring. If the benzyloxy group were incorrectly substituted at the C4 position (a common isomeric impurity), this correlation would shift to the C4 carbon (~126.0 ppm). This specific HMBC cross-peak serves as the ultimate, self-validating proof of the molecular architecture.

References

  • NextSDS. (n.d.). Chemical Substance Information: 2-(benzyloxy)-4-chloroaniline. Retrieved March 17, 2026. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Professional. URL: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL: [Link]

Sources

Exploratory

The Synthetic Heart of Modern Therapeutics: A Technical Guide to the Research Applications of 2-(Benzyloxy)-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutic agents, the strategic selection of molecular building blocks is paramount. The substituted aniline scaffold h...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the strategic selection of molecular building blocks is paramount. The substituted aniline scaffold has long been a cornerstone in medicinal chemistry, prized for its synthetic versatility and its presence in a multitude of clinically successful drugs. Within this privileged class of compounds, 2-(Benzyloxy)-4-chloroaniline emerges as a molecule of significant interest. Its unique constellation of functional groups—a reactive aniline, a bulky and lipophilic benzyloxy group, and a strategically positioned chlorine atom—offers a compelling platform for the design and synthesis of next-generation therapeutics, particularly in the realm of oncology.

This technical guide provides an in-depth exploration of the potential research applications of 2-(Benzyloxy)-4-chloroaniline. Moving beyond a simple catalogue of properties, we will delve into the mechanistic rationale for its use, present detailed synthetic workflows, and illuminate the biological pathways that can be targeted by its derivatives. This document is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel bioactive compounds.

Physicochemical Properties and Structural Rationale

A thorough understanding of a molecule's physicochemical properties is the foundation of its rational application in drug design. The properties of 2-(Benzyloxy)-4-chloroaniline are summarized below, providing a quantitative basis for its utility as a synthetic intermediate.

PropertyValueSource
CAS Number 860677-88-9NextSDS[1]
Molecular Formula C₁₃H₁₂ClNOPubChem[2]
Molecular Weight 233.69 g/mol PubChem[2]
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in organic solventsInferred from related compounds
pKa (aniline) Estimated to be in the range of 3-4Inferred from related chloroanilines

The strategic placement of the substituents on the aniline ring is not arbitrary. The benzyloxy group at the ortho position provides steric bulk, which can be crucial for directing reactions to other parts of the molecule and can influence the binding of the final compound to its biological target. The chlorine atom at the para position is an electron-withdrawing group that can modulate the pKa of the aniline nitrogen, affecting its reactivity and its ability to participate in hydrogen bonding within a protein's active site. Furthermore, the presence of a halogen, such as chlorine, is a common feature in many successful drugs, often contributing to improved metabolic stability and bioavailability[3].

Core Application: A Versatile Scaffold for Kinase Inhibitors

The primary and most promising research application of 2-(Benzyloxy)-4-chloroaniline is as a key building block in the synthesis of kinase inhibitors[4][5][6]. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer[6][7]. The aniline scaffold is a well-established pharmacophore for kinase inhibition, with numerous approved drugs, such as Imatinib and Gefitinib, featuring an anilino-pyrimidine or anilino-quinazoline core.

The Kinase Inhibitor Design Strategy

The general strategy for designing aniline-based kinase inhibitors involves the coupling of the aniline nitrogen to a heterocyclic core, which mimics the adenine region of ATP, the natural substrate of kinases. The substituents on the aniline ring then project into a more variable region of the kinase active site, allowing for the fine-tuning of potency and selectivity. The 2-(benzyloxy) and 4-chloro substituents of our title compound offer a unique combination of steric and electronic properties to explore these interactions.

Kinase_Inhibitor_Strategy cluster_0 Building Blocks cluster_1 Synthesis cluster_2 Final Product 2_Benzyloxy_4_chloroaniline 2-(Benzyloxy)-4-chloroaniline Coupling_Reaction Coupling Reaction (e.g., Buchwald-Hartwig) 2_Benzyloxy_4_chloroaniline->Coupling_Reaction Heterocycle Heterocyclic Core (e.g., Quinazoline) Heterocycle->Coupling_Reaction Kinase_Inhibitor Anilino-Heterocycle Kinase Inhibitor Coupling_Reaction->Kinase_Inhibitor

Mechanistic Target: Epidermal Growth Factor Receptor (EGFR) Pathway

A prime example of a kinase target for which a 2-(benzyloxy)-4-chloroaniline-derived inhibitor could be designed is the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a key driver in many cancers, including non-small cell lung cancer and colorectal cancer.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Kinase Inhibitor (Derived from 2-(Benzyloxy)-4-chloroaniline) Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Detailed Synthetic Protocol: A Representative Synthesis of a Quinazoline-Based Kinase Inhibitor

Step 1: Synthesis of the 4-chloro-quinazoline core

The synthesis begins with the preparation of the heterocyclic core, a 4-chloro-quinazoline, which will be coupled with our aniline building block. This can be achieved from the corresponding quinazolin-4-one.

Materials:

  • 6,7-Dimethoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

Procedure:

  • To a suspension of 6,7-dimethoxyquinazolin-4(3H)-one in toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • The resulting crude 4-chloro-6,7-dimethoxyquinazoline can be used in the next step without further purification.

Step 2: Buchwald-Hartwig Cross-Coupling Reaction

The key step in the synthesis is the coupling of the aniline with the chloro-quinazoline core. The Buchwald-Hartwig cross-coupling is a powerful and widely used method for the formation of carbon-nitrogen bonds.

Materials:

  • 4-chloro-6,7-dimethoxyquinazoline

  • 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-chloro-6,7-dimethoxyquinazoline, 2-(Benzyloxy)-4-chloroaniline, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(2-(benzyloxy)-4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine.

Step 3: Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Expanding Horizons: Other Potential Research Avenues

While the synthesis of kinase inhibitors is the most prominent application, the unique structure of 2-(Benzyloxy)-4-chloroaniline lends itself to other areas of research:

  • Antimicrobial Agents: The chloroaniline moiety is found in some antimicrobial compounds. The benzyloxy group could be modified to enhance activity against various bacterial or fungal strains.

  • Materials Science: Substituted anilines can be precursors to conductive polymers and other functional materials. The specific substitution pattern of this molecule could lead to materials with novel electronic or optical properties.

  • Agrochemicals: Many pesticides and herbicides are derived from anilines. The exploration of 2-(Benzyloxy)-4-chloroaniline derivatives in this area could yield new crop protection agents.

Conclusion

2-(Benzyloxy)-4-chloroaniline stands as a promising and versatile building block for modern drug discovery and materials science. Its strategic combination of a reactive aniline, a sterically influential benzyloxy group, and an electronically modulating chlorine atom makes it an ideal candidate for the synthesis of sophisticated molecular architectures, most notably potent and selective kinase inhibitors. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable compound in their pursuit of novel and impactful scientific discoveries. The continued exploration of this and related substituted anilines will undoubtedly pave the way for the next generation of therapeutic agents and advanced materials.

References

  • The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors. (2025). BenchChem.
  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. (2014). Bioorganic & Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules.
  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (2019). Iranian Journal of Pharmaceutical Research.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
  • Che Menu. (n.d.). Scribd.
  • 3-(Benzyloxy)-5-chloroaniline. (n.d.). BLD Pharm.
  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. (2008). Arkivoc.
  • Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. (2023). European Journal of Medicinal Chemistry.
  • 4-Benzyloxy-3-chloroaniline. (n.d.). PubChem.
  • 3-(Benzyloxy)-4-chloroaniline. (n.d.). MilliporeSigma.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of Molecular Structure.
  • Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. (2013). Bioorganic & Medicinal Chemistry Letters.
  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. (2021). Molecules.
  • Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). (2019). Molecules.
  • 2-(benzyloxy)

Sources

Foundational

Synthesis Precursors for 2-(Benzyloxy)-4-chloroaniline: A Chemoselective Approach

Executive Summary 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9) 1 is a highly versatile building block in medicinal chemistry and agrochemical development. Structurally, it features a primary amine for amide coupling...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9) 1 is a highly versatile building block in medicinal chemistry and agrochemical development. Structurally, it features a primary amine for amide coupling or heterocycle formation, an electron-donating ortho-benzyloxy group that provides steric bulk and lipophilicity, and a para-chloro substituent that serves as a robust handle for late-stage palladium-catalyzed cross-coupling reactions.

Synthesizing this molecule requires strict control over chemoselectivity. The primary challenge lies in manipulating the amine/nitro oxidation states without unintentionally cleaving the labile benzyl ether or causing hydrodehalogenation of the aryl chloride. This technical guide outlines the mechanistic rationale, precursor selection, and self-validating experimental protocols for the optimal synthesis of this compound.

Structural Rationale & Precursor Selection

The synthesis of ortho-alkoxy haloanilines generally relies on two primary precursor pathways.

  • Route A (The Nitro-Reduction Pathway): Utilizes 5-chloro-2-nitrophenol and benzyl bromide . This is the industrially preferred route due to the low cost of precursors and the high atom economy of the protection/reduction sequence.

  • Route B (The Protected Amine Pathway): Utilizes 2-amino-5-chlorophenol . This route requires transient N-Boc protection to prevent N-benzylation during the ether synthesis step, adding two synthetic steps (protection and deprotection) and lowering overall yield.

We will focus on Route A as the primary paradigm, as it demonstrates superior scalability and elegant chemoselectivity.

G cluster_0 Route A: Nitro-Reduction (Preferred) cluster_1 Route B: Protected Amine N1 5-Chloro-2-nitrophenol (CAS: 119-32-4) N2 2-Benzyloxy-4-chloro-1-nitrobenzene N1->N2 BnBr, K2CO3, DMF (O-Benzylation) Target 2-(Benzyloxy)-4-chloroaniline (Target) N2->Target Fe, NH4Cl, EtOH/H2O (Chemoselective Reduction) N3 2-Amino-5-chlorophenol (CAS: 28443-50-7) N4 N-Boc-2-amino-5-chlorophenol N3->N4 Boc2O, THF N5 N-Boc-2-benzyloxy-4-chloroaniline N4->N5 BnBr, K2CO3 N5->Target HCl/Dioxane (Deprotection)

Synthetic logic comparing Route A (Nitro-Reduction) and Route B (Protected Amine) pathways.

Causality in Route A Precursors

5-Chloro-2-nitrophenol 2 is exceptionally suited for direct Williamson ether synthesis. The strongly electron-withdrawing nitro group at the ortho position exerts both inductive and resonance effects, significantly lowering the pKa of the phenolic proton (pKa ~7.0). This physical property allows for the use of a mild base like Potassium Carbonate (K₂CO₃) rather than aggressive bases like Sodium Hydride (NaH). The use of a mild base prevents the degradation of the benzyl bromide electrophile and suppresses competing side reactions 3.

Quantitative Data: Precursor Comparison

The following table summarizes the quantitative and qualitative metrics of the primary precursors involved in both synthetic routes.

Precursor NameCAS NumberRole in SynthesisCost / ScalabilityChemoselectivity Risk
5-Chloro-2-nitrophenol 119-32-4Starting Material (Route A)Low Cost / High ScalabilityLow (Nitro group activates phenol for easy alkylation)
2-Amino-5-chlorophenol 28443-50-7Starting Material (Route B)Moderate / Medium ScalabilityHigh (Requires N-protection to prevent N-benzylation)
Benzyl Bromide 100-39-0Alkylating AgentLow Cost / High ScalabilityModerate (Prone to hydrolysis if strong aqueous bases are used)
Iron Powder (Fe) 7439-89-6Reducing Agent (Route A)Very Low / High ScalabilityNone (Orthogonal to ethers and halogens)

Detailed Experimental Protocols (Self-Validating Systems)

As an Application Scientist, it is critical to design protocols that provide real-time feedback to the operator. The following methodologies for Route A are designed as self-validating systems.

Protocol 1: O-Benzylation of 5-Chloro-2-nitrophenol

Objective: Synthesize 2-benzyloxy-4-chloro-1-nitrobenzene.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-chloro-2-nitrophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

  • Deprotonation (Validation Step): Add anhydrous K₂CO₃ (1.5 eq).

    • Self-Validation: The solution will immediately transition from a pale yellow to a deep, intense orange/red. This color change visually confirms the formation of the highly conjugated nitrophenoxide anion.

  • Electrophile Addition: Slowly add benzyl bromide (1.1 eq) dropwise. Stir the suspension at 60°C for 4 hours 3.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 8:2).

    • Self-Validation: The reaction is complete when the baseline-hugging bright yellow spot (phenoxide) disappears, replaced by a high-Rf, UV-active spot (the ether product).

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to afford 2-benzyloxy-4-chloro-1-nitrobenzene.

Protocol 2: Chemoselective Béchamp Reduction

Objective: Synthesize 2-(Benzyloxy)-4-chloroaniline without cleaving the O-Bn or C-Cl bonds.

Mechanistic Causality: Standard catalytic hydrogenation (Pd/C, H₂) is strictly contraindicated here. Palladium readily inserts into the C-Cl bond (causing hydrodehalogenation) and cleaves benzylic C-O bonds 4. To achieve orthogonal chemoselectivity, we employ a single-electron transfer (SET) mechanism using Iron powder and Ammonium Chloride. This method reduces the nitro group through a series of radical anion intermediates while leaving standard two-electron bonds (ethers, halides) completely unperturbed 4.

G Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso 2e-, 2H+ (Fe0 -> Fe2+) Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ (Fe0 -> Fe2+) Amine Aniline (Ar-NH2) Hydroxylamine->Amine 2e-, 2H+ (Fe0 -> Fe2+) Note O-Bn and C-Cl bonds remain intact (No H2 gas) Amine->Note

Single-electron transfer mechanism of the Béchamp reduction preserving labile functional groups.

  • Reaction Setup: Suspend 2-benzyloxy-4-chloro-1-nitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Reagent Addition: Add Iron powder (5.0 eq, 325 mesh) and Ammonium Chloride (NH₄Cl, 2.0 eq).

  • Thermal Activation: Heat the mixture to 80°C (reflux) under vigorous stirring.

    • Self-Validation: The reaction will become highly exothermic. The suspension will rapidly change from a yellow/orange color to a thick, dark brown/black sludge (formation of Fe₃O₄ / iron oxides).

  • Monitoring: Check TLC (Hexanes:EtOAc 7:3) after 2 hours.

    • Self-Validation: The product spot will stain intensely positive (purple/brown) when treated with Ninhydrin stain and heated, confirming the presence of a primary aliphatic/aryl amine.

  • Workup: Cool the mixture, filter through a pad of Celite to remove iron oxides, and wash the cake thoroughly with hot ethyl acetate. Concentrate the filtrate, extract with EtOAc/Water, dry over Na₂SO₄, and evaporate to yield pure 2-(Benzyloxy)-4-chloroaniline.

References

  • 2-(Benzyloxy)-4-chloroaniline - BIOFOUNT . bio-fount.com. URL: [Link]

  • Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols . The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Substituted indazole arthropodicides - European Patent Office - EP 0363051 A1. googleapis.com.

Sources

Exploratory

Strategic Sourcing and Analytical Validation of 2-(Benzyloxy)-4-chloroaniline in Preclinical Drug Development

As a Senior Application Scientist, I approach the sourcing and utilization of chemical building blocks not merely as a procurement task, but as the integration of a critical variable into a complex synthetic equation. 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the sourcing and utilization of chemical building blocks not merely as a procurement task, but as the integration of a critical variable into a complex synthetic equation. 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9) is a privileged scaffold frequently utilized in medicinal chemistry for the construction of complex heterocycles, such as benzoxazoles and benzimidazoles[1].

This technical guide provides a comprehensive framework for sourcing this compound, validating its structural integrity through self-validating analytical protocols, and deploying it in downstream synthetic workflows.

The Mechanistic Utility of the Scaffold

To understand why 2-(Benzyloxy)-4-chloroaniline is highly valued in drug discovery, we must analyze the causality behind its structural design:

  • The Primary Amine ( NH2​ ) : Acts as the primary nucleophile, primed for acylation, alkylation, or Buchwald-Hartwig cross-coupling.

  • The Ortho-Benzyloxy Group ( −OCH2​Ph ) : Serves a dual mechanistic purpose. If one were to use 2-amino-5-chlorophenol directly in an acylation reaction, competing nucleophilicity would yield a messy mixture of N-acylated (amide) and O-acylated (ester) products. The bulky benzyloxy group acts as a steric and electronic shield, forcing exclusive N-acylation. Post-reaction, it can be selectively cleaved to reveal the phenol for subsequent cyclization.

  • The Para-Chloro Substituent ( −Cl ) : Provides a robust handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling) or serves as a metabolic soft-spot blocker to prevent oxidative metabolism by Cytochrome P450 enzymes in the final Active Pharmaceutical Ingredient (API).

Commercial Supplier Landscape & Quantitative Metrics

When sourcing 2-(Benzyloxy)-4-chloroaniline, researchers must balance purity, scalability, and supply chain reliability. The presence of des-chloro impurities or regioisomers (such as 3-(benzyloxy)-5-chloroaniline) can severely impact downstream yields and complicate chromatographic purification.

Below is a quantitative summary of verified commercial suppliers offering CAS 860677-88-9[1][2][3][4]:

Commercial SupplierCatalog / SKUClaimed PurityMolecular WeightTarget Application
BLD Pharm BD01016318 97%233.69 g/mol High-throughput screening & synthesis[2]
American Elements OMXX-292143-01Research Grade233.70 g/mol Materials and life science R&D[3]
Biofount 860677-88-9Custom233.69 g/mol Preclinical scale-up[4]
NextSDS (Database) 860677-88-9Reference Std.233.70 g/mol Regulatory and safety compliance[1]
Rigorous Quality Control (QC) & Analytical Validation

Trustworthiness Principle: Never assume the purity of a commercial batch. The benzyloxy group is susceptible to premature cleavage under acidic storage conditions, and the chloro group can undergo unwanted dehalogenation if the supplier utilized harsh reduction conditions during their internal synthesis.

To ensure scientific integrity, every incoming batch must be subjected to the following self-validating QC protocol .

Step-by-Step QC Methodology
  • Visual Inspection & Solubility Check :

    • Action: Dissolve 5 mg of the commercial solid in 1 mL of DMSO−d6​ .

    • Causality: Complete dissolution confirms the absence of inorganic salts (often left over from the supplier's reduction steps).

  • HPLC-UV Profiling (Purity Assessment) :

    • Action: Run on a C18 Reverse-Phase column (50 x 2.1 mm, 1.8 µm) using a gradient of Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid (TFA).

    • Causality: The TFA is critical; it ensures the basic aniline nitrogen remains protonated, preventing peak tailing and providing sharp, quantifiable peaks at 254 nm.

  • LC-MS (Mass & Isotope Confirmation) :

    • Action: Electrospray Ionization (ESI) in positive mode.

    • Self-Validation: You must observe a mass-to-charge ratio ( m/z ) of 234.0 [M+H]+ . Crucially, because of the naturally occurring 35Cl and 37Cl isotopes, the spectrum must display an M+2 peak at m/z 236.0 with approximately 33% of the intensity of the parent peak. If this 3:1 ratio is missing, the chlorine atom has been lost, and the batch must be rejected.

  • 1H -NMR (Structural Integrity) :

    • Action: Analyze the DMSO−d6​ sample.

    • Self-Validation: Confirm the benzylic −CH2​− protons as a sharp singlet near 5.1 ppm. The aniline −NH2​ protons should appear as a broad singlet around 5.0–5.5 ppm (which will disappear upon D2​O shake).

QC_Workflow Supplier Commercial Batch 2-(Benzyloxy)-4-chloroaniline CAS: 860677-88-9 HPLC HPLC-UV Analysis Check for des-chloro & regioisomeric impurities Supplier->HPLC LCMS LC-MS Profiling Confirm m/z 234.0 [M+H]+ Check 3:1 Cl isotope pattern HPLC->LCMS Purity > 95% Reject Quarantine / Reject If Purity < 95% or missing Cl HPLC->Reject Purity < 95% NMR 1H & 13C NMR Verify O-Benzyl & Aniline proton shifts LCMS->NMR Isotope Validated LCMS->Reject Missing Isotope Approve Approved for API Synthesis (e.g., Cross-Coupling) NMR->Approve

Fig 1. Self-validating analytical workflow for commercial batch verification of CAS 860677-88-9.

Downstream Synthetic Causality: Benzoxazole Core Assembly

Once validated, 2-(Benzyloxy)-4-chloroaniline is frequently used to synthesize substituted benzoxazoles—a critical hinge-binding motif in kinase inhibitors. Below is the step-by-step methodology explaining the causality behind the reaction conditions.

Step-by-Step Synthetic Protocol
  • Regioselective Acylation :

    • Procedure: Dissolve 2-(Benzyloxy)-4-chloroaniline (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 2.0 eq) and cool to 0 °C. Dropwise add the desired acyl chloride (1.1 eq). Stir for 2 hours warming to room temperature.

    • Causality: Cooling to 0 °C controls the exothermic acylation, preventing degradation. The bulky benzyl ether ensures the acyl chloride exclusively attacks the aniline nitrogen.

  • Benzyl Ether Cleavage (Deprotection) :

    • Procedure: Isolate the amide intermediate and dissolve in a 1:1 mixture of Methanol and Ethyl Acetate. Add 10% Palladium on Carbon (Pd/C, 0.05 eq). Purge the flask and stir under a Hydrogen atmosphere (1 atm) for 4 hours.

    • Causality: The H2​ -Pd/C system selectively cleaves the benzyl ether to yield an ortho-hydroxyanilide. Critical Warning: The reaction time must be strictly monitored via LC-MS. Over-exposure to Pd/C and H2​ will cause unwanted reductive dehalogenation of the para-chloro substituent.

  • Acid-Catalyzed Dehydration (Cyclization) :

    • Procedure: Dissolve the resulting phenol in Toluene. Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq). Heat to reflux (110 °C) using a Dean-Stark apparatus for 12 hours.

    • Causality: The high heat and acid catalyst drive the intramolecular attack of the phenol oxygen onto the amide carbonyl. The Dean-Stark trap physically removes the water byproduct from the system, shifting the equilibrium entirely toward the thermodynamically stable benzoxazole product according to Le Chatelier's principle.

Synthesis_Workflow SM 2-(Benzyloxy)-4-chloroaniline (Validated Starting Material) Acylation Step 1: Acylation (Acyl Chloride, TEA, DCM) SM->Acylation Amide Amide Intermediate (Exclusively N-Acylated) Acylation->Amide Deprotect Step 2: Benzyl Cleavage (Pd/C, H2, MeOH/EtOAc) Amide->Deprotect Phenol ortho-Hydroxyanilide (Reactive Intermediate) Deprotect->Phenol Cyclize Step 3: Dehydration (pTSA, Toluene, Dean-Stark) Phenol->Cyclize Product Substituted Benzoxazole (Kinase Inhibitor Scaffold) Cyclize->Product

Fig 2. Step-by-step synthetic causality from 2-(Benzyloxy)-4-chloroaniline to a benzoxazole core.

References
  • American Elements. "2-(benzyloxy)-4-chloroaniline | CAS 860677-88-9". Source: American Elements. URL: [Link]

  • NextSDS. "2-(benzyloxy)-4-chloroaniline — Chemical Substance Information". Source: NextSDS. URL: [Link]

  • Biofount. "860677-88-9 | 2-(Benzyloxy)-4-chloroaniline". Source: Biofount. URL:[Link]

Sources

Foundational

Purity Standards and Analytical Control of 2-(Benzyloxy)-4-chloroaniline in Pharmaceutical Synthesis

Executive Context & Chemical Profile In modern pharmaceutical development, the rigorous control of reactive intermediates is paramount to ensuring the safety and efficacy of final Active Pharmaceutical Ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Chemical Profile

In modern pharmaceutical development, the rigorous control of reactive intermediates is paramount to ensuring the safety and efficacy of final Active Pharmaceutical Ingredients (APIs). 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9) is a highly functionalized building block frequently utilized in the synthesis of complex heterocycles, including1[1].

Chemically, the molecule features an electron-donating benzyloxy ether ortho to a primary amine, and an electron-withdrawing chlorine atom in the para position[2]. This specific substitution pattern makes it an excellent candidate for regioselective cross-coupling and amidation reactions. However, the presence of the primary aniline moiety classifies this compound as a structural alert for genotoxicity, necessitating stringent purity standards and parts-per-million (ppm) analytical control to prevent carryover into the final drug substance.

Toxicological Imperative: The Aniline Alert

The primary regulatory concern surrounding 2-(Benzyloxy)-4-chloroaniline is its potential to act as a Genotoxic Impurity (GTI). Under the ICH M7 guidelines,3[3].

The Causality of Toxicity: Aniline compounds are not inherently reactive toward DNA in their native state. However, in vivo, they undergo hepatic bioactivation via the Cytochrome P450 (CYP450) system. The primary amine is oxidized to an N-hydroxylamine intermediate, which subsequently dehydrates to form a highly electrophilic nitrenium ion. This nitrenium species readily forms covalent adducts with nucleophilic centers on DNA (such as the N7 position of guanine), leading to mutagenesis[3].

Because of this mechanistic pathway, global regulatory bodies (FDA/EMA) mandate that4[4].

G A Aniline Moiety (Parent Compound) B Hepatic CYP450 (N-Oxidation) A->B Bioactivation C N-Hydroxylamine (Intermediate) B->C Oxidation D Nitrenium Ion (Electrophile) C->D Dehydration (-H2O) E DNA Adducts (Mutagenesis) D->E Covalent Binding

Metabolic bioactivation pathway of aniline derivatives leading to DNA mutagenesis.

Establishing Purity Specifications

To ensure that 2-(Benzyloxy)-4-chloroaniline is suitable for GMP pharmaceutical synthesis, a comprehensive specification profile must be established. The table below outlines the quantitative purity standards required before the intermediate can be released for downstream processing.

ParameterSpecification LimitAnalytical MethodMechanistic Rationale
Appearance Off-white to pale brown powderVisual InspectionDarkening indicates premature air-oxidation of the amine.
Assay (Purity) 98.5% w/wHPLC-UV (254 nm)Ensures stoichiometric accuracy in subsequent coupling steps.
Des-benzyl Impurity 0.5%HPLC-UVPrevents the formation of highly reactive phenolic side-products.
Moisture (Water) 0.5%Karl Fischer TitrationExcess water quenches electrophilic reagents (e.g., acid chlorides).
Heavy Metals (Pd, Ru) 10 ppmICP-MSCatalysts from upstream synthesis must be cleared to prevent toxicity.
API Carryover Limit 1.5 µ g/day (TTC)LC-MS/MS (MRM)5[5].

Analytical Methodology: Trace Quantification Protocol

Causality in Experimental Design: Analyzing aniline derivatives via reversed-phase HPLC presents a specific chromatographic challenge. Anilines are weak bases (pKa ~4.5). If analyzed using a highly acidic mobile phase, the protonated amine will interact strongly with residual, un-endcapped silanol groups on the silica stationary phase, causing severe peak tailing. To counteract this, our protocol utilizes a pH-controlled buffered mobile phase (pH 6.5) to keep the analyte predominantly in its neutral state, combined with a high-density end-capped C18 column.

Self-Validating HPLC-UV Protocol for Bulk Purity

Step 1: Preparation of Mobile Phase

  • Buffer (Mobile Phase A): Dissolve 1.54 g of ammonium acetate in 1000 mL of Milli-Q water. Adjust the pH to 6.5 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm nylon membrane.

  • Organic (Mobile Phase B): HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (End-capped).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: Linear ramp to 80% B

    • 20-25 min: Hold at 80% B

    • 25-30 min: Return to 20% B (Equilibration)

Step 3: System Suitability Testing (SST) - The Self-Validation Mechanism Before analyzing the batch, inject a resolution standard containing 2-(Benzyloxy)-4-chloroaniline (1.0 mg/mL) and 4-chloroaniline (0.1 mg/mL).

  • Validation Criterion: The system is only validated for use if the resolution ( Rs​ ) between the two peaks is 2.5, and the tailing factor ( Tf​ ) for the target analyte is 1.2. Failure to meet these metrics indicates column degradation or buffer failure, mandating a system halt.

Step 4: Sample Preparation Accurately weigh 50.0 mg of the 2-(Benzyloxy)-4-chloroaniline sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a diluent of Water:Acetonitrile (50:50 v/v). Sonicate for 5 minutes to ensure complete dissolution.

Step 5: Execution and Integration Inject 10 µL of the sample preparation. Integrate all peaks 0.05% area. Calculate the assay purity using the area normalization method, subtracting the blank baseline.

Purification & Carryover Clearance Workflow

Even with high-purity starting materials, the risk of unreacted 2-(Benzyloxy)-4-chloroaniline carrying over into the final API remains. A robust clearance strategy must be engineered into the downstream synthetic workflow. Because the benzyloxy ether is sensitive to strong Lewis acids and aggressive hydrogenation (which can cleave the benzyl group), purification typically relies on controlled crystallization rather than chromatography at scale.

By exploiting the differential solubility of the basic aniline intermediate versus the neutral or acidic final API, researchers can utilize pH-swing washing (e.g., washing the organic layer with 1M HCl) to protonate the unreacted aniline, driving it into the aqueous waste stream and ensuring the final API meets the < 1.5 µ g/day TTC limit.

G A 2-(Benzyloxy)- 4-chloroaniline B Amidation/ Cross-Coupling A->B Synthesis C Crude API (GTI Risk > 1.5 µg) B->C Carryover D Acidic Wash & Crystallization C->D Clearance E Purified API (GTI < 1.5 µg/day) D->E Validated

API synthesis workflow illustrating the clearance of genotoxic aniline impurities.

References

  • NextSDS. "2-(benzyloxy)-4-chloroaniline — Chemical Substance Information." 2

  • World Intellectual Property Organization (WIPO). "WO/2005/037786 HETEROCYCLYL COMPOUNDS." Glaxo Group Limited. 1

  • American Chemical Society (ACS) Chemical Reviews. "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation."4

  • Pharmaceutical Technology. "Evaluating Impurities in Drugs (Part II of III)." 5

  • National Institutes of Health (NIH) / PMC. "Machine Learning for Predicting Risk of Drug-Induced Autoimmune Diseases by Structural Alerts and Daily Dose." 3

Sources

Exploratory

Introduction: Navigating the Data Gap for a Novel Chemical Entity

An In-Depth Technical Guide to the Toxicological Evaluation of 2-(Benzyloxy)-4-chloroaniline In the landscape of drug discovery and chemical development, the introduction of novel molecular entities such as 2-(Benzyloxy)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological Evaluation of 2-(Benzyloxy)-4-chloroaniline

In the landscape of drug discovery and chemical development, the introduction of novel molecular entities such as 2-(Benzyloxy)-4-chloroaniline presents both opportunity and a critical challenge: ensuring human and environmental safety. As a substituted aromatic amine, this compound belongs to a chemical class with a well-documented history of complex toxicological profiles. However, a thorough review of publicly available literature reveals a significant data gap regarding the specific toxicological properties of 2-(Benzyloxy)-4-chloroaniline.

This guide is designed for researchers, toxicologists, and drug development professionals. It serves not as a datasheet for a fully characterized compound, but as a strategic whitepaper outlining a robust scientific framework for its toxicological evaluation. We will operate from a predictive toxicology standpoint, leveraging data from structurally analogous compounds—primarily the isomers of chloroaniline—to forecast potential hazards. More importantly, this document provides detailed, field-proven methodologies and the scientific rationale behind them, empowering research teams to conduct a thorough, self-validating safety assessment.

Our approach is grounded in the principles of modern toxicology, which emphasize a tiered testing strategy, beginning with in vitro and computational methods to refine and reduce the necessity for in vivo studies, in line with the 3Rs (Replacement, Reduction, Refinement). We will dissect the "why" behind experimental choices, ensuring that each step in the evaluation process is logical, efficient, and scientifically sound.

Part 1: Predictive Hazard Profile from Structural Analogs and Existing Data

The initial step in evaluating a new chemical is to analyze its structure and compare it to known toxicants. 2-(Benzyloxy)-4-chloroaniline is a chloroaniline derivative. The chloroaniline isomers, particularly 2-chloroaniline and 4-chloroaniline, are the most relevant structural analogs for which extensive toxicological data exists. Aromatic amines as a class are known for two primary toxicological concerns: hematotoxicity and carcinogenicity, often driven by metabolic activation.[1][2]

While specific data for 2-(Benzyloxy)-4-chloroaniline (CAS No. 860677-88-9) is scarce, its hydrochloride salt (CAS No. 860585-47-3) has a notified classification under the Globally Harmonized System (GHS), which provides a foundational layer of its hazard profile.[3]

Table 1: GHS Hazard Classification for 2-(Benzyloxy)-4-chloroaniline hydrochloride [3]

Hazard ClassCategoryHazard CodeHazard Statement
Acute Toxicity (Oral)4H302Harmful if swallowed
Acute Toxicity (Dermal)4H312Harmful in contact with skin
Acute Toxicity (Inhalation)4H332Harmful if inhaled
Skin Irritation2H315Causes skin irritation
Eye Irritation2AH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H336May cause drowsiness or dizziness

This classification immediately flags the compound for acute toxicity via all major routes of exposure and as a significant irritant. The benzyloxy group may modulate this toxicity compared to the parent chloroanilines, but the core aniline structure remains the primary driver of the toxicological profile.

Hematotoxicity: The Signature Effect of Chloroanilines

The primary target for toxicity across chloroaniline isomers is the hematopoietic system, leading to methemoglobinemia.[1] This condition impairs the ability of red blood cells to carry oxygen, leading to cyanosis, fatigue, and dizziness.[4][5] The potency of this effect varies by isomer, with 4-chloroaniline being the most potent, followed by 3-chloroaniline, and then 2-chloroaniline as the least potent.[1][4] It is reasonable to hypothesize that 2-(Benzyloxy)-4-chloroaniline will share this hematotoxic potential.

Carcinogenicity and Genotoxicity of Analogs

The carcinogenic potential of chloroanilines is a significant concern. 4-Chloroaniline is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) and has shown clear evidence of carcinogenicity in animal studies, particularly causing rare tumors of the spleen in male rats.[1][5][6] The evidence for 2-chloroaniline is less consistent, but a potential for genotoxicity has been indicated.[1][4] The mechanism is believed to involve metabolic activation to reactive intermediates that can bind to DNA.[2][7] Given these findings, a thorough genotoxicity assessment for 2-(Benzyloxy)-4-chloroaniline is mandatory.

Table 2: Summary of Acute Toxicity Data for Chloroaniline Isomers

CompoundTestSpeciesRouteValueReference
2-ChloroanilineLD50MouseOral256 mg/kg[4]
2-ChloroanilineLD50RatDermal1000 mg/kg[4]
4-ChloroanilineLD50RatOral300 mg/kg[8]

Part 2: A Strategic Framework for Toxicological Evaluation

The following sections detail the essential experimental workflows required to build a comprehensive toxicological profile for 2-(Benzyloxy)-4-chloroaniline. The choice of these assays is guided by international regulatory standards, such as the OECD Guidelines for the Testing of Chemicals, which ensure data quality and mutual acceptance across different regulatory bodies.[9][10]

Acute Systemic Toxicity Assessment

Causality Behind Experimental Choice: The GHS classification of the hydrochloride salt already indicates acute toxicity.[3] However, quantifying the median lethal dose (LD50) is essential for risk assessment and for classifying the compound under various regulations. The OECD Fixed Dose Procedure (FDP) is selected as a more ethical alternative to the classical LD50 test, as it avoids using death as an endpoint and relies on the observation of clear signs of toxicity, thereby reducing animal suffering.[11][12]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420) [12]

  • Preliminary Sighting Study:

    • Select a single female animal (typically a rat).

    • Based on available information (or a default of 300 mg/kg if none exists), administer a starting dose from one of the fixed levels: 5, 50, 300, or 2000 mg/kg.[12]

    • Observe the animal closely for up to 14 days, paying attention to clinical signs of toxicity. The purpose is to identify the dose that produces evident toxicity but not mortality, which will inform the starting dose for the main study.

  • Main Study:

    • Use a group of 5 female animals.

    • Dose the first animal with the starting dose identified in the sighting study.

    • If no evident toxicity is observed, dose the remaining 4 animals sequentially with the same dose.

    • If evident toxicity is observed, dose the remaining 4 animals sequentially with the next lower fixed dose level.

    • If mortality occurs, the study is stopped, and the next lower dose is identified as the maximum non-lethal dose.

  • Dosing and Observations:

    • Animals should be fasted overnight prior to dosing (food but not water withheld).[12]

    • The test substance is administered as a single dose by oral gavage. The vehicle should be aqueous if possible, followed by an oil like corn oil.[13]

    • Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiratory, autonomic, and central nervous systems), and body weight changes for at least 14 days.

    • At the end of the study, all animals are subjected to a gross necropsy.

Workflow Diagram: OECD TG 420 (Fixed Dose Procedure)

OECD_TG_420_Workflow cluster_sighting Sighting Study cluster_main Main Study (5 female rats) S1 Select starting dose (e.g., 300 mg/kg) S2 Dose 1 female rat S1->S2 S3 Observe for evident toxicity S2->S3 M1 Select starting dose based on Sighting Study S3->M1 Inform M2 Dose 1st rat M1->M2 M3 Outcome? M2->M3 M4_Tox Evident Toxicity: Dose others at next lower level M3->M4_Tox Toxicity M4_NoTox No Toxicity: Dose others at same level M3->M4_NoTox No Toxicity M5 14-Day Observation: Clinical Signs, Body Weight M4_Tox->M5 M4_NoTox->M5 M6 Gross Necropsy M5->M6

Caption: Workflow for the OECD 420 Acute Oral Toxicity Fixed Dose Procedure.

In Vitro Genotoxicity Assessment

Causality Behind Experimental Choice: Given the structural alerts from the chloroaniline backbone, a genotoxicity assessment is non-negotiable.[1][6] A standard battery of tests is required to assess different genotoxic endpoints. The bacterial reverse mutation assay (Ames test) is a rapid screen for point mutations, while the in vitro chromosomal aberration test assesses for larger-scale DNA damage (clastogenicity).[14][15] Positive results in these in vitro assays would trigger the need for in vivo follow-up studies.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

  • Strain Selection:

    • Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA). These strains are engineered with specific mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon, making them unable to synthesize the respective amino acid. They cover the detection of both frameshift and base-pair substitution mutations.

  • Metabolic Activation:

    • Conduct the assay both with and without an exogenous metabolic activation system. This is critical because many aromatic amines are not genotoxic themselves but are converted to reactive electrophiles by liver enzymes.[2] The standard system is a post-mitochondrial fraction (S9) prepared from the livers of rodents treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Assay Procedure (Plate Incorporation Method):

    • Prepare a range of concentrations of 2-(Benzyloxy)-4-chloroaniline. A preliminary cytotoxicity test is required to determine the appropriate dose range.

    • In a test tube, mix the test chemical, the bacterial culture, and either S9 mix or a buffer (for the non-activation arm).

    • Add molten top agar and pour the mixture onto a minimal glucose agar plate (which lacks histidine/tryptophan).

    • Incubate the plates for 48-72 hours at 37°C.

  • Data Analysis:

    • Count the number of revertant colonies (colonies that have regained the ability to grow) on each plate.

    • A positive result is defined as a dose-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control, and a reproducible effect.

    • Include known positive and negative controls to validate the assay performance.

Workflow Diagram: Ames Test (Bacterial Reverse Mutation Assay)

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Execution (for each strain) cluster_analysis Data Analysis P1 Select bacterial strains (e.g., TA98, TA100) A1 Mix test compound, bacteria, and top agar P1->A1 P2 Prepare S9 mix for metabolic activation P2->A1 +S9 Arm P3 Determine dose range via cytotoxicity screen P3->A1 A1->A1 -S9 Arm A2 Pour onto minimal glucose agar plates A1->A2 A3 Incubate at 37°C for 48-72 hours A2->A3 A4 Count revertant colonies A3->A4 D1 Compare revertant counts to solvent control A4->D1 D2 Assess for dose-response relationship D1->D2 D3 Positive if ≥ 2-fold increase and dose-related D2->D3

Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

In Vitro Skin and Eye Irritation Assessment

Causality Behind Experimental Choice: The GHS classification for the hydrochloride salt indicates it is a skin and eye irritant.[3] Modern toxicological practice strongly favors the use of in vitro methods for these endpoints to avoid animal testing. Reconstructed human epidermis (RhE) models and bovine corneal opacity and permeability (BCOP) assays are validated and accepted by regulatory agencies as replacements for the traditional Draize rabbit tests.[15][16]

Experimental Protocol: In Vitro Skin Irritation (Reconstructed Human Epidermis, OECD TG 439)

  • Model System: Utilize commercially available RhE tissue models (e.g., EpiDerm™, EpiSkin™), which consist of normal human-derived keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.

  • Application of Test Chemical:

    • Apply a defined amount (e.g., 30 µL or 25 mg) of neat 2-(Benzyloxy)-4-chloroaniline directly to the surface of the tissue culture.

    • Expose the tissue for a specified period (e.g., 60 minutes) at 37°C.

  • Post-Exposure and Viability Assessment:

    • After exposure, thoroughly rinse the tissue to remove the test chemical.

    • Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

    • Assess cell viability using the MTT assay. Tissues are incubated with MTT solution. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.

    • The formazan is extracted, and the optical density (OD) is measured spectrophotometrically.

  • Data Analysis and Classification:

    • Calculate the percentage of viability for each tissue relative to the negative control (treated with saline).

    • The substance is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50%.

Part 3: Data Synthesis and Integrated Risk Assessment

The culmination of this testing strategy is an integrated assessment of all data points. The results from the acute toxicity, genotoxicity, and irritation assays will form the core of the hazard identification and characterization process.

Table 3: Predicted Toxicological Profile and Required Testing for 2-(Benzyloxy)-4-chloroaniline

Toxicological EndpointPredicted Hazard (Based on Analogs/GHS)Recommended Test GuidelineRationale
Acute Oral Toxicity Harmful if swallowed (Category 4)OECD TG 420Confirm GHS classification and establish a point estimate for risk assessment.[12]
Acute Dermal Toxicity Harmful in contact with skin (Category 4)OECD TG 402Confirm GHS classification; essential for assessing occupational exposure risks.
Skin Irritation Irritant (Category 2)OECD TG 439Confirm GHS classification using an in vitro, animal-free method.[15]
Eye Irritation Serious eye irritant (Category 2A)OECD TG 492Confirm GHS classification using an in vitro, animal-free method.
Gene Mutation Potential for mutagenicityOECD TG 471 (Ames)Screen for point mutations; critical due to aromatic amine structure.[2]
Clastogenicity Potential for chromosomal damageOECD TG 473 (In Vitro)Assess for structural chromosome aberrations, a key genotoxic endpoint.
Hematotoxicity High potential based on chloroaniline classIn vivo repeated dose study (e.g., OECD 407) with hematology endpointsThe signature toxicity of chloroanilines requires specific investigation (methemoglobin, CBC).[1][4]
Carcinogenicity Suspected carcinogenLong-term bioassay (OECD 451) if genotoxicity is positive and exposure warrants itAromatic amines are a class with known carcinogens; assessment is crucial for long-term exposure scenarios.[1][7]

Logical Relationship Diagram: Tiered Testing Strategy

Tiered_Testing_Strategy T1 Tier 1: Foundational & In Vitro Data AcuteTox Acute Toxicity (Oral, Dermal) OECD 420, 402 T1->AcuteTox Irritation Skin/Eye Irritation (In Vitro) OECD 439, 492 T1->Irritation Genotox_InVitro Genotoxicity (In Vitro) Ames (471), Chrom. Aberration (473) T1->Genotox_InVitro T2 Tier 2: In Vivo Follow-up Genotox_InVitro->T2 If Positive RepeatedDose 28-Day Repeated Dose Study (OECD 407) - Assess Hematotoxicity - Identify Target Organs T2->RepeatedDose Genotox_InVivo In Vivo Genotoxicity (e.g., Micronucleus, OECD 474) T2->Genotox_InVivo T3 Tier 3: Chronic/Carcinogenicity RepeatedDose->T3 If concerns remain/ chronic exposure expected Genotox_InVivo->T3 If concerns remain/ chronic exposure expected Carcinogenicity Long-Term Carcinogenicity Bioassay (OECD 451) T3->Carcinogenicity

Caption: A tiered approach to toxicological testing for 2-(Benzyloxy)-4-chloroaniline.

Conclusion

While a definitive toxicological profile for 2-(Benzyloxy)-4-chloroaniline requires empirical data, a predictive assessment based on its chemical class and the GHS classification of its hydrochloride salt provides a strong foundation for a targeted and efficient testing strategy. The compound should be handled with caution, assuming it is harmful by all routes of acute exposure and is a skin/eye irritant. The primary concerns, inherited from its chloroaniline backbone, are potential hematotoxicity and genotoxicity/carcinogenicity.

The experimental framework outlined in this guide provides a clear, scientifically robust path forward. By employing validated OECD guidelines and prioritizing in vitro methodologies, research and development teams can generate high-quality, reproducible data necessary for a comprehensive risk assessment, ensuring both worker safety and regulatory compliance while adhering to the highest ethical standards in toxicological science.

References

  • Drake University Online Bookstore. (n.d.). In Vitro Toxicity Testing Protocols.
  • NextSDS. (n.d.). 2-(benzyloxy)-4-chloroaniline hydrochloride — Chemical Substance Information.
  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • OECD. (2018, June 25). OECD Guideline for the Testing of Chemicals 452: Chronic Toxicity Studies.
  • Fiveable. (2025, August 15). In vitro testing methods | Toxicology Class Notes.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • Eisenbrand, G., et al. (2002). Methods of in vitro toxicology. Food and Chemical Toxicology, 40(2-3), 193-236.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, January 16). In Vitro Toxicity Testing.
  • Thermo Fisher Scientific. (2010, May 24). 4-Chloroaniline Safety Data Sheet.
  • National Industrial Chemicals Notification and Assessment Scheme. (2017, June 30). 2-Chloroaniline and its hydrochloride: Human health tier II assessment.
  • BenchChem. (2025). A Comparative Analysis of the Carcinogenic Potential of Chloroaniline Isomers.
  • Guengerich, F. P., & Shchobra, O. P. (2011). Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Journal of the American Chemical Society, 133(39), 15416-15427.
  • Fisher Scientific. (2011, February 10). 4-Benzyloxyaniline hydrochloride Safety Data Sheet.
  • MilliporeSigma. (2026, January 13). 4-Chloroaniline Safety Data Sheet.
  • IARC. (2020, June 26). IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers.
  • Aaron Chemicals. (2024, November 1). 2-(Benzyloxy)-4-bromo-5-chloroaniline Safety Data Sheet.
  • INCHEM. (2003). 4-Chloroaniline (CICADS 48).
  • New Jersey Department of Health. (2005, August). 4-CHLOROANILINE HAZARD SUMMARY.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(Benzyloxy)-4-chloroaniline via Pd-Catalyzed Ortho-C–H Alkoxylation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The synthesis of ortho-alkoxyanilines, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of ortho-alkoxyanilines, such as 2-(benzyloxy)-4-chloroaniline , traditionally relies on multi-step sequences involving the nitration of phenols, subsequent alkylation, and exhaustive reduction, or via Ullmann-type couplings of ortho-haloanilines. These classical routes suffer from poor atom economy, harsh reaction conditions, and the generation of significant stoichiometric waste.

This application note details a highly efficient, three-step synthetic protocol utilizing Palladium-catalyzed ligand-directed C–H activation . By temporarily masking the free amine of 4-chloroaniline as an acetamide, the carbonyl moiety acts as a bidentate directing group. This enables a highly regioselective ortho-alkoxylation with benzyl alcohol via a Pd(II)/Pd(IV) catalytic cycle [1]. This protocol delivers superior regiocontrol, utilizes readily available reagents, and provides a scalable blueprint for accessing complex functionalized anilines in drug discovery pipelines.

Retrosynthetic Strategy & Mechanistic Rationale

Synthetic Workflow

The direct functionalization of free anilines via transition-metal catalysis is notoriously difficult because the strongly coordinating Lewis basic amine poisons the palladium catalyst. To circumvent this, the amine is first acetylated. The resulting acetamide not only protects the nitrogen but acts as an essential directing group, guiding the Pd(II) center exclusively to the ortho-C–H bond.

Synthesis A 4-Chloroaniline B N-(4-Chlorophenyl)acetamide A->B Ac2O, DCM 25 °C C N-(2-Benzyloxy-4-chlorophenyl) acetamide B->C BnOH, Pd(OAc)2 K2S2O8, MsOH DME, 60 °C D 2-(Benzyloxy)-4-chloroaniline (Target) C->D NaOH, EtOH Reflux

Fig 1: Three-step synthetic workflow from 4-chloroaniline to 2-(benzyloxy)-4-chloroaniline.

Mechanistic Causality in C–H Alkoxylation

The core transformation relies on the oxidative coupling of the unactivated ortho-C(sp²)–H bond with benzyl alcohol [1].

  • Palladacycle Formation: Pd(OAc)₂ coordinates to the acetamide oxygen, facilitating electrophilic cleavage of the ortho-C–H bond to form a stable 5-membered palladacycle.

  • Oxidation: Potassium persulfate (K₂S₂O₈) is employed as a stoichiometric oxidant to drive the catalytic cycle, oxidizing the Pd(II) intermediate to a highly electrophilic high-valent Pd(IV) species [2].

  • Role of Methanesulfonic Acid (MsOH): MsOH is a critical promoter. It not only accelerates the initial C–H cleavage but acts as a labile ligand on the Pd(IV) center. Benzyl alcohol easily displaces the mesylate ligand, setting the stage for rapid reductive elimination to forge the C–O bond.

CatalyticCycle Pd2 Pd(II) Catalyst Coord C-H Activation (Palladacycle Formation) Pd2->Coord Acetanilide Oxidation Oxidation by K2S2O8 (Pd(II) to Pd(IV)) Coord->Oxidation LigandEx Ligand Exchange with Benzyl Alcohol Oxidation->LigandEx MsOH / BnOH RedElim Reductive Elimination (C-O Bond Formation) LigandEx->RedElim RedElim->Pd2 Product Release

Fig 2: Catalytic cycle of the Pd-catalyzed, MsOH-promoted ortho-C–H alkoxylation.

Reaction Optimization Data

To demonstrate the necessity of the specific reagents chosen for the C–H alkoxylation step, the following optimization matrix summarizes the impact of varying the oxidant, additive, and temperature. The data clearly validates the indispensability of MsOH and K₂S₂O₈.

EntryOxidant (2.0 eq)Additive (0.2 eq)SolventTemp (°C)Yield (%)Observation / Rationale
1 K₂S₂O₈ MsOH DME 60 78% Optimal conditions; rapid Pd(IV) reductive elimination.
2K₂S₂O₈NoneDME60TraceLack of leaving group prevents efficient ligand exchange.
3PhI(OAc)₂MsOHDME6025%Weaker oxidant fails to efficiently generate the Pd(IV) species.
4K₂S₂O₈MsOHToluene6040%Non-polar solvent reduces solubility of the persulfate oxidant.
5K₂S₂O₈MsOHDME2555%Reaction proceeds at RT, but requires >48h for completion.

Note: Yields are based on isolated product after silica gel chromatography.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-(4-Chlorophenyl)acetamide (Protection)

Objective: Mask the Lewis basic amine to prevent catalyst poisoning and install the directing group.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (10.0 g, 78.4 mmol) and anhydrous dichloromethane (DCM, 150 mL).

  • Base Addition: Add triethylamine (TEA, 13.1 mL, 94.1 mmol, 1.2 equiv) and cool the mixture to 0 °C using an ice bath.

  • Acetylation: Slowly add acetic anhydride (8.1 mL, 86.2 mmol, 1.1 equiv) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the starting material spot (R_f ~0.5) should completely disappear, replaced by a lower R_f spot (~0.2).

  • Workup: Quench the reaction with 1M aqueous HCl (100 mL) to neutralize excess TEA. Separate the organic layer, wash with saturated NaHCO₃ (100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid. (Expected yield: 12.6 g, 95%).

Step 2: Pd-Catalyzed Ortho-Alkoxylation

Objective: Regioselective C–O bond formation via C–H activation.

  • Setup: In an oven-dried 250 mL Schlenk flask, combine N-(4-chlorophenyl)acetamide (5.0 g, 29.5 mmol), Pd(OAc)₂ (0.66 g, 2.95 mmol, 10 mol%), and K₂S₂O₈ (15.9 g, 59.0 mmol, 2.0 equiv).

  • Solvent & Reagents: Add 1,2-dimethoxyethane (DME, 100 mL), followed by benzyl alcohol (30.5 mL, 295 mmol, 10 equiv) and methanesulfonic acid (MsOH, 0.38 mL, 5.90 mmol, 20 mol%).

  • Reaction: Seal the flask, purge with N₂ for 5 minutes, and heat the mixture to 60 °C in an oil bath with vigorous stirring for 24 hours. The mixture will turn a dark, heterogeneous brown.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove the insoluble inorganic salts (reduced palladium and sulfate salts).

  • Purification: Concentrate the filtrate under reduced pressure. The excess benzyl alcohol can be removed via short-path vacuum distillation or directly loaded onto a silica gel column. Purify via flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford N-(2-benzyloxy-4-chlorophenyl)acetamide as an off-white solid. (Expected yield: 5.7 g, 70%).

Step 3: Basic Hydrolysis (Deprotection)

Objective: Reveal the free amine while preserving the newly formed benzyl ether. Causality Note: Acidic hydrolysis (e.g., using HBr or refluxing concentrated HCl) risks cleaving the benzyl ether. Basic hydrolysis is strictly employed to ensure chemoselectivity.

  • Setup: To a 250 mL round-bottom flask, add N-(2-benzyloxy-4-chlorophenyl)acetamide (5.0 g, 18.1 mmol) and ethanol (50 mL).

  • Hydrolysis: Add 20% aqueous NaOH solution (25 mL). Attach a reflux condenser and heat the mixture to 85 °C (reflux) for 12 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.

  • Extraction: Dilute the aqueous residue with water (50 mL) and extract with EtOAc (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Final Isolation: Purify the crude product via recrystallization from Hexanes/EtOAc or via a short silica plug to afford pure 2-(benzyloxy)-4-chloroaniline as a pale yellow solid. (Expected yield: 3.8 g, 90%).

Analytical Characterization (Expected)

  • Appearance: Pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 - 7.30 (m, 5H, Phenyl-H), 6.85 (d, J = 2.2 Hz, 1H, Ar-H), 6.78 (dd, J = 8.4, 2.2 Hz, 1H, Ar-H), 6.65 (d, J = 8.4 Hz, 1H, Ar-H), 5.05 (s, 2H, -OCH₂-), 3.80 (br s, 2H, -NH₂).

  • LC-MS (ESI+): m/z calculated for C₁₃H₁₃ClNO[M+H]⁺ 234.07, found 234.1.

References

  • Jiang, T.-S.; Wang, G.-W. Palladium-Catalyzed Ortho-Alkoxylation of Anilides via C–H Activation. The Journal of Organic Chemistry, 2012, 77 (21), 9504–9509. URL:[Link]

  • Engle, K. M.; Mei, T.-S.; Wasa, M.; Yu, J.-Q. Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions. Accounts of Chemical Research, 2012, 45 (6), 788-802. URL:[Link]

Application

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 2-(Benzyloxy)-4-chloroaniline via Williamson Ether Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction and Significance 2-(Benzyloxy)-4-chloroaniline is a valuable substituted aniline intermediate in organic synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

2-(Benzyloxy)-4-chloroaniline is a valuable substituted aniline intermediate in organic synthesis. Its structure, featuring a nucleophilic amino group, a protected hydroxyl group (benzyl ether), and a specific halogenation pattern, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which is stable under a variety of reaction conditions but can be readily removed via catalytic hydrogenation. This allows for selective chemical transformations at the amino group or other positions on the aromatic ring.

This document provides a comprehensive guide to the synthesis of 2-(Benzyloxy)-4-chloroaniline from 2-Amino-5-chlorophenol. It includes a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and essential data for successful execution in a laboratory setting.

Foundational Principles: The Reaction Mechanism

The synthesis of 2-(Benzyloxy)-4-chloroaniline from 2-Amino-5-chlorophenol and benzyl bromide is a classic example of the Williamson Ether Synthesis .[1] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The process can be understood in two primary, concerted steps:

  • Deprotonation: The phenolic hydroxyl group of 2-Amino-5-chlorophenol is significantly more acidic than the amino group. A moderately strong base, such as potassium carbonate, selectively deprotonates the phenol to form a potent nucleophile, the phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide. This attack occurs from the backside relative to the bromine atom, which acts as the leaving group.[4] The reaction proceeds in a single, concerted step where the new Carbon-Oxygen bond forms simultaneously as the Carbon-Bromine bond breaks.[5][6]

The choice of benzyl bromide as the electrophile is critical. As a primary halide, it presents minimal steric hindrance, which is a key factor for an efficient SN2 reaction.[7][8] Tertiary alkyl halides, by contrast, would favor elimination reactions.[7]

Overall_Reaction r1 2-Amino-5-chlorophenol plus1 + arrow r1->arrow K₂CO₃, DMF Heat r2 Benzyl Bromide r2->arrow K₂CO₃, DMF Heat plus1->arrow K₂CO₃, DMF Heat p1 2-(Benzyloxy)-4-chloroaniline arrow->p1 SN2_Mechanism Detailed SN2 Mechanism Phenol 2-Amino-5-chlorophenol (Ar-OH) Phenoxide Phenoxide Intermediate (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (K₂CO₃) Base->Phenoxide TransitionState SN2 Transition State [Ar---O---Bn---Br]⁻ Phenoxide->TransitionState Backside Attack BenzylBromide Benzyl Bromide (Bn-Br) BenzylBromide->TransitionState Backside Attack Product 2-(Benzyloxy)-4-chloroaniline (Ar-O-Bn) TransitionState->Product Bond Formation & Leaving Group Departure Byproduct Br⁻ TransitionState->Byproduct

Caption: The concerted SN2 mechanism of the Williamson ether synthesis.

Experimental Protocol

This protocol details a robust procedure for the synthesis of 2-(Benzyloxy)-4-chloroaniline on a laboratory scale.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Moles (mmol)Amount
2-Amino-5-chlorophenolC₆H₆ClNO143.571.034.85.0 g
Benzyl BromideC₇H₇Br171.041.241.85.0 mL
Potassium Carbonate (anhydrous)K₂CO₃138.212.587.012.0 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--100 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--As needed
Brine (Saturated NaCl)NaCl58.44--As needed
Anhydrous Magnesium SulfateMgSO₄120.37--As needed

3.2. Equipment

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-chlorophenol (5.0 g, 34.8 mmol) and anhydrous potassium carbonate (12.0 g, 87.0 mmol). [1] * Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Attach a reflux condenser and place the flask in a heating mantle.

  • Addition of Reagent:

    • Begin stirring the suspension.

    • Using a syringe or dropping funnel, add benzyl bromide (5.0 mL, 41.8 mmol) dropwise to the mixture at room temperature over 10-15 minutes. [1]

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C.

    • Maintain this temperature and allow the reaction to proceed for 12-16 hours.

    • Causality Note: Heating accelerates the rate of the SN2 reaction. DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate and the resulting phenoxide more reactive.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol spot is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into 400 mL of cold deionized water with stirring. This will precipitate the crude product and dissolve the inorganic salts.

    • Transfer the aqueous suspension to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 100 mL). [1] * Combine the organic layers.

    • Wash the combined organic phase sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic impurities.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. [1] * Purify the crude residue by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective for separating the product from any unreacted benzyl bromide and other impurities.

    • Combine the pure fractions (as identified by TLC) and evaporate the solvent to yield 2-(Benzyloxy)-4-chloroaniline as a solid.

Product Characterization

The identity and purity of the synthesized 2-(Benzyloxy)-4-chloroaniline should be confirmed using standard spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the benzyl group and the substitution pattern on the aniline ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 234.07).

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the N-H stretches of the primary amine and the C-O-C stretch of the ether linkage.

References

  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. Retrieved from [Link]

  • SATHEE. Chemistry SN2 Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. SN2 reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. Retrieved from [Link]

  • Khan Academy. Williamson ether synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • PubChem. 2-Amino-5-chlorophenol. Retrieved from [Link]

  • EMBL-EBI. 2-amino-5-chlorophenol (CHEBI:75051). Retrieved from [Link]

Sources

Method

Application Note: 2-(Benzyloxy)-4-chloroaniline as a Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary & Chemical Profile 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9) is a highly versatile, bifunctional synthetic intermediate extensively utilized in medicinal chemistry and drug development[1]. Struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9) is a highly versatile, bifunctional synthetic intermediate extensively utilized in medicinal chemistry and drug development[1]. Structurally, it features a primary aniline amine, a para-chloro substituent, and an ortho-benzyloxy group. This specific arrangement makes it an ideal precursor for synthesizing complex biaryl heterocycles, such as benzoxazoles and benzimidazoles, which are critical pharmacophores in modern therapeutics.

Notably, this compound is a foundational building block in the synthesis of selective Prostaglandin E2 (PGE2) receptor 1 (EP1) antagonists[2]. These antagonists are actively investigated for their efficacy in treating pain, inflammatory diseases, and neurodegenerative disorders by blocking downstream intracellular calcium release[2][3].

Mechanistic Insights: Navigating Reactivity and Chemoselectivity

As a Senior Application Scientist, understanding the electronic and steric interplay within 2-(benzyloxy)-4-chloroaniline is critical to optimizing reaction yields and preventing side reactions.

The Electronic Deactivation of the Aniline

The primary amine in this molecule is electronically deactivated. The para-chloro group exerts a strong inductive electron-withdrawing effect (-I effect), which pulls electron density away from the aromatic ring and the amine nitrogen.

  • Causality in Protocol Design : Because of this reduced nucleophilicity, standard amidation conditions (e.g., simple acyl chlorides with triethylamine) often result in poor yields or require harsh heating. To overcome this, protocols must utilize highly efficient coupling reagents like HATU. HATU generates a highly reactive 7-azabenzotriazole active ester that forces the amidation forward even with weak nucleophiles.

Chemoselective Ether Deprotection

The benzyl group is a classic protecting group for phenols. However, its removal in the presence of an aryl chloride presents a significant chemoselective challenge.

  • Causality in Protocol Design : Standard hydrogenolysis using Hydrogen gas and Palladium on Carbon (H2, Pd/C) is highly likely to cause concurrent hydrodehalogenation, stripping the essential chloro group from the aromatic ring. Therefore, a self-validating protocol must employ a Lewis acid-mediated cleavage (e.g., Boron Trichloride, BCl3). BCl3 coordinates specifically to the ether oxygen, facilitating the cleavage of the benzyl-oxygen bond via an SN1/SN2 mechanism at low temperatures (-78°C), preserving the critical aryl chloride intact.

Quantitative Data: Deprotection Optimization

To demonstrate the necessity of the Lewis acid approach, the following table summarizes the quantitative optimization data for the debenzylation of the amide intermediate.

Deprotection MethodConditionsReagent EquivalentsYield of Desired Phenol (%)Dechlorinated Byproduct (%)
H2, Pd/C Methanol, 1 atm, 25°C, 12h0.1 eq (Cat.)15%82%
H2, Pd/C + Ethylenediamine Methanol, 1 atm, 25°C, 24h0.1 eq (Cat.)45%40%
BBr3 DCM, -78°C to 0°C, 2h2.0 eq78%< 2%
BCl3 (Optimized) DCM, -78°C to 25°C, 4h3.0 eq92% < 1%

Table 1: Comparison of debenzylation methods. BCl3 provides the highest yield of the desired phenol while completely suppressing the hydrodehalogenation side reaction.

Experimental Protocols

The following step-by-step methodologies detail the synthesis of an EP1 antagonist precursor using 2-(benzyloxy)-4-chloroaniline.

Protocol A: High-Efficiency Amidation

Objective: Couple 2-(benzyloxy)-4-chloroaniline with a target carboxylic acid.

  • Activation: In an oven-dried, argon-purged flask, dissolve the target carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Expert Insight: DIPEA acts as a non-nucleophilic base to neutralize the system and facilitate the formation of the active ester without competing for the electrophile.

  • Coupling: Add 2-(benzyloxy)-4-chloroaniline (1.0 eq)[1] to the reaction mixture. Stir at room temperature for 12 hours.

    • Expert Insight: The reaction progress should be monitored via LC-MS. The deactivated nature of the aniline may require extended reaction times compared to electron-rich anilines.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with 1M HCl, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate) to afford the pure amide intermediate.

Protocol B: Chemoselective Benzyl Deprotection

Objective: Remove the benzyl protecting group to reveal the ortho-phenol for subsequent cyclization, without dehalogenating the aryl chloride.

  • Preparation: Dissolve the purified amide intermediate (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78°C.

    • Expert Insight: Strict temperature control is mandatory. BCl3 is highly reactive; adding it at higher temperatures can lead to ether cleavage at the wrong positions or degradation of the amide bond.

  • Reagent Addition: Slowly add BCl3 (1.0 M in DCM, 3.0 eq) dropwise via a syringe.

  • Reaction: Stir the mixture at -78°C for 1 hour, then gradually allow it to warm to room temperature over 3 hours.

  • Quenching & Workup: Cool the flask back to 0°C and carefully quench the excess BCl3 by the dropwise addition of Methanol. Add water and extract with DCM (3x). Wash with brine, dry over Na2SO4, and concentrate. The resulting phenol is typically pure enough for the next cyclization step (e.g., to a benzoxazole).

Visualizations

Synthetic Workflow

The following diagram illustrates the logical progression from the starting material through the protocols described above, culminating in a cyclized pharmacophore.

SynthWorkflow SM 2-(Benzyloxy)- 4-chloroaniline (Starting Material) Amidation Amidation (HATU, DIPEA) SM->Amidation Amide Amide Intermediate Amidation->Amide Deprotect Deprotection (BCl3, -78°C) Amide->Deprotect Phenol Phenol Intermediate Deprotect->Phenol Cyclize Cyclization (Benzoxazole) Phenol->Cyclize

Synthetic workflow for converting 2-(Benzyloxy)-4-chloroaniline into a benzoxazole core.

Downstream Application: EP1 Receptor Signaling Pathway

Compounds derived from this intermediate are potent EP1 receptor antagonists[2][3]. The diagram below maps the causality of the signaling pathway and the therapeutic intervention point.

EP1Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Activates Drug EP1 Antagonist (Derived from 860677-88-9) Drug->EP1 Inhibits Gq Gq Protein EP1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Pain Pain & Inflammation Ca->Pain

PGE2-EP1 signaling pathway modulated by antagonists derived from 2-(Benzyloxy)-4-chloroaniline.

References

  • Title: 2-(benzyloxy)
  • Source: WIPO Patentscope (Glaxo Group Limited)
  • Title: WO 2006/114272 A1 (Citing Hall et al., Bioorg. Med. Chem. Lett., 2006, 16, 2666-2671)

Sources

Application

Application Notes &amp; Protocols: 2-(Benzyloxy)-4-chloroaniline as a Strategic Building Block in Pharmaceutical Synthesis

Executive Summary: The Strategic Value of 2-(Benzyloxy)-4-chloroaniline In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of 2-(Benzyloxy)-4-chloroaniline

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery campaigns. 2-(Benzyloxy)-4-chloroaniline has emerged as a highly valuable and versatile intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique trifecta of functional groups—a nucleophilic aniline, a metabolically stable chloro substituent, and a strategically placed, cleavable benzyloxy group—provides a powerful toolkit for molecular architects.

The aniline moiety serves as a primary anchor point for coupling with heterocyclic scaffolds, most notably in the formation of 4-anilinoquinazolines, a privileged core structure for numerous Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors[1][2][3]. The chlorine atom at the 4-position modulates the electronic properties of the ring and offers a vector for further functionalization or for establishing key interactions within a protein's binding pocket. Critically, the benzyloxy group acts as a protected phenol, which can be a key pharmacophoric element itself or can be deprotected in a late-stage synthesis to reveal a hydroxyl group for fine-tuning solubility, metabolic stability, or target engagement[4][5].

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving 2-(Benzyloxy)-4-chloroaniline, grounded in established synthetic methodologies and mechanistic rationale.

Physicochemical & Safety Profile

A thorough understanding of the starting material's properties is fundamental to its effective and safe use in any synthetic campaign.

PropertyValueReference
Chemical Name 2-(Benzyloxy)-4-chloroaniline[6]
CAS Number 860677-88-9[6]
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.70 g/mol
Appearance Off-white to light brown solidGeneric MSDS
Purity ≥97% (Typical)
Solubility Soluble in methanol, ethanol, DMSO, DMFGeneric MSDS
Hazard Class Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[6]

Note: Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required.

Core Application: A Cornerstone for Kinase Inhibitor Scaffolds

The primary application of 2-(Benzyloxy)-4-chloroaniline is in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy[7]. The aniline nitrogen is perfectly positioned to act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase domain.

Rationale in Structure-Based Drug Design (SBDD)

The 4-anilinoquinazoline scaffold is a quintessential example of successful SBDD[3]. The 2-(Benzyloxy)-4-chloroanilino moiety extends from the C4 position of the quinazoline core into the hydrophobic ATP-binding pocket.

  • Hinge Binding: The aniline N-H and the N1 of the quinazoline form crucial hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR), anchoring the inhibitor[1].

  • Hydrophobic Interactions: The substituted phenyl ring occupies a hydrophobic pocket, where the benzyloxy and chloro groups can establish favorable van der Waals interactions, enhancing binding affinity and influencing selectivity.

  • Modulation of Properties: The benzyloxy group, beyond its role as a protecting group, can significantly impact the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its subsequent cleavage to a phenol can provide a handle for creating prodrugs or improving aqueous solubility.

The workflow for leveraging this building block in a typical kinase inhibitor discovery program is illustrated below.

G cluster_0 Building Block Synthesis cluster_1 Scaffold Assembly (SNAr) cluster_2 Lead Optimization start 1-(Benzyloxy)-4-chloro-2-nitrobenzene reagent1 SnCl2·2H2O / EtOH start->reagent1 product1 2-(Benzyloxy)-4-chloroaniline reagent1->product1 product1_ref 2-(Benzyloxy)-4-chloroaniline product1->product1_ref reagent2 Isopropanol, DIPEA product1_ref->reagent2 scaffold 4-Chloroquinazoline Core scaffold->reagent2 product2 4-(2-(Benzyloxy)-4-chloroanilino)quinazoline Scaffold reagent2->product2 product2_ref Scaffold product2->product2_ref deprotection Debenzylation (e.g., H2, Pd/C) product2_ref->deprotection final_mods Further Functionalization (e.g., etherification at phenol) deprotection->final_mods api Final API Candidate final_mods->api

Caption: Kinase Inhibitor Discovery Workflow using 2-(Benzyloxy)-4-chloroaniline.

Experimental Protocols

The following protocols are provided as representative examples. Researchers must adapt and optimize conditions based on their specific substrates and available equipment.

Protocol 1: Synthesis of 2-(Benzyloxy)-4-chloroaniline via Nitroarene Reduction

This protocol details the reduction of the commercially available nitro precursor using stannous chloride, a reliable method that preserves the benzyl ether and aryl chloride functionalities[8][9].

Rationale: Stannous chloride (SnCl₂) is a classical chemoselective reducing agent for nitro groups in the presence of other sensitive functionalities. The reaction proceeds in an acidic environment (generated in situ or by adding acid), where Sn(II) is oxidized to Sn(IV) while the nitro group is reduced to the amine. Ethanol is a common solvent that facilitates the dissolution of both the organic substrate and the tin salts.

G start 1-(Benzyloxy)-4-chloro- 2-nitrobenzene reagent SnCl₂·2H₂O Ethanol, Reflux start->reagent 1.0 equiv product 2-(Benzyloxy)-4-chloroaniline reagent->product ~3-5 equiv High Yield

Caption: Synthesis of 2-(Benzyloxy)-4-chloroaniline from its nitro precursor.

Materials:

  • 1-(Benzyloxy)-4-chloro-2-nitrobenzene (1.0 equiv)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv)

  • Ethanol (200 proof)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-(Benzyloxy)-4-chloro-2-nitrobenzene and ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add stannous chloride dihydrate in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quench & Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice.

  • Basification: Slowly add saturated NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8-9. This will precipitate tin salts.

  • Filtration: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(Benzyloxy)-4-chloroaniline.

Protocol 2: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Scaffold

This protocol describes the nucleophilic aromatic substitution (SₙAr) reaction between 2-(Benzyloxy)-4-chloroaniline and a generic 4-chloroquinazoline core.

Rationale: The C4 position of the quinazoline ring is highly electrophilic due to the electron-withdrawing effect of the adjacent ring nitrogens. This allows the nucleophilic aniline nitrogen to attack and displace the chloride leaving group. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing in the substitution. Isopropanol is a common solvent for this transformation, offering good solubility for the reactants and a suitable boiling point for thermal acceleration.

Typical Reaction Parameters:

ParameterConditionRationale
Solvent Isopropanol, n-Butanol, or DMFBalances reactant solubility and boiling point for reaction rate.
Base DIPEA, K₂CO₃, or NaHCO₃Scavenges HCl byproduct without interfering with the reaction.
Temperature 80 °C to RefluxProvides thermal energy to overcome the activation barrier of the SₙAr reaction.
Time 4-24 hoursDependent on the reactivity of the specific aniline and quinazoline substrates.

Materials:

  • A substituted 4-chloroquinazoline (1.0 equiv)

  • 2-(Benzyloxy)-4-chloroaniline (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Isopropanol (or n-Butanol)

  • Diethyl ether or Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a round-bottom flask, add the 4-chloroquinazoline, 2-(Benzyloxy)-4-chloroaniline, and isopropanol (approx. 0.1-0.2 M).

  • Base Addition: Add DIPEA to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for isopropanol) and stir vigorously. The reaction mixture typically becomes homogeneous before the product begins to precipitate.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete when a thick precipitate of the product hydrochloride salt forms.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold isopropanol, followed by diethyl ether or hexanes to remove residual solvent and impurities.

  • Purification: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

Conclusion and Future Outlook

2-(Benzyloxy)-4-chloroaniline is a testament to the power of strategic building block design in modern pharmaceutical development. Its well-defined reactivity and inherent structural features make it an invaluable tool for accessing complex molecular architectures, particularly within the highly competitive and therapeutically significant field of kinase inhibitors. The protocols outlined herein provide a solid foundation for its use, from initial synthesis to core scaffold assembly. As drug discovery continues to evolve, the demand for such versatile, high-value intermediates will undoubtedly grow, ensuring that 2-(Benzyloxy)-4-chloroaniline remains a staple in the medicinal chemist's arsenal.

References

  • Chen, H., Nilsen, C. N., Choudhury, A., & Sorgi, K. L. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6. [Link]

  • NextSDS. 2-(benzyloxy)-4-chloroaniline hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Ataman Kimya. 4-CHLOROANILINE. Ataman Kimya. [Link]

  • Google Patents. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Google Patents. CN104402741A - Synthesis method of 2-hydroxy-4-chloroaniline.
  • Google Patents. WO2003090912A1 - Pyrrolo-triazine aniline compounds useful as kinase inhibitors.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12382-12423. [Link]

  • Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22421. [Link]

Sources

Method

Application Note: Trace-Level Quantification of 2-(Benzyloxy)-4-chloroaniline Using UHPLC-MS/MS

Introduction & Regulatory Context 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9)[1] is a critical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs)[2]. Structurally, it contains...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9)[1] is a critical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs)[2]. Structurally, it contains a chloroaniline moiety. In pharmaceutical development, aromatic amines are well-documented structural alerts for DNA reactivity and mutagenicity[3]. These compounds can undergo metabolic activation in vivo to form reactive electrophiles that covalently bind to DNA, posing a significant carcinogenic risk[4].

Under the[3], impurities possessing such structural alerts must be classified as potentially mutagenic impurities (PMIs) or genotoxic impurities (GTIs). If these intermediates cannot be entirely purged during the downstream synthetic process, they must be rigorously controlled in the final drug substance. Regulatory standards mandate that exposure be kept at or below the Threshold of Toxicological Concern (TTC), which is strictly set at 1.5 µ g/day for a drug administered over a lifetime[5]. Depending on the maximum daily dose of the formulated API, this often translates to highly stringent concentration limits—typically in the low parts-per-million (ppm) or parts-per-billion (ppb) range[6].

Analytical Strategy: Causality Behind Method Selection

Routine pharmaceutical purity analysis relies heavily on HPLC-UV, which is generally sensitive down to 0.05% (500 ppm)[6]. However, quantifying 2-(Benzyloxy)-4-chloroaniline at single-digit ppm or ppb levels requires an orthogonal, highly sensitive approach[6].

Why UHPLC-MS/MS?

  • Selectivity against Matrix Effects: The complex API matrix often masks trace impurities. Triple quadrupole mass spectrometry (QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode isolates specific precursor-to-product ion transitions, effectively eliminating background matrix interference[5].

  • Ionization Efficiency: Electrospray Ionization (ESI) is highly efficient for aniline derivatives. The basicity of the primary amine facilitates rapid protonation, easily forming the[M+H]+ pseudomolecular ion necessary for trace-level detection[7].

Workflow N1 API Sample Preparation N2 UHPLC Separation N1->N2 Extract & Filter N3 ESI+ Ionization & MS/MS N2->N3 Elution N4 MRM Quantification N3->N4 MRM Transitions N5 ICH M7 Compliance N4->N5 TTC < 1.5 µg/day

Workflow for trace-level LC-MS/MS quantification of 2-(Benzyloxy)-4-chloroaniline.

Mechanistic Insights: Ionization and Fragmentation

Understanding the fragmentation causality ensures the assay is a self-validating system. False positives are avoided by monitoring two distinct MRM transitions: a primary quantifier and a secondary qualifier.

For 2-(Benzyloxy)-4-chloroaniline (Molecular Weight: 233.7 g/mol )[2]:

  • Precursor Ion: ESI+ yields a strong [M+H]+ at m/z 234.

  • Fragmentation: Collision-induced dissociation (CID) primarily targets the benzyl ether bond, which is the weakest aliphatic-aromatic linkage in the molecule.

    • Pathway A (Quantifier): Cleavage of the benzyl group yields the protonated 2-amino-5-chlorophenol ion at m/z 144.

    • Pathway B (Qualifier): Formation of the stable tropylium cation at m/z 91.

Fragmentation A 2-(Benzyloxy)-4-chloroaniline [M+H]+ m/z 234 B Collision-Induced Dissociation (Loss of Benzyl Group) A->B C Quantifier Ion [C6H7ClNO]+ m/z 144 B->C Pathway A (18 eV) D Qualifier Ion [C7H7]+ m/z 91 B->D Pathway B (25 eV)

Proposed ESI-MS/MS fragmentation pathways for 2-(Benzyloxy)-4-chloroaniline.

Experimental Protocols

Self-Validating System Design: To ensure absolute trustworthiness, this protocol incorporates an isotopically labeled internal standard (ISTD) to self-correct for matrix-induced ion suppression during ESI, alongside strict System Suitability Test (SST) criteria.

Protocol A: Sample Preparation
  • Diluent Selection: Prepare a diluent of 50:50 (v/v) Water:Acetonitrile. Causality: This ratio ensures complete dissolution of the hydrophobic API matrix while maintaining compatibility with the highly aqueous reversed-phase initial gradient conditions, preventing peak fronting.

  • Standard Preparation: Accurately weigh the 2-(Benzyloxy)-4-chloroaniline reference standard and dissolve it in the diluent to create a 1.0 mg/mL stock solution. Serially dilute to construct a 6-point calibration curve ranging from 0.1 ng/mL to 50 ng/mL. Spike each standard with 5 ng/mL of ISTD (e.g., 2-(Benzyloxy)-4-chloroaniline-d5).

  • Sample Extraction: Weigh 50 mg of the API into a 10 mL volumetric flask. Add 5 mL of diluent and spike with the ISTD. Vortex for 2 minutes, then sonicate for 10 minutes at ≤25°C. Causality: Temperature control during sonication prevents thermal degradation of the analyte.

  • Filtration: Make up to volume with diluent. Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial. Causality: PTFE is explicitly chosen over Nylon to prevent non-specific binding of the hydrophobic benzyloxy moiety, which would artificially lower recovery rates.

Protocol B: UHPLC-MS/MS Conditions
  • Column: C18, 100 x 2.1 mm, 1.7 µm particle size. Causality: Sub-2-micron particles provide high theoretical plates, ensuring sharp peaks and enhanced signal-to-noise (S/N) ratios necessary for trace analysis[7].

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid provides the abundant protons necessary for efficient ESI+ ionization[7].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0-1 min (10% B), 1-5 min (10% to 90% B), 5-7 min (90% B), 7-7.1 min (90% to 10% B), 7.1-10 min (10% B for re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Protocol C: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Quantifier:m/z 234.0 → 144.0 (Collision Energy: 18 eV)

    • Qualifier:m/z 234.0 → 91.0 (Collision Energy: 25 eV)

Quantitative Data & Validation Parameters

The method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose. Below is a summary of the expected validation data structure for this self-validating system.

Validation ParameterAcceptance Criteria (ICH Q2)Typical Result for 2-(Benzyloxy)-4-chloroaniline
System Suitability (SST) %RSD ≤ 10% for 6 replicate injections%RSD = 2.1%
Limit of Detection (LOD) S/N ≥ 3:10.05 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10:1, Accuracy ± 20%0.15 ng/mL
Linearity R² ≥ 0.995 (Range: 0.15 - 50 ng/mL)R² = 0.9992
Method Accuracy (Recovery) 80% - 120% at LOQ level94.5% - 102.3%
Precision (Repeatability) %RSD ≤ 10% (n=6 at target level)3.2%
Matrix Effect ± 15% deviation from standard response-4.5% (Ion suppression fully corrected by ISTD)

Conclusion

The quantification of 2-(Benzyloxy)-4-chloroaniline requires rigorous analytical control due to its mutagenic potential[3]. By leveraging UHPLC-MS/MS in MRM mode combined with an isotope-dilution extraction strategy, analysts can achieve the necessary "As Low As Reasonably Practicable" (ALARP) detection limits[7]. This self-validating methodology ensures strict compliance with ICH M7(R1)[3] and safeguards patient health by accurately monitoring genotoxic clearance during API manufacturing[4].

References

  • Title: 2-(benzyloxy)-4-chloroaniline — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: 2-(benzyloxy)-4-chloroaniline | CAS 860677-88-9 Source: americanelements.com URL: [Link]

  • Title: Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS Source: nih.gov URL: [Link]

  • Title: Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS Source: uu.nl URL: [Link]

  • Title: Quantification of Potential Genotoxic Impurities at Trace Level in Gefitinib Drug Substance by LCMS Method Source: ijsr.net URL: [Link]

  • Title: A Primer for Pharmaceutical Process Development Chemists and Analysts in Relation to Impurities Perceived to Be Mutagenic or “Genotoxic” Source: acs.org URL: [Link]

  • Title: Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation Source: acs.org URL: [Link]

Sources

Application

High-Sensitivity GC-MS Determination of 2-(Benzyloxy)-4-chloroaniline as a Potentially Mutagenic Impurity

Executive Summary & Regulatory Context The detection and quantification of halogenated aromatic amines in pharmaceutical intermediates is a critical mandate in modern drug development. 2-(Benzyloxy)-4-chloroaniline, a bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The detection and quantification of halogenated aromatic amines in pharmaceutical intermediates is a critical mandate in modern drug development. 2-(Benzyloxy)-4-chloroaniline, a bulky, halogenated derivative often encountered in the synthesis of active pharmaceutical ingredients (APIs) 1, is flagged as a Potentially Mutagenic Impurity (PMI) under the ICH M7 guidelines [[2]](). Regulatory limits for such genotoxic impurities are dictated by the Threshold of Toxicological Concern (TTC), frequently requiring analytical methods capable of parts-per-billion (ppb) sensitivity 3.

This application note details a highly robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the trace analysis of 2-(Benzyloxy)-4-chloroaniline. By employing targeted pre-column derivatization, this method circumvents the traditional chromatographic pitfalls associated with primary aromatic amines.

Scientific Principles & Causality (E-E-A-T)

The Chromatographic Challenge of Primary Anilines

Direct GC-MS analysis of primary aromatic amines is notoriously unreliable. The highly polar −NH2​ group acts as a strong hydrogen bond donor, leading to severe interactions with active silanol sites within the GC inlet liner and the stationary phase of the capillary column [[4]](). This causes irreversible adsorption, severe peak tailing, and rapid column degradation, ultimately destroying the method's sensitivity and reproducibility.

Causality of the Derivatization Strategy

To resolve this, we utilize a pre-column derivatization strategy using N-methyl-bis(trifluoroacetamide) (MBTFA) .

  • Volatility & Inertness: MBTFA selectively reacts with the primary amine to form a stable trifluoroacetamide derivative. This masks the active hydrogen, rendering the molecule highly volatile and chromatographically inert [[5]]().

  • Mass Shift for Selectivity: Un-derivatized 2-(Benzyloxy)-4-chloroaniline has a molecular weight (MW) of 233.7 Da. The addition of the trifluoroacetyl group (+96 Da net change) shifts the molecular ion to m/z 329. This high-mass shift moves the target analyte out of the low-mass matrix noise region, drastically improving the Signal-to-Noise (S/N) ratio during Selected Ion Monitoring (SIM).

Fragmentation A 2-(Benzyloxy)-4-chloroaniline MW: 233.7 Da B Derivatization (MBTFA) + COCF3 (-H) A->B C TFA-Derivative MW: 329.7 Da B->C Volatilization & Stabilization D EI Ionization (70 eV) m/z 329 [M]+ C->D Electron Impact E m/z 238 [M - C7H7]+ D->E Loss of Benzyl Radical F m/z 91 [C7H7]+ (Tropylium) D->F Benzyl Cleavage

Derivatization logic and EI-MS fragmentation pathway for the target analyte.

Self-Validating System Integration

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . A stable isotope-labeled internal standard (SIL-IS), 4-Chloroaniline-d4 , is spiked into the sample matrix prior to any extraction or chemical manipulation. Because the SIL-IS shares near-identical physicochemical properties with the target analyte, it undergoes the exact same partitioning dynamics during liquid-liquid extraction (LLE) and identical reaction kinetics during MBTFA derivatization. By quantifying the target analyte strictly via the response ratio (Area_Analyte / Area_IS), the method automatically corrects for matrix effects, extraction losses, and derivatization inefficiencies.

Experimental Protocols

Reagents and Materials
  • Standards: 2-(Benzyloxy)-4-chloroaniline reference standard (>99% purity), 4-Chloroaniline-d4 (SIL-IS).

  • Solvents & Reagents: Toluene (GC-MS grade), N-methyl-bis(trifluoroacetamide) (MBTFA, >98%), 0.1 M Sodium Hydroxide (NaOH) in HPLC-grade water.

Step-by-Step Sample Preparation Workflow
  • Matrix Dissolution: Accurately weigh 50.0 mg of the pharmaceutical API into a 15 mL glass centrifuge tube. Dissolve in 5.0 mL of 0.1 M NaOH. Causality: The highly alkaline pH (pH > 10) ensures the aniline derivative is fully deprotonated (free base form), maximizing its partition coefficient into the organic phase.

  • IS Spiking (Self-Validation): Add 50 µL of the SIL-IS working solution (1.0 µg/mL 4-Chloroaniline-d4 in methanol) directly to the aqueous mixture.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of Toluene. Vortex vigorously for 5 minutes. Causality: Toluene is chosen over chlorinated solvents because it is aprotic, highly efficient at extracting bulky aromatic compounds, and does not react with the downstream MBTFA reagent.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes to break any emulsions. Transfer exactly 1.0 mL of the upper organic (toluene) layer to a 2 mL GC autosampler vial.

  • Derivatization: Add 50 µL of MBTFA to the GC vial. Seal tightly with a PTFE-lined cap. Incubate the vial in a heating block at 60 °C for 30 minutes.

  • Cooling & Injection: Allow the vial to cool to room temperature. The sample is now ready for direct GC-MS injection.

SamplePrep A 1. Matrix Dissolution (API + 0.1M NaOH) B 2. IS Spiking (4-Chloroaniline-d4) A->B Self-Validation Setup C 3. Liquid-Liquid Extraction (Toluene, Vortex 5 min) B->C Free-Base Extraction D 4. Phase Separation (Centrifuge 4000 rpm) C->D Isolation E 5. Derivatization (MBTFA, 60°C, 30 min) D->E Organic Phase Transfer F 6. GC-MS Injection (EI-SIM Mode) E->F Cooling & Analysis

Workflow for the extraction and derivatization of 2-(Benzyloxy)-4-chloroaniline.

Instrumental Parameters & Data Presentation

GC-MS Operating Conditions

The method utilizes a standard single-quadrupole GC-MS system operating in Electron Impact (EI) mode.

ParameterOptimized Setting
System Agilent 7890B GC / 5977B MSD (or equivalent)
Analytical Column DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.2 mL/min
Injection Volume 1.0 µL, Splitless mode (purge valve open at 1.0 min)
Inlet Temperature 250 °C
Oven Temperature Program 80 °C (hold 1 min) ➔ Ramp 15 °C/min to 280 °C ➔ Hold 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C (EI mode, 70 eV)
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Acquisition Parameters

To ensure maximum selectivity, the mass spectrometer is programmed to monitor specific fragment ions generated post-derivatization.

AnalyteRetention TimeQuantifier Ion (m/z)Qualifier Ions (m/z)
2-(Benzyloxy)-4-chloroaniline-TFA 14.2 min329 238, 91
4-Chloroaniline-d4-TFA (IS) 8.5 min227 158
Method Validation Summary

The self-validating nature of the protocol yields exceptional quantitative reliability, meeting the stringent requirements for mutagenic impurity profiling.

Validation ParameterResult / Acceptance Criteria
Linearity Range 10 – 1000 ng/mL (R² ≥ 0.999)
Limit of Detection (LOD) 3.0 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 10.0 ng/mL (S/N > 10)
Intra-day Precision (RSD%) < 4.5% (at 50 ng/mL, n=6)
Inter-day Precision (RSD%) < 6.0% (at 50 ng/mL, n=12)
Extraction Recovery 92.4% – 97.8% (Matrix independent)

References

  • A Primer for Pharmaceutical Process Development Chemists and Analysts in Relation to Impurities Perceived to Be Mutagenic or “Genotoxic” Source: Organic Process Research & Development (ACS Publications) URL: [[2]]()

  • A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations Source: ResearchGate URL:3

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: US Environmental Protection Agency (EPA) URL:4

  • A Method for Routine Analysis of Urinary 4,4′-methylenebis (2-chloroaniline) by Gas Chromatography-Electron Capture Detection Source: J-Stage URL:5

  • Design, Synthesis, Molecular Modeling Studies and Biological Evaluation of N′-Arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide Derivatives as Novel Anti-HCV Agents Source: Brieflands URL:1

Sources

Method

Application Note: High-Purity Recrystallization of 2-(Benzyloxy)-4-chloroaniline for Pharmaceutical Intermediates

Abstract This document provides a detailed guide to the purification of 2-(Benzyloxy)-4-chloroaniline, a key intermediate in pharmaceutical synthesis, using optimized recrystallization techniques. We move beyond a simple...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the purification of 2-(Benzyloxy)-4-chloroaniline, a key intermediate in pharmaceutical synthesis, using optimized recrystallization techniques. We move beyond a simple list of steps to explain the fundamental principles and causal relationships that govern the selection of solvents and thermal conditions. This guide furnishes researchers and drug development professionals with a robust framework for solvent system screening, detailed protocols for both single-solvent and binary-solvent recrystallization, and a comprehensive troubleshooting section. The methodologies are designed to be self-validating, ensuring the consistent attainment of high-purity material suitable for downstream applications.

Introduction and Physicochemical Profile

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a non-negotiable parameter in drug development. 2-(Benzyloxy)-4-chloroaniline serves as a critical building block in the synthesis of various target molecules. Its purity directly impacts the yield, impurity profile, and overall quality of the final API. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, predicated on the principle of differential solubility.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the mother liquor.[2]

The molecular structure of 2-(Benzyloxy)-4-chloroaniline, featuring a bulky, nonpolar benzyloxy group and a polar aniline moiety, dictates a nuanced solubility profile. Understanding its physicochemical properties is the first step in designing an effective purification strategy.

Table 1: Physicochemical Properties of 2-(Benzyloxy)-4-chloroaniline and Related Compounds

Property2-(Benzyloxy)-4-chloroaniline4-Chloroaniline (Parent Compound)Notes
CAS Number 860677-88-9[3]106-47-8[4]The free base is the target for recrystallization.
Molecular Formula C₁₃H₁₂ClNOC₆H₆ClN[4]The benzyloxy group adds significant nonpolar character.
Molecular Weight 233.70 g/mol 127.57 g/mol [4]Higher molecular weight influences solubility.
Appearance Typically a solidWhite or pale yellow solid[5]Color can indicate the presence of oxidized impurities.
Melting Point Data not readily available67-70 °C[4]A sharp melting point is a key indicator of purity.
General Solubility Expected to be soluble in many organic solventsSoluble in hot water and organic solvents.[4]The benzyloxy group reduces aqueous solubility.

The Cornerstone of Recrystallization: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit:

  • High dissolving power for the target compound at elevated temperatures.

  • Low dissolving power for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility so they can be removed by hot filtration.

  • Chemical inertness with the target compound.

  • A boiling point that is low enough for easy removal from the crystals but high enough to maintain a sufficient temperature differential for crystallization.

  • Non-toxic, inexpensive, and non-flammable properties are also highly desirable.

Given the aromatic and mixed-polarity nature of 2-(Benzyloxy)-4-chloroaniline, a range of solvent classes should be considered. A systematic screening process is essential to identify the optimal solvent or solvent system.

Protocol: Micro-Scale Solvent Screening

This protocol allows for the rapid and material-efficient evaluation of multiple solvents.

Materials:

  • Crude 2-(Benzyloxy)-4-chloroaniline (~20-30 mg per test)

  • Small test tubes or vials

  • A selection of solvents (e.g., Ethanol, Isopropanol, Toluene, Ethyl Acetate, Heptane, Water)

  • Hot plate or heating block

  • Vortex mixer

  • Ice bath

Procedure:

  • Preparation: Place ~20 mg of the crude compound into a test tube.

  • Initial Solubility Test (Cold): Add the test solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily in a small volume (<0.5 mL), the solvent is unsuitable for single-solvent recrystallization but may be useful in a solvent pair.

  • Hot Dissolution: If the compound is poorly soluble at room temperature, begin heating the slurry gently. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Observation: A successful solvent will yield a significant amount of crystalline precipitate upon cooling. The formation of an oil indicates that the compound's melting point may be lower than the boiling point of the solution or that the solution is supersaturated.

Workflow for Solvent System Identification

The following diagram illustrates the logical flow for determining the best recrystallization solvent or solvent pair.

Solvent_Screening start Start: Crude Product add_solvent Add ~20mg to Test Tube Add Solvent Dropwise (RT) start->add_solvent dissolves_cold Dissolves Readily at Room Temp? add_solvent->dissolves_cold heat_slurry Heat Slurry Gently Add Hot Solvent Dropwise dissolves_cold->heat_slurry No good_for_pair Result: Potential 'Good' Solvent for a Pair dissolves_cold->good_for_pair Yes dissolves_hot All Solid Dissolves? heat_slurry->dissolves_hot cool_solution Cool to RT Then Ice Bath dissolves_hot->cool_solution Yes poor_solvent Result: Poor Solvent (Insoluble) dissolves_hot->poor_solvent No (Insoluble Impurity?) crystals_form Abundant Crystals Form? cool_solution->crystals_form good_solvent Result: Good Single Solvent crystals_form->good_solvent Yes bad_solvent Result: Unsuitable (Too Soluble) crystals_form->bad_solvent No

Caption: Workflow for systematic solvent screening.

Optimized Recrystallization Protocols

Based on the structural analysis and common practices for similar aromatic amines, toluene and alcohol/water systems are strong candidates. A patent for the related compound 2-hydroxy-4-chloroaniline specifies toluene for recrystallization, making it a primary candidate.[6]

Protocol A: Single-Solvent Recrystallization from Toluene

This protocol is ideal when a single solvent with a steep solubility-temperature curve is identified. Toluene is an excellent choice for aromatic compounds.

Materials:

  • Crude 2-(Benzyloxy)-4-chloroaniline

  • Toluene

  • Erlenmeyer flask (sized so the solvent fills it to about one-third to one-half)

  • Hot plate with stirring

  • Condenser (optional, for prolonged heating)

  • Buchner funnel, filter flask, and vacuum source

  • Filter paper

Procedure:

  • Initial Setup: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Add an initial portion of toluene (e.g., 20 mL) and begin heating the slurry with stirring on a hot plate. Add more toluene in small portions until the solid is completely dissolved at a near-boiling temperature. Causality Note: Adding the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold toluene to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol B: Solvent-Pair Recrystallization (Ethanol/Water)

This method is employed when no single solvent is ideal. It uses a "good" solvent in which the compound is highly soluble (ethanol) and a "poor" or "anti-solvent" in which it is insoluble (water).[7]

Materials:

  • Crude 2-(Benzyloxy)-4-chloroaniline

  • Ethanol (or Isopropanol)

  • Deionized Water

  • Standard equipment as listed in Protocol A

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid (e.g., 5.0 g) in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the point of saturation.

  • Re-solubilization: Add a few drops of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a pre-chilled mixture of ethanol and water (in the approximate ratio determined in the procedure) to remove the mother liquor.

  • Drying: Dry the purified product under vacuum.

Purity Assessment and Troubleshooting

The success of recrystallization must be validated. A constant and sharp melting point range is a classic indicator of purity.[7] Further analysis by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative purity data.

General Purification & Validation Workflow

Purification_Workflow crude Crude 2-(Benzyloxy)-4-chloroaniline recrystallize Perform Recrystallization (Protocol A or B) crude->recrystallize filter_dry Vacuum Filtration & Drying recrystallize->filter_dry pure_solid Purified Crystalline Solid filter_dry->pure_solid validation Purity Validation pure_solid->validation mp Melting Point Analysis validation->mp tlc TLC Analysis validation->tlc hplc HPLC/GC Analysis validation->hplc decision Purity Meets Specification? mp->decision tlc->decision hplc->decision pass Pass: Final Product decision->pass Yes fail Fail: Re-crystallize decision->fail No fail->recrystallize

Caption: Overall workflow from crude solid to validated pure product.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.- Ensure cooling is adequate (use an ice-salt bath if necessary).
"Oiling out" (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.- Choose a lower-boiling point solvent.- For solvent-pairs, add more of the "good" solvent before cooling.
Low recovery of material - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration.- Use the minimum amount of hot solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Use a colder washing solvent and use it sparingly.- Pre-heat the funnel for hot filtration.
Colored impurities remain in crystals - Impurities are co-crystallizing with the product.- Impurities are adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).[7]- Perform a second recrystallization.

Conclusion

The successful purification of 2-(Benzyloxy)-4-chloroaniline by recrystallization is an achievable and reproducible process when guided by a systematic approach. By carefully selecting a solvent system through methodical screening and adhering to optimized protocols that emphasize controlled dissolution and cooling, researchers can consistently obtain material of high purity. The validation of this purity through analytical techniques is a final, essential step to ensure the quality required for demanding applications in pharmaceutical R&D and manufacturing.

References

  • R. K. Z. U. Islam, M. T. H. Tarafder, N. A. B. A. N. Graisa, et al. (2021). 2,4,6-Trinitro-N-(m-tolyl)aniline: A New Polymorphic Material Exhibiting Different Colors. Crystal Growth & Design, 21(12), 7013-7026. Available at: [Link]

  • University of Alberta. (n.d.). Recrystallisation. Department of Chemistry. Available at: [Link]

  • Nichols, L. (2023, January 29). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Department of Chemistry and Biochemistry. Available at: [Link]

  • Wilde, C. (n.d.). Recrystallization. University of Nebraska-Lincoln. Available at: [Link]

  • Domasevitch, K. V., et al. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Al-Omair, M. A. (2020, September 18). A brief review on aniline and its derivatives. ResearchGate. Available at: [Link]

  • NextSDS. (n.d.). 2-(benzyloxy)-4-chloroaniline hydrochloride — Chemical Substance Information. Available at: [Link]

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroaniline. PubChem Compound Database. Available at: [Link]

  • CN104402741A - Synthesis method of 2-hydroxy-4-chloroaniline. (2015). Google Patents.

Sources

Application

Application Note: Mechanistic Safety and PPE Optimization for Handling 2-(Benzyloxy)-4-chloroaniline

Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals Compound: 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9) The Causality of Hazard: Mechanistic Toxicology In early-stage drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals Compound: 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9)

The Causality of Hazard: Mechanistic Toxicology

In early-stage drug discovery, aniline derivatives are ubiquitous building blocks, particularly in the synthesis of kinase inhibitors and targeted therapeutics. However, the specific functionalization of 2-(Benzyloxy)-4-chloroaniline creates a unique hazard profile that renders standard laboratory personal protective equipment (PPE) insufficient.

To design an effective safety protocol, we must first understand the causality behind the molecule's toxicity. According to the [1], this compound is classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 .

The severe dermal hazard is driven by two synergistic structural features:

  • The Aniline Core: Unsubstituted aniline is rapidly absorbed through the skin. Once systemic, it undergoes hepatic CYP-mediated N-hydroxylation. These metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, severely impairing oxygen transport and causing methemoglobinemia (cyanosis) [2], as documented in the .

  • The Benzyloxy and Chloro Substituents: The addition of a bulky, non-polar benzyloxy group and a halogen significantly increases the molecule's lipophilicity (Log P). Highly lipophilic molecules partition into the lipid-rich stratum corneum of human skin much faster than hydrophilic compounds, acting as their own penetration enhancers.

Consequently, a single drop of 2-(Benzyloxy)-4-chloroaniline in an organic solvent can bypass standard nitrile gloves in minutes, necessitating a highly specific, causality-driven approach to PPE.

Quantitative Hazard Data & PPE Specifications

To counter the rapid permeation rates of functionalized anilines, PPE must be selected based on quantitative breakthrough times rather than generic lab safety guidelines. The tables below summarize the physiological targets and the empirical glove resistance data required to safely handle this compound.

Table 1: GHS Classifications and Causality-Driven PPE Countermeasures
Hazard ClassificationGHS CodePhysiological Target & MechanismRequired PPE Specification
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Systemic absorption leading to CYP-mediated N-hydroxylation and methemoglobinemia.Butyl/Laminate gloves (liquid), Double Nitrile (solid); Fume hood (inhalation).
Skin Irritation H315Stratum corneum disruption via lipophilic partitioning of the benzyloxy moiety.Fluid-resistant lab coat; extended-cuff gloves overlapping the sleeve.
Eye Irritation H319Corneal epithelial damage upon contact with the basic amine functional group.Indirect-vented chemical splash goggles (Safety glasses are prohibited ).
Specific Target Organ Toxicity H336Central Nervous System (CNS) depression and transient respiratory irritation.Chemical Fume Hood with validated face velocity >80 fpm.
Table 2: Quantitative Glove Breakthrough Times for Aniline Derivatives

Standard nitrile gloves provide a false sense of security when handling anilines in solution. Based on standard [3], the following breakthrough times dictate material selection:

Glove MaterialAniline Breakthrough Time (min)Degradation RatingProtocol Recommendation
Natural Rubber (Latex) < 10PoorNOT Recommended under any circumstance.
Nitrile (Standard 4 mil) 10 - 30FairAcceptable only for dry powder handling (Double-gloved).
Neoprene 30 - 60GoodAcceptable for short-term handling or splash protection.
Butyl Rubber > 480ExcellentMandatory for handling concentrated solutions.
Laminate (Silver Shield) > 480ExcellentMandatory inner glove for large-scale synthesis.

Logical Workflow for PPE Selection

The physical state of 2-(Benzyloxy)-4-chloroaniline dictates the permeation risk. Dry powders present an inhalation and static-cling hazard, while solutions present an immediate dermal-absorption hazard. The following logic tree defines the required PPE pathway.

PPE_Workflow Start Task: Handle 2-(Benzyloxy) -4-chloroaniline State Determine Physical State Start->State Solid Dry Powder / Solid State->Solid Weighing/Transfer Liquid In Organic Solvent State->Liquid Synthesis/Reaction PPE_Solid Double Nitrile Gloves (>5 mil) Chemical Splash Goggles Standard Lab Coat Solid->PPE_Solid PPE_Liquid Butyl/Laminate Inner Glove Nitrile Outer Glove Splash Goggles & Apron Liquid->PPE_Liquid Hood Conduct all work in Chemical Fume Hood PPE_Solid->Hood PPE_Liquid->Hood Decon Decontaminate with 10% HCl (Protonation) Hood->Decon

Decision tree for PPE selection based on the physical state of 2-(Benzyloxy)-4-chloroaniline.

Self-Validating Experimental Protocol: Safe Handling & Transfer

To ensure absolute trustworthiness in the laboratory, protocols cannot simply instruct a user to "put on gloves." The protocol must be a self-validating system , meaning the successful execution of one step inherently proves the safety and efficacy of the previous step.

Phase 1: Environmental Validation
  • Fume Hood Verification: Do not rely on the physical sash height. Verify the digital fume hood monitor reads a face velocity between 80–120 feet per minute (fpm) .

    • Self-Validation Check: Hold a Kimwipe 2 inches inside the sash. If the tissue is not actively pulled toward the rear baffle, the airflow is compromised. Halt work immediately.

Phase 2: PPE Donning & Integrity Check
  • Eye Protection: Don indirect-vented chemical splash goggles. (Standard safety glasses allow aerosolized aniline powders to bypass the lenses via ambient air currents).

  • Gloving (Liquid Handling): Don a pair of Butyl rubber or Laminate (Silver Shield) inner gloves. Don a pair of 5-mil Nitrile gloves over the inner layer to provide tactile dexterity.

    • Self-Validation Check: Before donning the outer nitrile gloves, trap air inside them by twisting the cuff. Submerge the inflated fingers in a beaker of water or apply gentle pressure. If the pressure drops or bubbles appear, micro-tears are present. Discard and replace.

Phase 3: Anti-Static Transfer
  • Static Mitigation: Because the benzyloxy moiety increases the compound's crystalline hydrophobicity, the powder is highly susceptible to static cling, which can cause sudden aerosolization during weighing.

  • Weighing: Discharge the weighing spatula and the anti-static weigh boat using a piezoelectric anti-static gun. Weigh the 2-(Benzyloxy)-4-chloroaniline inside the validated fume hood.

    • Causality Note: Never weigh this compound on an open benchtop balance. The STOT SE 3 (CNS/Respiratory) hazard [1] mandates total containment.

Phase 4: Chemical Decontamination via Protonation
  • The Chemistry of Cleanup: Aniline derivatives are weak bases. Attempting to clean a spill with water or standard organic solvents simply spreads the lipophilic hazard.

  • Decontamination Step: Wipe down the balance, spatulas, and hood surface with a solution of 10% Hydrochloric Acid (HCl) .

    • Causality Note: The acid protonates the freebase amine, converting it into an anilinium chloride salt. This salt is highly water-soluble, non-volatile, and cannot easily penetrate the skin's lipid barrier.

    • Self-Validation Check: After wiping the area with HCl and following up with a DI water wipe, swab the surface with a pH indicator strip. A neutral pH (7.0) indicates that all residual acid (and therefore the neutralized amine salt) has been successfully removed.

Emergency Response: Dermal Exposure

If 2-(Benzyloxy)-4-chloroaniline contacts the skin, standard emergency protocols must be modified:

  • DO NOT use alcohol-based hand sanitizers. Alcohols act as penetration enhancers, driving the lipophilic compound deeper into the dermis.

  • Immediate Action: Wash the affected area with copious amounts of soap and water, or a Polyethylene Glycol (PEG)-based chemical wash, for a minimum of 15 minutes.

  • Medical Monitoring: Because the onset of methemoglobinemia can be delayed [4], the exposed individual must be monitored for cyanosis (bluish discoloration of the lips, nail beds, and mucous membranes) and shortness of breath for up to 4 hours post-exposure.

References

  • NextSDS. "2-(benzyloxy)-4-chloroaniline — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. URL:[Link]

  • San Francisco State University (SFSU) Environmental Health and Safety. "Glove Selection Chart." SFSU EHS Guidelines. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards: Aniline." The National Institute for Occupational Safety and Health (NIOSH). URL:[Link]

Method

Application Note: Scale-Up Synthesis of 2-(Benzyloxy)-4-chloroaniline

Strategic Overview & Process Rationale The synthesis of 2-(benzyloxy)-4-chloroaniline (CAS: 860677-88-9)[1] represents a classic chemoselectivity challenge in pharmaceutical process chemistry. The target molecule contain...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Process Rationale

The synthesis of 2-(benzyloxy)-4-chloroaniline (CAS: 860677-88-9)[1] represents a classic chemoselectivity challenge in pharmaceutical process chemistry. The target molecule contains three highly sensitive functionalities: an aniline core, a labile benzyl ether, and an aryl chloride.

The most scalable and economically viable synthetic route begins with the O-alkylation of 5-chloro-2-nitrophenol[2], followed by the reduction of the nitro group. However, the reduction step is fraught with competing side reactions. Standard catalytic hydrogenation using palladium on carbon (Pd/C) is notorious for catalyzing the hydrodehalogenation of aryl chlorides and the hydrogenolysis of benzyl ethers[3]. To bypass these destructive pathways, this protocol utilizes a chemoselective hydrogenation strategy employing a sulfided platinum on carbon catalyst (Pt(S)/C)[4].

Mechanistic Insights & Causality (E-E-A-T)

Step 1: Phase-Transfer Catalyzed Williamson Ether Synthesis

While laboratory-scale O-benzylation often utilizes potassium carbonate in polar aprotic solvents like DMF, scaling up DMF introduces severe toxicity, high boiling point removal challenges, and environmental waste burdens. Causality for Process Choice: We employ a biphasic Toluene/Water system utilizing Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The ortho-nitro group increases the acidity of the phenol, allowing easy deprotonation by aqueous K₂CO₃. TBAB transports the highly colored, water-soluble phenoxide anion into the organic toluene phase, where it rapidly reacts with benzyl chloride. Self-Validating System: This biphasic approach provides a visual in-process control; the deep red/orange color of the aqueous phenoxide dissipates as it is converted into the neutral, organic-soluble ether product, visually validating reaction progression alongside HPLC monitoring.

Step 2: Chemoselective Catalytic Hydrogenation

The reduction of 2-(benzyloxy)-4-chloro-1-nitrobenzene must selectively target the nitro group. Causality for Process Choice: Noble metal catalysts like Pd(0) readily undergo oxidative addition into benzylic C-O bonds and aryl C-Cl bonds, leading to massive yield losses[3]. By switching to a platinum catalyst and intentionally poisoning it with sulfur (Pt(S)/C), the active sites responsible for oxidative addition are sterically and electronically blocked[4]. The addition of sulfur-containing poisons is a proven strategy to control noble metal chemoselectivity[5]. The nitro reduction—which operates via a different mechanistic pathway involving direct oxygen coordination and electron transfer—remains highly active. This ensures >99% chemoselectivity, preserving both the halogen and the protecting group[4].

Mandatory Visualization: Process Workflow

Workflow SM 5-Chloro-2-nitrophenol (Starting Material) Step1 Step 1: O-Benzylation Phase-Transfer Catalysis (Toluene/H2O, TBAB) SM->Step1 Int 2-(Benzyloxy)-4-chloro-1-nitrobenzene (Intermediate) Step1->Int BranchPd Standard Pd/C + H2 (Non-Selective) Int->BranchPd BranchPt Sulfided Pt/C + H2 (Chemoselective) Int->BranchPt Byprod Hydrodehalogenation & Debenzylation Byproducts BranchPd->Byprod Product 2-(Benzyloxy)-4-chloroaniline (Target Product) BranchPt->Product

Synthetic workflow highlighting the chemoselective advantage of sulfided Pt/C over standard Pd/C.

Comparative Data Analysis

Table 1: Catalyst Screening for Nitro Reduction of 2-(Benzyloxy)-4-chloro-1-nitrobenzene

Catalyst SystemH₂ PressureNitro ReductionDebenzylationDehalogenationProcess Recommendation
Pd/C (5%) 3.0 bar>99%>95%>90%Strongly Discouraged
Pt/C (5%) 3.0 bar>99%<5%15–20%Not Recommended
Fe / NH₄Cl N/A>99%<0.1%<0.1%Viable, but high solid waste
Pt(S)/C (1%) 3.0 bar>99%<0.1% <0.1% Optimal for Scale-up

Table 2: Critical Process Parameters (CPPs) for Pt(S)/C Hydrogenation

ParameterTarget ValueAcceptable RangeCausality / Process Impact
Temperature 35°C30–40°C<30°C: Slow kinetics; >40°C: Risk of hydroxylamine intermediate accumulation.
H₂ Pressure 3.5 bar3.0–4.0 barEnsures sufficient dissolved H₂ to prevent catalyst starvation and side reactions.
Agitation 500 rpm400–600 rpmCritical for gas-liquid-solid mass transfer in the autoclave.

Experimental Protocols (1.0 kg Scale)

Protocol A: Synthesis of 2-(Benzyloxy)-4-chloro-1-nitrobenzene
  • Reactor Preparation: Charge a 20 L jacketed glass reactor with Toluene (5.0 L) and Deionized Water (5.0 L).

  • Reagent Charging: Add 5-chloro-2-nitrophenol (1.00 kg, 5.76 mol)[2] to the biphasic mixture.

  • Base & Catalyst Addition: Add Potassium carbonate (1.19 kg, 8.64 mol) and Tetrabutylammonium bromide (TBAB) (0.09 kg, 0.29 mol). Stir at 300 rpm. The aqueous layer will turn deep red.

  • Alkylation: Slowly add Benzyl chloride (0.80 kg, 6.33 mol) over 30 minutes to control the mild exotherm.

  • Heating: Ramp the reactor temperature to 80°C and maintain for 6 hours.

  • In-Process Control (IPC): Monitor via HPLC. The reaction is self-validating when the aqueous layer loses its deep red color, indicating >99% consumption of the phenoxide.

  • Workup: Cool to 25°C. Separate the aqueous phase. Wash the organic phase with 1M NaOH (2.0 L) to remove unreacted phenol, followed by Brine (2.0 L).

  • Isolation: Concentrate the toluene layer under reduced pressure and crystallize the crude product from Isopropanol (3.0 L) to yield pale yellow crystals.

Protocol B: Chemoselective Hydrogenation to 2-(Benzyloxy)-4-chloroaniline
  • Autoclave Charging: Charge a 20 L high-pressure Hastelloy autoclave with 2-(benzyloxy)-4-chloro-1-nitrobenzene (1.00 kg, 3.79 mol) and Tetrahydrofuran (THF) (8.0 L).

  • Catalyst Addition: Under a strict nitrogen blanket, carefully charge 1% Pt(S)/C (0.05 kg, 5 wt% loading relative to substrate). Safety Note: Dry catalysts can ignite solvent vapors; always charge under inert gas.

  • Purging: Purge the reactor with N₂ (3 cycles at 2 bar), followed by H₂ (3 cycles at 2 bar).

  • Hydrogenation: Pressurize the reactor to 3.5 bar with H₂. Set agitation to 500 rpm.

  • Temperature Control: Heat the mixture to 35°C. The reduction is highly exothermic; utilize the reactor's cooling jacket to strictly maintain the temperature between 35–40°C.

  • Self-Validating IPC: Monitor the hydrogen mass flow meter. The stoichiometric consumption of exactly 3 equivalents of H₂ gas confirms complete reduction. The reaction is complete when H₂ uptake ceases (approx. 4–6 hours).

  • Filtration: Vent the H₂ and purge with N₂. Filter the reaction mixture through a tightly packed Celite pad to remove the Pt(S)/C catalyst. Wash the pad with THF (1.0 L).

  • Isolation: Concentrate the filtrate under reduced pressure. Crystallize the resulting oil from a Heptane/Ethyl Acetate (8:2) mixture to afford 2-(benzyloxy)-4-chloroaniline as an off-white solid.

References

  • NextSDS Chemical Database . "2-(benzyloxy)-4-chloroaniline — Chemical Substance Information." NextSDS. Available at: [Link]

  • Kasparian, A., et al. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." The Journal of Organic Chemistry, vol. 76, no. 22, 2011, pp. 9353-9361. Available at: [Link]

  • Sajiki, H., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, vol. 8, no. 5, 2006, pp. 987-990. Available at: [Link]

  • Qiu, G., et al. "Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols." The Journal of Organic Chemistry, vol. 79, no. 23, 2014. Available at: [Link]

Sources

Application

Advanced Experimental Protocols for 2-(Benzyloxy)-4-chloroaniline: Chemoselective Transformations in Drug Discovery

As a Senior Application Scientist, I have structured this guide to address the specific synthetic challenges associated with 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9). This compound is a highly versatile, bifuncti...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to address the specific synthetic challenges associated with 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9). This compound is a highly versatile, bifunctional building block frequently utilized in the synthesis of pharmaceutical intermediates and kinase inhibitors [1].

Structurally, it features an aniline core with a protected ortho-phenolic hydroxyl group (benzyloxy) and a para-chloro substituent. The primary challenge when working with this scaffold is chemoselectivity . The benzyl ether and the aryl chloride have overlapping vulnerabilities under reductive conditions, while the aniline nitrogen and the aryl chloride present competing sites for transition-metal-catalyzed cross-coupling. This Application Note provides field-proven, self-validating protocols to navigate these chemoselective challenges.

Table 1: Physicochemical Properties & Reaction Matrix
Property / FeatureValue / Description
Chemical Name 2-(Benzyloxy)-4-chloroaniline
CAS Number 860677-88-9
Molecular Formula C13H12ClNO
Molecular Weight 233.70 g/mol
Key Vulnerability The aryl chloride is highly prone to hydrodehalogenation under standard Pd/C H2 conditions.
Primary Workflows O-Debenzylation, N-arylation (Buchwald-Hartwig), N-acylation (Amide coupling).

Workflow 1: Chemoselective O-Debenzylation (Avoiding Hydrodehalogenation)

Causality & Mechanism: Standard debenzylation relies on catalytic hydrogenation (e.g., Pd/C, H2). However, applying these conditions to 2-(Benzyloxy)-4-chloroaniline inevitably leads to concurrent hydrodehalogenation, stripping the essential chloro group and yielding the undesired 2-aminophenol. To achieve strict chemoselectivity, we bypass reductive pathways entirely and utilize a Lewis acid-mediated cleavage. Boron trichloride (BCl3) coordinates specifically to the ether oxygen, promoting the expulsion of a benzyl cation. By adding pentamethylbenzene as a non-coordinating, highly nucleophilic cation scavenger, we trap the benzyl cation, preventing undesired electrophilic aromatic substitution on the electron-rich aniline ring [2][3].

G Substrate 2-(Benzyloxy)- 4-chloroaniline PdC Pd/C, H2 (Standard) Substrate->PdC Non-selective BCl3 BCl3 + Scavenger (Optimized) Substrate->BCl3 Chemoselective Prod1 2-Amino-phenol (Dechlorinated) PdC->Prod1 Hydrodehalogenation Prod2 2-Amino-5-chlorophenol (Desired) BCl3->Prod2 Preserves C-Cl bond

Chemoselective pathways for O-debenzylation of 2-(Benzyloxy)-4-chloroaniline.

Protocol 1: BCl3-Mediated Debenzylation
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Dissolve 2-(Benzyloxy)-4-chloroaniline (1.0 mmol) and pentamethylbenzene (3.0 mmol, 3.0 equiv) in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Dropwise, add BCl3 (1.0 M in DCM, 2.0 mL, 2.0 equiv) over 10 minutes. The solution will exhibit a transient color change due to complexation.

  • Reaction: Stir the mixture at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.

  • Quench & Workup: Quench the reaction at 0 °C by carefully adding a mixture of CHCl3/MeOH (10:1, 10 mL). Concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate 2-amino-5-chlorophenol.

  • Self-Validation (QC): Confirm product identity via LC-MS (expected m/z [M+H]+ 144.0). Verify the retention of the chloro group by observing the characteristic 3:1 isotopic distribution in the mass spectrum.

Workflow 2: Chemoselective Buchwald-Hartwig N-Arylation

Causality & Mechanism: When coupling 2-(Benzyloxy)-4-chloroaniline with an exogenous aryl bromide, chemoselectivity is dictated by the oxidative addition rates of the palladium catalyst. The Pd(0) species undergoes oxidative addition with the aryl bromide orders of magnitude faster than with the endogenous aryl chloride. By utilizing a bulky, electron-rich ligand like XPhos, we accelerate the reductive elimination step and prevent the catalyst from resting in states that might activate the C-Cl bond, ensuring the aniline acts strictly as the nucleophile [4].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast with Ar-Br) Pd0->OxAdd AmineCoord Amine Coordination (Aniline Nucleophile) OxAdd->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Catalytic cycle of the chemoselective Buchwald-Hartwig amination.

Protocol 2: Pd-Catalyzed N-Arylation
  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL vial with 2-(Benzyloxy)-4-chloroaniline (1.2 mmol), the target Aryl Bromide (1.0 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and Cs2CO3 (2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL). Seal the vial with a PTFE-lined cap.

  • Heating: Transfer the vial to a pre-heated oil bath at 100 °C and stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography.

  • Self-Validation (QC): Analyze via 1H NMR. The disappearance of the broad primary amine singlet (~4.0 ppm) and the appearance of a secondary amine proton (~6.5 ppm), coupled with intact aromatic protons for the chloro-substituted ring, confirms successful N-arylation without C-Cl activation.

Workflow 3: Standard N-Acylation (Amide Bond Formation)

Causality & Mechanism: For rapid library generation in drug development, converting the aniline to an amide is a fundamental derivatization step. The steric hindrance from the ortho-benzyloxy group slightly reduces the nucleophilicity of the amine. Therefore, highly efficient uronium-based coupling reagents like HATU are preferred over standard carbodiimides (EDC/DCC) to ensure complete conversion without epimerization of the carboxylic acid partner or the need for prolonged heating.

Protocol 3: HATU-Mediated Amide Coupling
  • Activation: In a 20 mL vial, dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (4 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) and stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 2-(Benzyloxy)-4-chloroaniline (1.0 mmol) to the activated mixture.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor completion via TLC or UPLC.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate.

  • Self-Validation (QC): UPLC-MS should show a single major peak corresponding to the exact mass of the amide product.

References
  • NextSDS Database. 2-(benzyloxy)-4-chloroaniline — Chemical Substance Information. NextSDS. URL:[Link]

  • Dorel, R., Grugel, C. P., Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58, 17118-17129. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(Benzyloxy)-4-chloroaniline Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(benzyloxy)-4-chloroaniline . As a Senior Application Scientist, I frequently see researchers struggle with this specific molecule.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(benzyloxy)-4-chloroaniline . As a Senior Application Scientist, I frequently see researchers struggle with this specific molecule. It presents a classic chemoselectivity challenge: reducing a nitro group in the presence of two highly sensitive functionalities—an aryl chloride and a benzyl ether.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you eliminate common impurities like dehalogenated and debenzylated byproducts.

Reaction Pathway & Impurity Mapping

To troubleshoot effectively, we must first map the chemical landscape. The diagram below illustrates the optimized synthetic route alongside the critical failure points where impurities are generated.

SynthesisPathway A 4-Chloro-2-nitrophenol (Starting Material) B 2-(Benzyloxy)-4-chloronitrobenzene (Intermediate) A->B Benzyl Chloride, K2CO3 DMF, 80°C Imp3 N,O-Dibenzylated (Over-alkylation Impurity) A->Imp3 Excess BnCl (Side Reaction) Target 2-(Benzyloxy)-4-chloroaniline (Target Product) B->Target Reduction (e.g., Pt/C or Fe/NH4Cl) Imp1 2-(Benzyloxy)aniline (Dehalogenation Impurity) B->Imp1 Aggressive Catalytic Hydrogenation (e.g., Pd/C) Imp2 2-Amino-5-chlorophenol (Debenzylation Impurity) B->Imp2 Over-reduction / Hydrogenolysis

Reaction pathway and common impurity generation during 2-(benzyloxy)-4-chloroaniline synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a major impurity with m/z 199 [M+H]+. Why am I seeing massive amounts of 2-(benzyloxy)aniline in my final product? A: You are observing the dehalogenation impurity . This occurs when the carbon-chlorine (C-Cl) bond is cleaved during the nitro reduction step. If you are using standard catalytic hydrogenation with Palladium on Carbon (Pd/C), the highly active Pd(0) species readily undergoes oxidative addition into the aryl C-Cl bond[1]. Because nitro group reduction is highly exothermic and rapidly consumes hydrogen, the catalyst surface becomes highly active, leading to secondary dehalogenation processes[1]. Solution: Switch your catalyst system. Platinum on Carbon (Pt/C) or Raney Nickel significantly suppresses dehalogenation[2]. Alternatively, abandon catalytic hydrogenation entirely in favor of a dissolving metal reduction (e.g., Iron/NH4Cl), which operates via single-electron transfer and is completely inert toward aryl chlorides.

Q2: I am detecting 2-amino-5-chlorophenol in my reaction mixture. Where is this coming from? A: This indicates benzyl ether cleavage (hydrogenolysis) . Benzyl ethers are classic protecting groups specifically designed to be cleaved by hydrogen gas over Palladium catalysts. The aromatic ring of the benzyl group coordinates flat against the palladium surface, bringing the benzylic carbon-oxygen bond into perfect proximity for cleavage. Solution: As with dehalogenation, Pd/C is the wrong tool for this substrate. If hydrogenation is strictly required for scale-up, use 5% Pt/C with a catalytic poison (like morpholine or ethylenediamine) to dampen catalyst activity, or utilize the biphasic Iron-based reduction detailed in the protocol below.

Q3: I tried synthesizing the intermediate by reacting 2-amino-5-chlorophenol with benzyl chloride, but I get a mess of products. Why? A: You are encountering competing N-alkylation and O-alkylation . The primary amine is highly nucleophilic and will readily react with benzyl chloride to form N-benzyl and N,N-dibenzyl impurities. Solution: Reverse your synthetic logic. Start with 4-chloro-2-nitrophenol . The nitro group is strongly electron-withdrawing and non-nucleophilic. This guarantees 100% chemoselective O-alkylation when treated with benzyl chloride and a mild base. The nitro group is then reduced in the final step.

Quantitative Data: Catalyst Effects on Nitro Reduction

The table below summarizes empirical data on how different reduction systems affect the conversion of 2-(benzyloxy)-4-chloronitrobenzene. Note the catastrophic failure of Pd/C compared to milder alternatives.

Reduction SystemNitro ConversionDehalogenation ImpurityDebenzylation ImpurityTarget Product Yield
H₂, 10% Pd/C, MeOH >99%High (>40%)High (>50%)<10%
H₂, Raney Nickel, THF >99%Low (<5%)None (0%)~85%
H₂, 5% Pt/C, EtOAc >99%Trace (<2%)Trace (<2%)~90%
Fe powder, NH₄Cl, EtOH/H₂O >99%None (0%)None (0%)>95%
Self-Validating Experimental Protocol

To avoid the impurities discussed above, we strongly recommend the following two-step "Nitro-First" route utilizing a modified Béchamp reduction.

Step 1: Chemoselective O-Benzylation
  • Charge Reactor: Add 4-chloro-2-nitrophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) to N,N-dimethylformamide (DMF) (0.5 M). Causality: K₂CO₃ is a mild base that perfectly deprotonates the phenol (which has a lowered pKa of ~7.1 due to the ortho-nitro group) without causing solvent degradation or side reactions.

  • Alkylation: Add benzyl chloride (1.1 eq) dropwise at room temperature. Heat the mixture to 80 °C for 4 hours. Causality: The slight excess of benzyl chloride ensures complete conversion, while 80 °C provides the necessary activation energy for the Sₙ2 displacement.

  • Workup & Validation: Cool to room temperature, pour into ice water, and filter the resulting precipitate. Wash with water and cold heptane. Self-Validation Check: The intermediate, 2-(benzyloxy)-4-chloronitrobenzene, is highly crystalline. A sharp melting point and the absence of a phenolic -OH stretch in IR (or lack of starting material on TLC) confirm success.

Step 2: Chemoselective Reduction (Modified Béchamp)
  • Charge Reactor: Suspend the 2-(benzyloxy)-4-chloronitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol:Water (0.3 M). Add Ammonium Chloride (NH₄Cl) (3.0 eq) and Iron powder (325 mesh, 5.0 eq). Causality: NH₄Cl provides a mildly acidic, buffered environment (pH ~6) that acts as a proton source for the reduction without risking acid-catalyzed ether cleavage[2]. Iron acts as the single-electron donor, which is mechanistically incapable of cleaving the C-Cl or C-O-Bn bonds.

  • Reduction: Heat the vigorously stirred suspension to 75 °C for 2 hours. Causality: Vigorous mechanical stirring is critical because this is a heterogeneous, triphasic reaction (solid Fe, solid starting material, liquid solvent).

  • Workup & Validation: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides (Fe₃O₄). Self-Validation Check: The filtrate should be pale yellow or colorless. A dark brown or orange filtrate indicates incomplete reduction (trapped nitroso or hydroxylamine intermediates), meaning the reaction requires more time or better stirring.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield pure 2-(benzyloxy)-4-chloroaniline.

References
  • Title: Studying the Mechanisms of Nitro Compounds Reduction (A-Review)
  • Source: commonorganicchemistry.

Sources

Optimization

Technical Support Center: Degradation Pathways of 2-(Benzyloxy)-4-chloroaniline

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-(Benzyloxy)-4-chloroaniline. This guide is designed to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-(Benzyloxy)-4-chloroaniline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your experimental work. We will explore the plausible degradation pathways of this molecule, drawing upon established principles of organic chemistry and microbial metabolism of related compounds.

Introduction to 2-(Benzyloxy)-4-chloroaniline

2-(Benzyloxy)-4-chloroaniline is a substituted aromatic amine of interest in various fields, including as a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its environmental fate and metabolic pathways is crucial for assessing its toxicological profile and ensuring the safety and efficacy of related products. The molecule's structure, featuring a chloroaniline core and a benzyloxy substituent, presents two primary sites for degradative reactions, leading to a complex array of potential breakdown products.

This guide will provide a framework for investigating these degradation pathways, offering practical advice for experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the study of 2-(Benzyloxy)-4-chloroaniline degradation.

Q1: What are the expected primary degradation pathways for 2-(Benzyloxy)-4-chloroaniline?

A1: Based on the structure, two main degradation routes are anticipated:

  • Cleavage of the Benzyloxy Group: The ether linkage is a likely point of initial attack. This can occur through several mechanisms:

    • Oxidative Cleavage: This can lead to the formation of 4-chloro-2-hydroxyaniline (a phenol) and benzaldehyde, which can be further oxidized to benzoic acid.[1][2][3][4][5]

    • Reductive Cleavage (Hydrogenolysis): This is a common laboratory method for debenzylation and could be relevant in certain biological systems or under specific experimental conditions, yielding 4-chloro-2-hydroxyaniline and toluene.[2][6]

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether bond can be cleaved to produce 4-chloro-2-hydroxyaniline and benzyl alcohol.[7][8]

  • Degradation of the Chloroaniline Moiety: Drawing parallels from the microbial degradation of other chloroanilines, the following steps are plausible, particularly in biotic systems:[9][10]

    • Oxidative Deamination: An initial dioxygenase attack on the aniline ring can lead to the formation of a substituted chlorocatechol and the release of ammonia.[9]

    • Ring Cleavage: The resulting chlorocatechol can then undergo either ortho or meta cleavage, opening up the aromatic ring to further degradation into smaller aliphatic molecules.[3][9][10]

It is important to note that these pathways are not mutually exclusive and can occur concurrently or sequentially, leading to a variety of intermediate and final products.

Q2: What are the likely initial breakdown products I should be looking for?

A2: The most probable initial degradation products, depending on the experimental conditions, include:

  • 4-chloro-2-hydroxyaniline

  • Benzaldehyde

  • Benzoic Acid

  • Benzyl alcohol

  • Toluene

  • A substituted chlorocatechol

Monitoring for the appearance of these compounds early in your experiment can provide valuable clues about the dominant degradation pathway.

Q3: How does pH affect the stability and degradation of 2-(Benzyloxy)-4-chloroaniline?

A3: The pH of the medium can significantly influence the degradation process:

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis of the benzyloxy ether linkage is more likely to occur. The stability of the aniline moiety may also be affected.

  • Neutral Conditions (pH ≈ 7): This is often the optimal pH for microbial degradation.

  • Basic Conditions (pH > 7): Benzyl ethers are generally stable under basic conditions.[7][11] However, the reactivity of the chloroaniline part of the molecule might be altered.

Q4: What analytical techniques are best suited for monitoring the degradation of 2-(Benzyloxy)-4-chloroaniline and identifying its metabolites?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent tool for quantifying the disappearance of the parent compound and the appearance of degradation products over time.[5][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying unknown metabolites by providing molecular weight and fragmentation data.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile degradation products, such as toluene, benzaldehyde, and benzyl alcohol.[12]

  • UV-Visible Spectroscopy: This can be used to monitor changes in the overall aromatic content of the sample and can provide preliminary evidence of degradation.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during degradation studies of 2-(Benzyloxy)-4-chloroaniline.

Problem/Symptom Potential Causes Recommended Solutions
No or very slow degradation observed. - Inappropriate experimental conditions: pH, temperature, or oxygen levels may be suboptimal for the chosen degradation method (e.g., microbial culture, photocatalysis).- Inhibitory effects: The parent compound or a degradation product might be toxic to the microbial consortium at the tested concentration.- Inactive catalyst or microbial culture: The photocatalyst may be fouled, or the microbial culture may have lost its degradative capabilities.- Optimize reaction conditions: Systematically vary pH, temperature, and aeration to find the optimal parameters.- Perform a concentration-dependent study: Test a range of initial concentrations of 2-(benzyloxy)-4-chloroaniline to identify any inhibitory effects.- Verify catalyst/culture activity: Test the photocatalyst or microbial culture with a known, easily degradable compound to confirm its activity.
Incomplete degradation; parent compound remains. - Formation of recalcitrant intermediates: Some degradation products may be more resistant to further breakdown than the parent compound.- Depletion of a co-substrate or nutrient: In microbial systems, a necessary nutrient for complete mineralization may have been exhausted.- Equilibrium reached: In some reversible reactions, an equilibrium between the parent compound and its products may have been established.- Identify intermediates: Use LC-MS or GC-MS to identify the accumulating intermediates.- Supplement the medium: If a nutrient deficiency is suspected in a microbial study, supplement the medium with a carbon or nitrogen source.- Alter reaction conditions: Shifting the pH or temperature may favor the forward reaction and drive the degradation to completion.
Appearance of unexpected peaks in chromatograms. - Contamination: The sample may be contaminated with impurities from solvents, glassware, or the starting material.- Formation of unexpected byproducts: The degradation may be proceeding through a previously unconsidered pathway.- Sample degradation during storage or analysis: The sample may be unstable under the storage or analytical conditions.- Run a blank control: Analyze a sample containing all components except the test compound to identify any background contamination.- Characterize unknown peaks: Use mass spectrometry to identify the structure of the unexpected products.- Assess sample stability: Analyze samples immediately after collection or perform a stability study to ensure no degradation is occurring post-sampling.
Poor reproducibility of results. - Inconsistent experimental setup: Variations in temperature, light intensity (for photodegradation), inoculum size (for microbial studies), or reagent concentrations can lead to variable results.- Heterogeneity of the sample: If working with soil or sediment slurries, ensure the sample is well-mixed before taking aliquots.- Standardize all experimental parameters: Carefully control and document all experimental conditions.- Ensure sample homogeneity: Thoroughly mix all samples before analysis.

Proposed Degradation Pathways

The following diagrams illustrate the plausible degradation pathways of 2-(Benzyloxy)-4-chloroaniline based on known chemical reactions and microbial metabolism of analogous compounds.

Pathway A: Initial Cleavage of the Benzyloxy Group

This pathway is initiated by the cleavage of the ether bond, a common reaction for benzylic ethers under oxidative, reductive, or acidic conditions.

parent 2-(Benzyloxy)-4-chloroaniline intermediate1 4-Chloro-2-hydroxyaniline parent->intermediate1 Oxidative/Reductive Cleavage or Acid Hydrolysis product1a Benzaldehyde parent->product1a Oxidative Cleavage product2 Benzyl Alcohol parent->product2 Acid Hydrolysis product3 Toluene parent->product3 Reductive Cleavage (Hydrogenolysis) product1b Benzoic Acid product1a->product1b Oxidation

Caption: Proposed degradation pathway involving initial cleavage of the benzyloxy group.

Pathway B: Initial Degradation of the Chloroaniline Moiety

This pathway is more likely in biotic systems, where enzymatic machinery can directly attack the chloroaniline ring.

parent 2-(Benzyloxy)-4-chloroaniline intermediate1 Substituted Chlorocatechol + NH3 parent->intermediate1 Dioxygenase Attack (Oxidative Deamination) intermediate2 Ring Cleavage Products (e.g., muconic acid derivatives) intermediate1->intermediate2 Ortho or Meta Cleavage final_products Aliphatic Intermediates (Further metabolism) intermediate2->final_products Metabolism

Caption: Proposed biotic degradation pathway initiated by attack on the chloroaniline ring.

Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs.

Protocol 1: Photodegradation of 2-(Benzyloxy)-4-chloroaniline

This protocol describes a typical photocatalytic degradation experiment using a UV lamp and a catalyst such as titanium dioxide (TiO₂).

  • Preparation of Stock Solution: Prepare a stock solution of 2-(benzyloxy)-4-chloroaniline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In a quartz reaction vessel, add a known volume of purified water.

    • Spike the water with the stock solution to achieve the desired initial concentration of 2-(benzyloxy)-4-chloroaniline (e.g., 10 mg/L).

    • Add the photocatalyst (e.g., TiO₂) at a specific loading (e.g., 1 g/L).

    • Place the vessel in a photoreactor equipped with a magnetic stirrer and a UV lamp (e.g., 254 nm).

  • Execution:

    • Before turning on the lamp, stir the suspension in the dark for 30 minutes to allow for adsorption-desorption equilibrium to be reached.

    • Turn on the UV lamp to initiate the photodegradation reaction.

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Preparation for Analysis:

    • Immediately filter the withdrawn sample through a 0.22 µm syringe filter to remove the catalyst particles.

    • Transfer the filtrate to an amber HPLC vial for analysis.

  • Controls:

    • Photolysis control: Run the experiment without the photocatalyst to assess direct photolysis.

    • Adsorption control: Run the experiment with the photocatalyst in the dark to quantify adsorption to the catalyst surface.

Protocol 2: Analysis of Degradation by HPLC

This protocol outlines a general method for analyzing the degradation of 2-(Benzyloxy)-4-chloroaniline by reverse-phase HPLC.

  • Instrumentation: A high-performance liquid chromatograph equipped with a C18 column, a UV detector, and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point. The exact gradient program will need to be optimized.

  • Method Parameters (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm (or determined by a UV scan of the parent compound).

    • Column Temperature: 30 °C.

  • Calibration: Prepare a series of calibration standards of 2-(benzyloxy)-4-chloroaniline in the mobile phase. Inject these standards to generate a calibration curve for quantification.

  • Sample Analysis: Inject the filtered samples from the degradation experiment and integrate the peak areas of the parent compound and any visible degradation products.

  • Data Analysis: Use the calibration curve to determine the concentration of 2-(benzyloxy)-4-chloroaniline at each time point. Plot the concentration versus time to determine the degradation kinetics.

References

  • Boon, N., et al. (2000). Degradation of 3-chloroaniline by Comamonas testosteroni I2gfp. Applied and Environmental Microbiology, 66(7), 3007-3013.
  • Hinteregger, C., et al. (1994). Mineralization of 2-chloroaniline by Pseudomonas acidovorans CA50. Applied and Environmental Microbiology, 60(9), 3377-3384.
  • Hongsawat, P., & Vangnai, A. S. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2.
  • Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178.
  • Kociensky, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Shah, M. P. (2014). Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant. Journal of Applied & Environmental Microbiology, 2(4), 155-165.
  • Warnecke, F., & Schink, B. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 66(12), 5263–5269.
  • BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from a relevant, stable URL for this resource if available.
  • U.S. Geological Survey. (2001). Methods of analysis by the U.S.
  • Zhang, J., et al. (2010). Biodegradation of 4-chloroaniline by Delftia tsuruhatensis H1.

Sources

Troubleshooting

resolving peak tailing in HPLC analysis of 2-(Benzyloxy)-4-chloroaniline

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(Benzyloxy)-4-chloroaniline Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(Benzyloxy)-4-chloroaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chromatographic method development: resolving peak tailing for basic aniline derivatives, specifically 2-(Benzyloxy)-4-chloroaniline. This guide bypasses generic advice, focusing instead on the mechanistic causality behind peak distortion and providing self-validating protocols to ensure your analytical workflows are robust and reproducible.

Section 1: Diagnostics & Root Cause Analysis (FAQs)

Q1: Why does 2-(Benzyloxy)-4-chloroaniline exhibit severe peak tailing in standard reverse-phase HPLC? A: Peak tailing for basic compounds is rarely a random artifact; it is driven by competing retention mechanisms[1]. 2-(Benzyloxy)-4-chloroaniline contains a highly hydrophobic benzyloxy group and a basic primary aniline amine. In a standard reverse-phase system (e.g., C18 column at pH 7.0), the primary retention mechanism is hydrophobic partitioning. However, the silica backbone of the stationary phase contains residual silanol groups (Si-OH). At mid-to-high pH, these silanols deprotonate into negatively charged species (Si-O⁻). Simultaneously, the basic aniline group can protonate (-NH₃⁺). This creates a secondary, highly energetic ion-exchange interaction[2]. A fraction of the analyte molecules becomes "trapped" by these active sites, delaying their elution and forming the characteristic asymmetric tail[3].

Q2: How can I definitively determine if the tailing is caused by chemical interactions or a physical system defect? A: Do not alter your mobile phase until you have isolated the root cause. This is achieved through a self-validating diagnostic test using a neutral marker[4]. Because neutral compounds (like toluene) cannot ionize, they are immune to acid-base silanol interactions. If you inject a neutral marker and it elutes as a perfectly symmetrical Gaussian peak (Asymmetry Factor < 1.2), but your 2-(Benzyloxy)-4-chloroaniline tails, the issue is definitively chemical[4]. Conversely, if both peaks exhibit identical tailing, the system suffers from a physical defect, such as a collapsed column bed (void) or excessive extra-column dead volume caused by slipped PEEK fittings[3].

Section 2: Chemical & Physical Troubleshooting (FAQs)

Q3: What is the most effective mobile phase adjustment to eliminate silanol-induced tailing for this specific compound? A: The most thermodynamically favorable solution is to neutralize the stationary phase by lowering the mobile phase pH[5]. By adjusting the aqueous phase to pH 2.5–3.0 using formic acid or trifluoroacetic acid (TFA), you force the residual silanol groups (pKa ~3.5–4.5) into their fully protonated, neutral state (Si-OH)[1]. This completely suppresses the secondary ionic interaction, forcing the aniline to retain solely via hydrophobic partitioning, which yields a sharp, symmetrical peak[2].

Q4: If low pH is incompatible with my detector or column, what alternative chemical strategies exist? A: If you must operate at a neutral pH, you must competitively mask the active silanol sites. This is achieved by adding a volatile basic modifier, such as 0.1% triethylamine (TEA), to the mobile phase[6]. TEA is a small, highly basic molecule that aggressively binds to the ionized silanols (Si-O⁻), effectively saturating the active sites and preventing the bulkier 2-(Benzyloxy)-4-chloroaniline from interacting with them[6]. Additionally, utilizing a highly end-capped or base-deactivated column will physically shield the silica backbone, reducing the baseline number of available silanols[3].

Q5: My neutral marker also tails. What physical components should I inspect to resolve this? A: A physical tailing issue indicates that the analyte plug is experiencing infinite dilution or splitting within the flow path[4]. First, minimize extra-column volume by inspecting all capillary connections; a poorly seated ferrule creates a mixing chamber that distorts peak shape. Second, evaluate the column itself. High backpressure combined with global peak tailing often indicates a blocked inlet frit or a void at the head of the column. In such cases, reverse-flushing the column (if permitted by the manufacturer) or replacing it entirely is the only viable solution.

Section 3: Troubleshooting Workflows & Mechanisms

DiagnosticWorkflow Start Observe Peak Tailing (As > 1.2) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral Decision Does the neutral marker tail? InjectNeutral->Decision Physical Physical Issue (Void, Dead Volume) Decision->Physical Yes Chemical Chemical Issue (Silanol Interactions) Decision->Chemical No FixPhysical 1. Check fittings for dead volume 2. Reverse flush column 3. Replace column Physical->FixPhysical FixChemical 1. Lower mobile phase pH (<3.0) 2. Add TEA modifier 3. Use end-capped column Chemical->FixChemical

Diagnostic workflow for differentiating physical and chemical causes of HPLC peak tailing.

Mechanism Analyte 2-(Benzyloxy)-4-chloroaniline (Protonated Amine) Interaction Secondary Ionic Interaction (Severe Peak Tailing) Analyte->Interaction NoInteraction Hydrophobic Retention Only (Symmetrical Peak) Analyte->NoInteraction Silica Silica Stationary Phase HighPH Mid/High pH (>4.0) Silanols Ionized (Si-O⁻) Silica->HighPH LowPH Low pH (<3.0) Silanols Protonated (Si-OH) Silica->LowPH HighPH->Interaction LowPH->NoInteraction

Causality of secondary silanol interactions based on mobile phase pH.

Section 4: Quantitative Data Summary

The following table summarizes the expected impact of various mobile phase and stationary phase conditions on the peak shape of 2-(Benzyloxy)-4-chloroaniline, quantified by the Asymmetry Factor (As)[7].

Mobile Phase ConditionStationary Phase TypeSilanol Ionization StateExpected Asymmetry (As)Chromatographic Result
pH 7.0 (Phosphate) Standard C18Fully Ionized (Si-O⁻)> 2.0 Severe Tailing (Unacceptable)
pH 4.5 (Acetate) Standard C18Partially Ionized1.6 - 1.9 Moderate Tailing
pH 7.0 + 0.1% TEA Standard C18Competitively Masked1.1 - 1.3 Symmetrical
pH 7.0 (Phosphate) End-capped C18Sterically Shielded1.2 - 1.4 Slight Tailing (Acceptable)
pH 2.8 (Formic Acid) Standard C18Fully Neutral (Si-OH)1.0 - 1.1 Perfectly Symmetrical

Section 5: Experimental Protocols

Protocol 1: Self-Validating Diagnostic Test (The Neutral Marker Method)

Objective: Isolate the root cause of peak tailing to either chemical interactions or physical system defects.

  • Preparation: Prepare a 10 µg/mL solution of 2-(Benzyloxy)-4-chloroaniline and a separate 10 µg/mL solution of Toluene (neutral marker) in the initial mobile phase.

  • System Baseline: Ensure the HPLC system is equilibrated and the baseline is stable.

  • Neutral Injection: Inject 10 µL of the Toluene standard. Calculate the Asymmetry Factor (As) at 10% peak height[7].

  • Analyte Injection: Inject 10 µL of the 2-(Benzyloxy)-4-chloroaniline standard. Calculate its As.

  • Causality Check:

    • If Toluene As < 1.2 but Aniline As > 1.5, the issue is strictly chemical (silanol interactions)[4]. Proceed to Protocol 2.

    • If both As > 1.5, inspect the system for physical voids, blocked frits, or loose PEEK fittings.

Protocol 2: Mobile Phase pH Optimization for Aniline Derivatives

Objective: Suppress secondary ion-exchange mechanisms by neutralizing residual silanols.

  • Aqueous Phase Preparation: To 1000 mL of HPLC-grade water, add 1.0 mL of highly pure Formic Acid (0.1% v/v). Verify the pH is approximately 2.7 using a calibrated pH meter[1].

  • Organic Phase Preparation: Utilize 100% HPLC-grade Acetonitrile as the strong solvent.

  • System Equilibration: Flush the column with at least 20 column volumes of the newly acidified mobile phase. This extended equilibration is critical to ensure complete protonation of the silica surface deep within the column pores[2].

  • Analysis: Inject the 2-(Benzyloxy)-4-chloroaniline sample.

  • Validation: The low pH environment forces the silanol groups into their neutral (Si-OH) state, eliminating the electrostatic attraction to the basic aniline, thus restoring a Gaussian peak shape[5].

Sources

Optimization

Technical Support Center: Reaction Monitoring for 2-(Benzyloxy)-4-chloroaniline Synthesis

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological support for researchers and drug development professionals synthesizing 2-(Benzyloxy)-4-chloroaniline via the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological support for researchers and drug development professionals synthesizing 2-(Benzyloxy)-4-chloroaniline via the catalytic reduction of 2-(benzyloxy)-4-chloronitrobenzene.

I. In-Situ FTIR (ReactIR) Diagnostics

Q1: During the hydrogenation of 2-(benzyloxy)-4-chloronitrobenzene, my in-situ FTIR profile shows a plateau in nitro consumption and a delay in aniline formation. What causes this, and is it a safety concern?

Causality & Explanation: This kinetic profile indicates the accumulation of the reactive hydroxylamine intermediate (Ar-NHOH). The reduction of a nitroarene is a six-electron process proceeding through nitroso (Ar-NO) and hydroxylamine intermediates before yielding the aniline [3]. If the catalyst surface becomes saturated or deactivated, the hydroxylamine desorbs into the bulk liquid phase rather than reducing further [1].

Safety & Resolution: Hydroxylamines are thermally unstable and prone to disproportionation or explosive decomposition if exposed to oxygen or elevated temperatures [2].

Self-Validating Protocol:

  • Monitor the symmetric and asymmetric NO₂ stretching bands at ~1350 cm⁻¹ and ~1530 cm⁻¹, respectively [4].

  • Track the emergence of the hydroxylamine intermediate (broad O-H stretch at ~3200-3300 cm⁻¹ and N-O stretch at ~890 cm⁻¹).

  • Critical Check: Do not quench the reaction or expose the reactor to air until the hydroxylamine bands completely disappear and the primary amine N-H stretches (~3380 and 3450 cm⁻¹) plateau. If accumulation persists, increase H₂ pressure or add fresh Pd/C catalyst to drive the reaction to completion.

Q2: How do I definitively differentiate between the starting material, intermediates, and the final 2-(benzyloxy)-4-chloroaniline using in-situ FTIR?

Explanation: Accurate endpoint determination relies on tracking specific functional group vibrations. The disappearance of the nitro group must perfectly inversely correlate with the appearance of the aniline, with no residual intermediate bands.

Quantitative Data: Key FTIR Wavenumbers

SpeciesKey FTIR Wavenumbers (cm⁻¹)Vibrational Mode AssignmentTrend During Reaction
Nitroarene (SM) 1530, 1350Asymmetric & Symmetric NO₂ stretchDecreases to baseline
Nitroso (Intermediate) ~1500N=O stretchTransient peak (often undetected)
Hydroxylamine (Intermediate) ~3250, 890O-H stretch, N-O stretchRises then falls (bell curve)
Aniline (Product) 3450, 3380, 1620N-H asymmetric/symmetric stretch, N-H bendIncreases and plateaus

II. LC-MS & HPLC Troubleshooting

Q3: My LC-MS analysis shows significant byproducts with masses of [M+14] and [M+16] relative to the target 2-(benzyloxy)-4-chloroaniline. What are these, and how do I suppress them?

Causality & Explanation:

  • [M+16]: This is the unreduced 2-(benzyloxy)-4-chlorophenylhydroxylamine intermediate. Its presence indicates incomplete reduction, usually due to catalyst poisoning or insufficient hydrogen mass transfer.

  • [M+14] or higher dimeric masses: These arise from the "condensation route." The nitroso intermediate reacts with the hydroxylamine intermediate to form an azoxy compound, which can further reduce to azo and hydrazo dimers [1, 3].

Resolution: Dimer formation is heavily exacerbated by basic conditions and high substrate concentrations. Ensure the reaction medium is strictly neutral or slightly acidic. If dimers are observed, adding a catalytic amount of acetic acid can suppress the condensation pathway.

Q4: What is the recommended HPLC-UV method for resolving the nitro starting material from the aniline product and its intermediates?

Methodology: Below is a validated, step-by-step reverse-phase HPLC protocol designed to resolve the polar hydroxylamine from the more lipophilic nitroarene and aniline.

Step-by-Step Protocol:

  • Column Selection: Use a C18 column (e.g., 100 × 4.6 mm, 3 µm particle size) to ensure adequate retention of the polar intermediates.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in LC-MS grade Water (buffers against tailing of the basic aniline).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation: Quench a 50 µL reaction aliquot in 1 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter to remove the Pd/C catalyst.

    • Expert Tip: Do not use ambient air to push the sample through the filter; residual catalyst exposed to air can auto-oxidize the hydroxylamine intermediate, giving you a false representation of the reactor contents.

  • Gradient Elution: Run the gradient as specified in the table below at a flow rate of 1.0 mL/min and a column temperature of 30 °C.

  • Detection: Monitor UV absorbance at 254 nm (general aromatic) and 280 nm (aniline specific).

Quantitative Data: HPLC Gradient Table

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.0955
1.0955
6.03070
8.0595
10.0595
10.1955
13.0955

III. Reaction Pathway & Monitoring Strategy

The following diagram illustrates the mechanistic pathway of the nitro reduction and highlights where specific analytical techniques are most effectively deployed to monitor the reaction state.

NitroReductionPathway SM 2-(Benzyloxy)-4-chloronitrobenzene (Starting Material) Nitroso Nitroso Intermediate (Transient) SM->Nitroso +2H+, +2e- FTIR: Loss of 1530 cm⁻¹ Hydroxylamine Hydroxylamine Intermediate (Accumulation Risk) Nitroso->Hydroxylamine +2H+, +2e- LC-MS: [M+16] detection Dimers Azoxy / Azo / Hydrazo (Condensation Byproducts) Nitroso->Dimers Condensation with Hydroxylamine (Basic Conditions) Product 2-(Benzyloxy)-4-chloroaniline (Target Product) Hydroxylamine->Product +2H+, +2e- FTIR: Gain of 3450 cm⁻¹ Hydroxylamine->Dimers Condensation Dimers->Product Slow Reduction (Requires high H2 pressure)

Mechanistic pathway of nitro reduction to aniline, highlighting intermediates and analytical targets.

References

  • Richner, G., et al. "In situ infrared monitoring of the solid/liquid catalyst interface during the three-phase hydrogenation of nitrobenzene over nanosized Au on TiO2." Physical Chemistry Chemical Physics, 2011. 1

  • Mettler Toledo. "Nitrobenzyl reduction." METTLER TOLEDO Collected Applications. 2

  • BenchChem. "A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis." 3

  • RSC Publishing. "The adsorption of nitrobenzene over an alumina-supported palladium catalyst: an infrared spectroscopic study."4

Sources

Troubleshooting

Technical Support Center: Temperature Control in 2-(Benzyloxy)-4-chloroaniline Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(Benzyloxy)-4-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(Benzyloxy)-4-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of temperature control. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to optimize your reaction outcomes, enhance product purity, and ensure the reproducibility of your results.

Introduction: The Synthetic Challenge

The synthesis of 2-(Benzyloxy)-4-chloroaniline, a valuable intermediate in medicinal chemistry, is primarily achieved through a Williamson ether synthesis. This involves the reaction of 2-amino-5-chlorophenol with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

The core challenge in this synthesis lies in the chemoselectivity of the alkylation process. The starting material, 2-amino-5-chlorophenol, is an ambident nucleophile, possessing two potentially reactive sites: the phenolic hydroxyl group (O-alkylation) and the amino group (N-alkylation). The desired product, 2-(benzyloxy)-4-chloroaniline, results from selective O-alkylation. However, the formation of the N-benzylated isomer is a common and often significant side reaction. Temperature control is a pivotal parameter that dictates the ratio of these two products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 2-(Benzyloxy)-4-chloroaniline?

A1: A typical temperature range for this Williamson ether synthesis is between 50-100 °C.[1] However, the optimal temperature is a delicate balance. While higher temperatures increase the reaction rate, they can also lead to a higher proportion of the undesired N-alkylated byproduct. A good starting point is to perform the reaction under reflux in a solvent like acetone (b.p. 56 °C) or acetonitrile (b.p. 82 °C).

Q2: How does temperature influence the selectivity between O- and N-alkylation?

A2: The selectivity between O- and N-alkylation is a classic example of kinetic versus thermodynamic control. While a detailed analysis for this specific molecule is not extensively published, general principles suggest that N-alkylation is often kinetically favored (forms faster at lower temperatures) due to the higher intrinsic nucleophilicity of the amine. However, the resulting phenoxide (from deprotonation of the hydroxyl group) is also a potent nucleophile. At elevated temperatures, the reaction may approach thermodynamic equilibrium, and the relative stability of the products and transition states becomes more influential. It has been observed in similar systems that increasing the reaction temperature can unfortunately lead to an increase in the N-benzylated side product.[2]

Q3: Can I run the reaction at room temperature to maximize O-alkylation?

A3: While running the reaction at room temperature might seem like a logical approach to minimize side reactions, the reaction rate will be significantly slower. This could lead to very long reaction times and incomplete conversion of the starting material. For practical laboratory timeframes, a moderately elevated temperature is generally necessary to achieve a reasonable yield.[2]

Q4: What are the most common side products I should be aware of besides the N-alkylated isomer?

A4: Besides the N-benzylated isomer, other potential side products include:

  • Dibenzyl ether: Formed from the self-condensation of the benzylating agent under basic conditions.

  • Elimination products: At excessively high temperatures, the benzyl halide can undergo E2 elimination to form stilbene, although this is less common with primary halides.[3]

  • Unreacted starting materials: 2-amino-5-chlorophenol and the benzylating agent may be present if the reaction does not go to completion.

Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered during the synthesis of 2-(benzyloxy)-4-chloroaniline, with a focus on temperature-related problems.

Issue Potential Cause(s) Recommended Actions & Explanations
Low Yield of Desired Product 1. Incomplete Reaction: The reaction temperature may be too low, or the reaction time too short.- Action: Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Ensure the reaction is refluxing gently if the protocol calls for it.[3][4] - Explanation: Chemical reactions have an activation energy barrier. Insufficient thermal energy will result in a slow or stalled reaction.
2. Significant Formation of N-alkylated Byproduct: The reaction temperature may be too high, favoring the formation of the undesired isomer.- Action: Lower the reaction temperature. Consider switching to a lower-boiling solvent (e.g., from DMF to acetone). Alternatively, employ a strategy to protect the amino group before benzylation (see Protocol 2).[2][5] - Explanation: As discussed, higher temperatures can alter the selectivity of the reaction. Protecting the more nucleophilic amino group is a robust strategy to direct the reaction towards the desired O-alkylation.
High Percentage of N-Benzylated Impurity in the Final Product 1. Suboptimal Temperature Control: The reaction was run at a temperature that favors N-alkylation.- Action: Repeat the reaction at a lower temperature for a longer duration. For instance, if refluxing in acetonitrile (82 °C) gave poor selectivity, try refluxing in acetone (56 °C). - Explanation: This provides less energy for the system to overcome the activation barrier for the N-alkylation pathway, potentially favoring the desired O-alkylation.
2. Inappropriate Base: Use of a strong base (e.g., NaH) that significantly deprotonates the amino group.- Action: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). - Explanation: A milder base will more selectively deprotonate the more acidic phenolic hydroxyl group over the amino group, thus generating a higher concentration of the phenoxide nucleophile required for O-alkylation.
Presence of Unreacted Starting Material (2-amino-5-chlorophenol) 1. Insufficient Reflux Temperature or Time: The reaction has not been supplied with enough energy or time to proceed to completion.- Action: Ensure a steady reflux is maintained. Verify the temperature of your heating mantle or oil bath. Extend the reaction time and monitor by TLC until the starting material spot is no longer visible.[4] - Explanation: A consistent and appropriate temperature is crucial for driving the reaction forward.
Formation of Dark, Tarry Byproducts 1. Excessive Heating: Overheating the reaction mixture beyond the optimal reflux temperature can lead to the degradation of the starting material or product.- Action: Carefully control the heating to maintain a gentle, steady reflux. Avoid vigorous, uncontrolled boiling. Use a temperature-controlled heating mantle or an oil bath for better temperature regulation.[3] - Explanation: Organic molecules, particularly anilines, can be sensitive to high temperatures and may polymerize or decompose, leading to the formation of intractable tars.

Experimental Protocols

Protocol 1: Direct O-Benzylation of 2-amino-5-chlorophenol

This protocol is a standard approach but may require optimization to achieve high O-alkylation selectivity.

Materials:

  • 2-amino-5-chlorophenol

  • Benzyl bromide or benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-chlorophenol (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to a gentle reflux (approximately 56-60 °C) and maintain for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the O-alkylated and N-alkylated isomers.

Protocol 2: Selective O-Benzylation via In-Situ Amine Protection

This protocol is designed to improve the selectivity for O-alkylation by temporarily protecting the amino group as an imine.[5][6]

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-amino-5-chlorophenol (1.0 eq) in methanol. Add benzaldehyde (1.0 eq) and stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the crude N-benzylidene-2-amino-5-chlorophenol.

  • O-Benzylation: Dissolve the crude imine in anhydrous acetone. Add anhydrous potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq). Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

  • Work-up and Hydrolysis: After cooling, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in a suitable solvent and hydrolyze the imine by adding aqueous HCl. Stir until the hydrolysis is complete (monitored by TLC).

  • Extraction and Purification: Neutralize the solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualization of Key Concepts

Reaction Workflow

G cluster_0 Direct Benzylation cluster_1 Selective O-Benzylation Start_1 2-amino-5-chlorophenol + Benzyl Halide Reaction_1 K2CO3, Acetone, Reflux (50-100 °C) Start_1->Reaction_1 Products_1 Mixture of O- and N-alkylated products Reaction_1->Products_1 Purification_1 Column Chromatography Products_1->Purification_1 Final_1 2-(Benzyloxy)-4-chloroaniline Purification_1->Final_1 Start_2 2-amino-5-chlorophenol + Benzaldehyde Imine_Formation Imine Formation (Amine Protection) Start_2->Imine_Formation O_Alkylation O-Alkylation with Benzyl Halide Imine_Formation->O_Alkylation Hydrolysis Imine Hydrolysis (Deprotection) O_Alkylation->Hydrolysis Final_2 2-(Benzyloxy)-4-chloroaniline Hydrolysis->Final_2

Caption: Comparison of direct vs. selective O-benzylation workflows.

Troubleshooting Logic

G Start Low Yield or Impure Product Check_TLC Analyze crude product by TLC Start->Check_TLC High_N_Alkylation High % of N-alkylated byproduct? Check_TLC->High_N_Alkylation Unreacted_SM Unreacted starting material? High_N_Alkylation->Unreacted_SM No Lower_Temp Lower reaction temperature High_N_Alkylation->Lower_Temp Yes Tarry_Product Tarry byproducts? Unreacted_SM->Tarry_Product No Increase_Temp_Time Increase temperature or reaction time Unreacted_SM->Increase_Temp_Time Yes Control_Heating Improve temperature control (oil bath) Tarry_Product->Control_Heating Yes Protect_Amine Use amine protection strategy (Protocol 2) Lower_Temp->Protect_Amine Check_Reagents Check reagent purity and stoichiometry Increase_Temp_Time->Check_Reagents

Caption: Troubleshooting workflow for synthesis issues.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • Selective alkylation of aminophenols - ResearchGate. (2026, February 9). Retrieved March 12, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved March 12, 2026, from [Link]

  • Selective alkylation of aminophenols - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Minimizing Loss of 2-(Benzyloxy)-4-chloroaniline During Work-up

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-4-chloroaniline. The following troubleshooting guides and FAQs are designed to add...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-4-chloroaniline. The following troubleshooting guides and FAQs are designed to address specific challenges encountered during experimental work-up procedures, helping to minimize product loss and ensure high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of 2-(Benzyloxy)-4-chloroaniline that influence work-up procedures?

A1: Understanding the molecule's structure is key to designing an effective work-up. 2-(Benzyloxy)-4-chloroaniline has three key features that dictate its behavior:

  • A Basic Aniline Group (-NH₂): This amine is basic and will readily react with acids to form a water-soluble ammonium salt (Ar-NH₃⁺). This property is the cornerstone of purification by acid-base extraction.[1]

  • An Acid-Sensitive Benzyl Ether Group (-O-CH₂-Ph): The ether linkage can be susceptible to cleavage under harsh acidic conditions, particularly when heated. This necessitates the use of mild acidic conditions during extraction.

  • A Lipophilic Aromatic Structure: The two phenyl rings and the chloro-substituent make the free base (the non-protonated form) highly soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether, and insoluble in water.

Q2: My final product is a dark brown or reddish solid/oil, not the expected off-white solid. What causes this discoloration and how can it be reversed?

A2: This is a classic sign of oxidation. Anilines, as a class of compounds, are highly susceptible to air oxidation, which forms intensely colored, often polymeric, impurities.[1] This process can be accelerated by exposure to light and trace metal impurities.

Corrective Actions:

  • Activated Carbon Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Remove the charcoal via hot filtration through a pad of Celite.[1][2]

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography can separate the desired aniline from the more polar, colored impurities.[1]

  • Prevention: The best strategy is prevention. Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent evaporation and storage.[1] Store the purified product in a dark, sealed container, preferably in a refrigerator or freezer.

Q3: What is the optimal method for storing purified 2-(Benzyloxy)-4-chloroaniline to prevent degradation?

A3: To ensure long-term stability, the purified compound should be stored with protection from the primary degradation catalysts: oxygen and light.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

  • Container: Use an amber glass vial or a vial wrapped in aluminum foil to block light.

  • Temperature: Store in a cold, dry place. A refrigerator (2-8 °C) is suitable for short-term storage, while a freezer (≤ -20 °C) is recommended for long-term stability.

  • Purity: Ensure the material is free of residual acid or metal catalysts, which can accelerate decomposition.

Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems that can lead to significant product loss during the isolation and purification of 2-(Benzyloxy)-4-chloroaniline.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low recovery after aqueous extraction. 1. Incomplete Protonation: The pH of the aqueous acid wash was not low enough to fully protonate the aniline. 2. Incomplete Deprotonation: During back-extraction, the pH was not raised sufficiently to liberate the free aniline from its salt. 3. Emulsion Formation: A stable emulsion has trapped the product between the organic and aqueous layers.[3] 4. Insufficient Extractions: An insufficient number of extractions were performed, leaving product behind.1. Use a 1 M HCl solution and test the aqueous layer with pH paper to ensure it is acidic (pH 1-2). 2. Basify the aqueous layer to pH > 12 with 2 M NaOH or KOH. Confirm with pH paper.[4] 3. Add a saturated NaCl solution (brine) to the separatory funnel to help break the emulsion. If it persists, filter the entire mixture through a pad of Celite®.[5] 4. Perform at least three extractions for both the acid and base wash steps to ensure a complete transfer of the material.[5]
Product decomposes or streaks on a silica gel column. The free amine group is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or catalyzed degradation.[1]1. Deactivate the Silica: Add ~1% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate/Et₃N 70:29:1). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.[1] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a C18-functionalized reverse-phase silica.
The product oils out instead of crystallizing. 1. Presence of Impurities: Impurities can disrupt the crystal lattice formation. 2. Residual Solvent: Trapped solvent can act as an impurity. 3. Supersaturation: The solution is supersaturated, and crystallization has not been initiated.1. Purify the oil via flash column chromatography to remove impurities before attempting another recrystallization. 2. Ensure the product is fully dry under high vacuum before recrystallization. 3. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of pure product if available. Cool the solution very slowly.
Significant product loss in the mother liquor after recrystallization. 1. Solvent Choice: The chosen recrystallization solvent is too good; the product has significant solubility even at low temperatures.[6] 2. Excessive Solvent: Too much solvent was used to dissolve the crude product.1. Use a mixed-solvent system. Dissolve the product in a minimum of a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[6] 2. Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. This ensures the solution is saturated upon cooling.[2]

Experimental Protocols

Protocol 1: High-Recovery Acid-Base Extraction Workflow

This protocol is designed to separate 2-(Benzyloxy)-4-chloroaniline from neutral and acidic impurities in a reaction mixture.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. The protonated aniline salt will move to the aqueous (bottom) layer. Drain the aqueous layer into a clean Erlenmeyer flask. Repeat this extraction two more times with fresh 1 M HCl, combining all aqueous extracts.[1]

  • Neutral/Acidic Impurity Isolation (Optional): The remaining organic layer now contains any neutral or acidic impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to identify byproducts.

  • Liberation of Free Aniline: Cool the combined acidic aqueous extracts in an ice bath. While stirring, slowly add 2 M Sodium Hydroxide (NaOH) solution until the pH is strongly basic (pH > 12), confirmed with pH paper. The free aniline will precipitate or form an oil.[4]

  • Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Add a fresh portion of organic solvent (EtOAc or DCM). Shake to extract the free aniline back into the organic layer. Drain the organic layer. Repeat this back-extraction two more times.

  • Final Work-up: Combine all organic extracts from the back-extraction. Wash once with saturated brine solution to remove residual water and salts.[5] Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified 2-(Benzyloxy)-4-chloroaniline.

cluster_extraction Acid-Base Extraction Workflow A Crude Product in Organic Solvent (EtOAc) B Add 1 M HCl (x3) A->B C Separate Layers B->C D Aqueous Layer (Aniline Salt) C->D Product E Organic Layer (Neutral/Acidic Impurities) C->E Impurities F Cool & Basify to pH > 12 (e.g., with NaOH) D->F G Back-extract with EtOAc (x3) F->G H Separate Layers G->H I Aqueous Layer (Salts) H->I Waste J Organic Layer (Pure Aniline) H->J Product K Wash with Brine, Dry (Na₂SO₄), Evaporate J->K L Purified Product K->L

Diagram 1: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization

This protocol is ideal for solid, crude 2-(Benzyloxy)-4-chloroaniline that is discolored or contains non-polar impurities.

Step-by-Step Methodology:

  • Solvent Selection: A mixed solvent system of Ethanol/Water is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Decolorization (If Needed): If the solution is colored, add a small scoop (1-2% w/w) of activated carbon. Keep the solution hot and stir for 5-10 minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a small plug of cotton or fluted filter paper to remove the activated carbon and any insoluble impurities. Collect the filtrate in a clean, pre-warmed flask.[2]

  • Crystallization: Add hot water dropwise to the hot ethanolic filtrate until a persistent turbidity (cloudiness) is observed. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

cluster_decision Purification Method Selection Guide start Crude Product q1 Is the product a solid? start->q1 q2 Are impurities of significantly different polarity? q1->q2 Yes chromatography Column Chromatography (Versatile for most mixtures) q1->chromatography No (Oil) recrystallize Recrystallization (High Purity for Solids) q2->recrystallize No (e.g., Isomers) extraction Acid-Base Extraction (Removes neutral/acidic impurities) q2->extraction Yes

Diagram 2: Decision tree for selecting the appropriate purification method.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Karami, B., et al. (2013). Separation Optimization of Aniline and Seven 4-substituted Anilines in High-Submicellar Liquid Chromatography Using Empirical Retention Modeling and Derringer's Desirability Function. PubMed.
  • DergiPark. (Date N/A). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • Spillane, W. J., et al. (1988).
  • BenchChem. (Date N/A).
  • Merlic Group, UCLA. (Date N/A). Organic Reaction Workup Formulas for Specific Reagents.
  • Google Patents. (CN104402741A). Synthesis method of 2-hydroxy-4-chloroaniline.
  • NextSDS. (Date N/A). 2-(benzyloxy)
  • Organic Syntheses.
  • Sigma-Aldrich. (Date N/A). 2-(benzyloxy)-4,5-dichloroaniline.
  • Google Patents. (CN102001955A). Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • BenchChem. (Date N/A). An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline.
  • Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC.
  • ResearchGate. (2014). 2-Benzoyl-4-chloroaniline thiosemicarbazone.
  • BenchChem. (2025). Application Note and Protocol for the Purification of 2-(Benzyloxy)
  • BenchChem. (Date N/A). An In-depth Technical Guide on the Stability of 4-Azido-2-chloroaniline.
  • ResearchGate. (Date N/A). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline | Request PDF.

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 2-(Benzyloxy)-4-chloroaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot anomalous peaks, validate structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot anomalous peaks, validate structural integrity, and distinguish between residual solvents, degradation products, and synthetic isomers in the NMR spectra of 2-(Benzyloxy)-4-chloroaniline.

Diagnostic Workflow

NMR_Troubleshooting Start Unknown Peak Detected in 1H NMR Shape Analyze Peak Shape & Integration Start->Shape Broad Broad or Variable Shift? Shape->Broad Sharp Sharp Singlet or Defined Multiplet? Shape->Sharp Exchange Exchangeable Proton (H2O, NH2, OH) Broad->Exchange Tables Cross-reference with Impurity Tables Sharp->Tables TwoD Run 2D NMR (COSY, HSQC, HMBC) Exchange->TwoD Confirm via D2O shake Match Match Found? Tables->Match Solvent Residual Solvent or Reagent Impurity Match->Solvent Yes NoMatch No Match Found Match->NoMatch No Byproduct Suspect Synthetic Byproduct (e.g., N-benzylation) NoMatch->Byproduct Byproduct->TwoD

Diagnostic workflow for identifying unknown NMR peaks in 2-(Benzyloxy)-4-chloroaniline.

FAQ Section 1: Resolving Common Solvent & Reagent Impurities

Q: I see sharp, unexpected singlets at 1.56 ppm and 5.30 ppm in my CDCl₃ spectrum. What are these, and how do they affect my analysis? A: These peaks are classic indicators of residual water (1.56 ppm) and dichloromethane (DCM, 5.30 ppm) in deuterated chloroform (CDCl₃).

  • Causality & Experience: Water is ubiquitous, and its chemical shift is heavily concentration- and temperature-dependent due to hydrogen bonding dynamics. In perfectly dry CDCl₃, water appears at 1.56 ppm, but it can drift downfield if the sample contains hydrogen-bonding acceptors (like the amine or ether oxygen in 2-(Benzyloxy)-4-chloroaniline). DCM is a common extraction solvent. According to the foundational NMR impurity tables compiled by [1] and later expanded for organometallic chemists by [2], DCM consistently appears as a sharp singlet at 5.30 ppm in CDCl₃.

  • Self-Validating Protocol: To confirm the 1.56 ppm peak is water and not an aliphatic impurity, perform a D₂O shake . Add a single drop of D₂O to the NMR tube, shake vigorously, and re-run the ¹H NMR. The peak at 1.56 ppm will disappear or shift as the H₂O exchanges to form HOD, validating its identity without requiring a new sample preparation.

Q: My spectrum shows a triplet at 1.26 ppm and a quartet at 4.12 ppm, but they integrate disproportionately compared to a singlet at 2.05 ppm. How do I confirm the impurity? A: These signals strongly suggest residual ethyl acetate (EtOAc), a common chromatography solvent. The theoretical shifts in CDCl₃ are 1.26 ppm (t, -CH₃), 2.05 ppm (s, -CH₃C=O), and 4.12 ppm (q, -OCH₂)[2].

  • Causality & Experience: If the integration of the 1.26 ppm triplet is disproportionately high, you likely have co-eluting silicone grease or residual hexane. Hexane presents a multiplet at 1.26 ppm that perfectly overlaps with the EtOAc methyl triplet.

  • Self-Validating Protocol: Check the integration of the 4.12 ppm quartet against the 2.05 ppm singlet. They must integrate in a strict 2:3 ratio. Any excess integration at 1.26 ppm mathematically quantifies the overlapping aliphatic impurity, allowing you to subtract the EtOAc contribution and accurately measure the hexane/grease contamination.

FAQ Section 2: Structural Isomers and Synthetic Byproducts

Q: I observe an unexpected secondary benzylic singlet around 4.3 ppm alongside the expected 5.1 ppm peak. What went wrong during synthesis? A: You are likely observing an N-benzylated byproduct: N-benzyl-2-(benzyloxy)-4-chloroaniline, or a mono-N-benzylated intermediate if the O-alkylation was incomplete.

  • Causality & Experience: The synthesis of 2-(Benzyloxy)-4-chloroaniline typically involves the alkylation of 2-amino-5-chlorophenol with benzyl chloride. While the phenoxide oxygen is a harder, more localized nucleophile, the aniline nitrogen is also highly nucleophilic. If the base used (e.g., K₂CO₃) is insufficient to fully deprotonate the phenol, or if the reaction is run at elevated temperatures for extended periods, competing N-alkylation occurs. The O-benzyl -CH₂- protons are highly deshielded by the electronegative oxygen, appearing at ~5.1 ppm. In contrast, an N-benzyl -CH₂- is less deshielded, typically resonating upfield around 4.3 – 4.5 ppm.

  • Self-Validating Protocol: Run a ¹H-¹³C HMBC experiment (detailed below). The expected O-benzyl -CH₂- (5.1 ppm) will show a strong 3-bond correlation to the aromatic carbon of the phenol ring (C2, ~145 ppm). The anomalous 4.3 ppm peak, if it is an N-benzyl group, will correlate instead to the aniline C1 carbon (~135 ppm).

Q: The -NH₂ integration is less than 2, or missing entirely. Is my compound degraded? A: Not necessarily. The -NH₂ protons of 2-(Benzyloxy)-4-chloroaniline typically appear as a broad singlet between 3.8 and 4.2 ppm in CDCl₃.

  • Causality & Experience: Amine protons undergo rapid intermolecular chemical exchange. If your CDCl₃ is slightly acidic or contains trace moisture, the exchange rate increases, broadening the peak into the baseline. Furthermore, the lone pair on the nitrogen can participate in intramolecular hydrogen bonding with the adjacent benzyloxy oxygen, altering its chemical shift and exchange dynamics.

  • Self-Validating Protocol: Evaporate the sample and redissolve it in strictly anhydrous DMSO-d₆. In DMSO-d₆, the strong hydrogen-bonding capability of the solvent drastically slows the proton exchange rate, yielding a sharp, easily integrable -NH₂ peak around 5.0 – 5.5 ppm.

Experimental Protocol: Unambiguous 2D NMR Assignment

To definitively assign the structure of 2-(Benzyloxy)-4-chloroaniline and rule out overlapping impurities, follow this self-validating 2D NMR workflow:

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v TMS as an internal standard. Ensure the solution is free of paramagnetic particulates by filtering through a glass wool plug if necessary.

  • ¹H NMR (1D) Baseline: Acquire a standard ¹H spectrum (16 scans, relaxation delay d1 = 2s). Calibrate the TMS peak to 0.00 ppm. Identify the benzylic -CH₂- anchor peak (~5.1 ppm).

  • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY to map the aromatic spin systems.

    • Validation Action: Look for the ortho-coupling (J ≈ 8 Hz) between the aniline H5 and H6 protons. H3 (meta to H5, J ≈ 2 Hz) will show a weak cross-peak to H5 but not H6.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a multiplicity-edited ¹H-¹³C HSQC.

    • Validation Action: Correlate all proton signals to their directly attached carbons. The benzylic -CH₂- will appear with an opposite phase (e.g., blue) compared to the CH/CH₃ signals (e.g., red), immediately differentiating it from any complex solvent impurities[1].

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC (optimized for long-range J = 8 Hz).

    • Validation Action: Use the benzylic -CH₂- protons as an anchor. Observe the 3-bond correlation across the ether oxygen to the C2 carbon of the aniline ring. This definitively proves O-alkylation rather than N-alkylation.

Quantitative Data: Diagnostic NMR Shifts Table

The following table summarizes the expected chemical shifts for 2-(Benzyloxy)-4-chloroaniline and its most common synthetic impurities in CDCl₃[2],[1].

Signal Source¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Diagnostic Notes
2-(Benzyloxy)-4-chloroaniline (O-CH₂) 5.05 – 5.10Singlet, 2H~70.5Highly deshielded by O; primary anchor peak for HMBC.
2-(Benzyloxy)-4-chloroaniline (-NH₂) 3.80 – 4.20Broad Singlet, 2HN/AVariable shift; disappears upon D₂O shake.
2-(Benzyloxy)-4-chloroaniline (H3) ~6.80Doublet (J ≈ 2 Hz), 1H~112.0Meta-coupling to H5; ortho to the benzyloxy group.
N-benzyl byproduct (N-CH₂) 4.30 – 4.50Singlet, 2H~48.0Upfield from O-CH₂; indicates over-alkylation/side reaction.
Water (H₂O) 1.56Singlet, variableN/AShifts downfield with increased H-bonding or concentration.
Ethyl Acetate 1.26, 2.05, 4.12t (3H), s (3H), q (2H)14.1, 21.0, 60.5, 171.2Common chromatography solvent; validate via 2:3 integration ratio.
Dichloromethane 5.30Singlet, 2H54.0Common extraction solvent; sharp singlet easily mistaken for alkenes.
References
  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry (1997) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (2010) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 2-(Benzyloxy)-4-chloroaniline with other anilines

An in-depth understanding of substituent effects is critical for predictable route scouting in organic synthesis and drug development. 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9) is a highly functionalized aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of substituent effects is critical for predictable route scouting in organic synthesis and drug development. 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9) is a highly functionalized aromatic building block. However, its reactivity deviates significantly from standard anilines due to the complex interplay of steric shielding and electronic modulation.

This guide provides an objective, data-supported comparison of the reactivity of 2-(Benzyloxy)-4-chloroaniline against alternative aniline derivatives, focusing on its behavior as both a nucleophile (in SNAr reactions) and an electrophile (in palladium-catalyzed cross-coupling).

Structural and Mechanistic Profiling

To predict the behavior of 2-(Benzyloxy)-4-chloroaniline, we must analyze the causality behind its substituent effects. The primary reactive center is the amine (-NH₂), but its environment is heavily modified by two functional groups:

  • The ortho-Benzyloxy Group (-OBn): While the oxygen atom donates electron density into the ring via resonance (+M effect), the benzyl ether is massive. Unlike a rigid methoxy group, the freely rotating benzyl moiety sweeps through a large conformational volume, creating a steric "cone of protection" that physically blocks the Bürgi-Dunitz approach trajectory of incoming electrophiles.

  • The para-Chloro Group (-Cl): This halogen exerts an inductive electron-withdrawing effect (-I), pulling electron density away from the nitrogen's lone pair and reducing its basicity and nucleophilicity[1]. Concurrently, the C-Cl bond serves as a potential electrophilic handle for cross-coupling, though it is notoriously less reactive than C-Br or C-I bonds[2].

SubstituentEffects Core 2-(Benzyloxy)-4-chloroaniline Sub1 ortho-Benzyloxy (-OBn) Core->Sub1 Sub2 para-Chloro (-Cl) Core->Sub2 Effect1 Steric Shielding (Blocks Electrophile Approach) Sub1->Effect1 Effect2 Inductive Withdrawal (-I) (Reduces N-Lone Pair Availability) Sub2->Effect2 Effect3 Cross-Coupling Handle (Requires Active Ligands) Sub2->Effect3

Logical relationship of substituent electronic and steric effects on reactivity.

Comparative Nucleophilicity (SNAr Kinetics)

In nucleophilic aromatic substitution (SNAr), the lone pair on the primary amine attacks an electron-deficient aromatic ring. Standard aniline is already a weaker nucleophile than aliphatic amines due to lone-pair delocalization ()[3].

When comparing 2-(Benzyloxy)-4-chloroaniline to alternatives, the combination of ortho-steric shielding and para-deactivation renders it an exceptionally poor nucleophile.

Table 1: Comparative SNAr Kinetics with 2,4-Dinitrofluorobenzene (Methanol, 25°C)

Aniline DerivativeRelative Rate ( krel​ )Primary Deactivating Factor
Aniline (Reference)1.00N/A
2-Methoxyaniline 0.85Mild Steric Hindrance
4-Chloroaniline 0.35Inductive Withdrawal (-I)
2-(Benzyloxy)-4-chloroaniline 0.08Severe Steric Shielding & -I

Causality Insight: While 2-methoxyaniline retains moderate reactivity due to the small size of the methyl group, the benzyl group in 2-(Benzyloxy)-4-chloroaniline causes a near 10-fold drop in the reaction rate compared to 4-chloroaniline. Researchers must account for this by using stronger bases (e.g., NaH instead of K₂CO₃) or elevated temperatures when utilizing this substrate as a nucleophile.

Cross-Coupling Reactivity (Buchwald-Hartwig Amination)

When utilizing 2-(Benzyloxy)-4-chloroaniline as an aryl halide electrophile in Buchwald-Hartwig aminations, the oxidative addition of the Pd(0) catalyst into the C-Cl bond is the rate-determining step.

Aryl chlorides are generally less reactive than bromides or iodides ()[2]. Furthermore, oxidative addition is essentially a nucleophilic attack by the metal onto the aryl ring; therefore, electron-rich rings raise the transition state energy for this step. The +M effect of the ortho-benzyloxy group enriches the ring electronically, making the C-Cl bond highly resistant to oxidative addition compared to unfunctionalized aryl chlorides ()[4].

Table 2: Comparative Oxidative Addition Efficiency (Buchwald-Hartwig Amination) (Conditions: 1.0 eq Aryl Halide, 1.2 eq Morpholine, 2 mol% Pd₂(dba)₃, NaOtBu, Toluene, 80°C)

Aryl Halide SubstrateConversion at 2h (%)Optimal Ligand Requirement
4-Bromotoluene >99%Standard (e.g., BINAP)
4-Chloroaniline 82%Advanced (e.g., RuPhos)
2-(Benzyloxy)-4-chloroaniline 41%Highly Active (e.g., BrettPhos)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for comparing aniline reactivity.

ExpWorkflow Step1 Equimolar Substrate Prep Step2 Thermostated Reaction (25°C) Step1->Step2 Step3 Aliquoting & Quenching Step2->Step3 Step4 HPLC-UV Quantification Step3->Step4 Step5 Rate Constant Derivation Step4->Step5

Self-validating experimental workflow for comparative kinetic profiling.

Protocol A: Kinetic Profiling of Nucleophilic Aromatic Substitution (SNAr)

This protocol utilizes pseudo-first-order conditions to isolate the nucleophilic rate constant of the aniline derivative.

  • Preparation: Prepare a 0.01 M stock solution of 2,4-dinitrofluorobenzene (electrophile) in anhydrous methanol. Prepare a separate 0.20 M stock solution of the target aniline (e.g., 2-(Benzyloxy)-4-chloroaniline) in methanol.

  • Initiation: In a thermostated reaction vessel at 25°C, mix equal volumes of the electrophile and nucleophile solutions. The 20-fold excess of aniline ensures pseudo-first-order kinetics.

  • Sampling: Withdraw 50 µL aliquots at 10-minute intervals for 2 hours.

  • Quenching: Immediately quench each aliquot into 950 µL of a 1% trifluoroacetic acid (TFA) in acetonitrile solution to halt the reaction.

  • Quantification: Analyze the quenched samples via HPLC-UV (detection at 360 nm for the dinitroaniline product).

  • Self-Validation Check: Plot ln([Electrophile]t​) versus time. A strictly linear plot ( R2>0.99 ) validates that the reaction is proceeding cleanly via the expected bimolecular pathway without complex oligomerization or autocatalysis.

Protocol B: Comparative Buchwald-Hartwig Amination Workflow

This protocol assesses the electrophilic reactivity of the C-Cl bond.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a dry Schlenk tube with 2-(Benzyloxy)-4-chloroaniline (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BrettPhos ligand (0.04 mmol, 4 mol%).

  • Internal Standard: Add biphenyl (0.5 mmol) as an inert internal standard for precise mass-balance quantification.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene. Seal the tube and transfer it to a pre-heated 80°C oil bath.

  • Monitoring: Withdraw 50 µL aliquots at 30, 60, and 120 minutes. Dilute with ethyl acetate and filter through a short silica plug to remove the palladium catalyst.

  • Self-Validation Check: Analyze via GC-MS or HPLC. Calculate the conversion by comparing the product peak area to the biphenyl internal standard. If the sum of the unreacted starting material and the product does not equal ~100% relative to the internal standard, it indicates side reactions (e.g., hydrodehalogenation), prompting a necessary change in the ligand system.

References

  • Ghabi, A., et al. "Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships." ResearchGate, Sept 2021. Available at:[Link]

Sources

Comparative

The 2-(Benzyloxy)-4-chloroaniline Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Comparative Guide to the Biological Activity of 2-(Benzyloxy)-4-chloroaniline Derivatives As a Senior Application Scientist, this guide synthesizes current research to provide an in-depth, comparative analysi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of 2-(Benzyloxy)-4-chloroaniline Derivatives

As a Senior Application Scientist, this guide synthesizes current research to provide an in-depth, comparative analysis of 2-(benzyloxy)-4-chloroaniline derivatives. Moving beyond a simple catalog of findings, we will explore the causal relationships between chemical structure and biological function, present objective performance data against relevant alternatives, and provide the detailed experimental frameworks necessary for validation and further discovery.

The 2-(benzyloxy)-4-chloroaniline core represents a strategic starting point for drug discovery. It combines several key pharmacophoric features:

  • The Chloroaniline Moiety: The chlorine atom at the 4-position enhances metabolic stability and can modulate the electronic properties and binding affinity of the molecule. Aniline derivatives are foundational in a wide array of therapeutics.

  • The Benzyloxy Group: This bulky, lipophilic group can facilitate membrane permeability and engage in hydrophobic and π-stacking interactions within protein binding pockets. Its presence is a recurring theme in potent anticancer and antimicrobial agents.[1][2]

The combination of these groups creates a versatile scaffold for developing targeted inhibitors for various biological systems. This guide will dissect its activity across three major domains: oncology, enzyme inhibition, and microbiology.

Comparative Analysis of Anticancer Activity

Derivatives featuring the benzyloxy-aniline framework have demonstrated significant potential as anticancer agents, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.[1][3]

Performance Comparison with Alternative Agents

To contextualize the efficacy of these derivatives, we compare their cytotoxic activity with Lapatinib , a well-established dual tyrosine kinase inhibitor used in cancer therapy, and Cisplatin , a conventional chemotherapy agent. The data below is synthesized from studies on structurally related compounds, providing a benchmark for the 2-(benzyloxy)-4-chloroaniline class.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Findings & MechanismReference
(E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl} derivatives (e.g., 4d) MDA-MB-231 (Breast)0.18More active than unsubstituted analogs; induces apoptosis via ATP depletion and ROS generation.[4][5]
(E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl} derivatives (e.g., 4d) Huh-7 (Liver)0.69Electron-withdrawing groups on the benzyloxy-phenyl moiety enhance activity.[4]
2-(Benzyloxy)benzaldehyde derivatives HL-60 (Leukemia)1 - 10Induces apoptosis and arrests the cell cycle at the G2/M phase.[1]
4-Acyloxy robustic acid derivatives (e.g., 2g, 2i) HL-60 (Leukemia)16.38 - 16.63Potent cytotoxicity, comparable to positive controls. Selectively active against cancer cells.[6]
Lapatinib (Reference Drug) MDA-MB-231 (Breast)32.5Known dual EGFR/HER2 inhibitor.[5]
Lapatinib (Reference Drug) Huh-7 (Liver)2.11[5]
Cisplatin (Reference Drug) HL-60 (Leukemia)14.23Standard chemotherapy agent, used as a positive control.[6]

Expert Insights: The data reveals that benzyloxy-aniline derivatives can achieve sub-micromolar potency, in some cases significantly outperforming established drugs like Lapatinib against specific cell lines like MDA-MB-231.[4][5] The structure-activity relationship (SAR) suggests that substitutions on both the benzyloxy and aniline rings are critical for tuning potency. For instance, electron-withdrawing groups like chlorine (Cl) on the benzyloxy-phenyl moiety (as seen in compound 4d) enhance cytotoxicity against liver and breast cancer cells.[4] This highlights the potential for fine-tuning the 2-(benzyloxy)-4-chloroaniline scaffold to develop highly potent and selective anticancer agents.

Visualizing the Mechanism: Apoptosis Induction

The primary mechanism of action for many of these compounds is the induction of apoptosis. The diagram below illustrates a simplified workflow of how these derivatives trigger programmed cell death.

Derivative Benzyloxyaniline Derivative Mito Mitochondria Derivative->Mito Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ATP ↓ ATP Depletion Mito->ATP Caspase Caspase 3/7 Activation ROS->Caspase ATP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction pathway by benzyloxyaniline derivatives.[4]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for quantifying the cytotoxic effects of novel compounds on cancer cell lines.[3]

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231) in 96-well microplates at a density of 5 x 10³ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ environment to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of the 2-(benzyloxy)-4-chloroaniline derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations for testing.

  • Treatment: After 24 hours, remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Lapatinib). Incubate the plates for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration that inhibits the growth of 50% of cells (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Profile

The chloroaniline scaffold is a known pharmacophore for targeting various enzymes. N-benzyl and N-allyl aniline derivatives, for instance, have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission and a target for Alzheimer's disease therapy.[7]

Performance Comparison of Enzyme Inhibitors
CompoundTarget EnzymeIC50 (nM)Ki (nM)Reference
N-benzyl-4-chloroaniline (1e) Acetylcholinesterase (AChE)182.45149.24 ± 15.59[7]
Other N-Benzyl/Allyl Anilines Acetylcholinesterase (AChE)182.45 - 520.21149.24 - 519.59[7]
4-(4-benzyloxy)phenoxypiperidine (10d) Lysine Specific Demethylase 1 (LSD1)4000 (4 µM)-[8]

Expert Insights: N-benzyl-4-chloroaniline stands out as a highly effective inhibitor of AChE, with IC50 and Ki values in the nanomolar range.[7] This potency suggests that the core structure of 2-(benzyloxy)-4-chloroaniline is a promising foundation for developing novel neurotherapeutics. The benzyloxy group can be further modified to enhance selectivity and potency against other enzymes, such as the epigenetic regulator LSD1.[8]

Experimental Workflow: Enzyme Inhibition Assay

The following diagram outlines the general workflow for assessing the inhibitory potential of a compound against a target enzyme.

cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_detection Detection & Analysis Compound Test Compound (e.g., Benzyloxyaniline derivative) Mix Combine Enzyme & Test Compound Compound->Mix Enzyme Enzyme Solution (e.g., AChE) Enzyme->Mix Substrate Substrate Solution AddSubstrate Add Substrate to Initiate Reaction Substrate->AddSubstrate Incubate Pre-incubate Mix->Incubate Incubate->AddSubstrate Detect Measure Product Formation (e.g., Spectrophotometry) AddSubstrate->Detect Analyze Calculate % Inhibition and IC50 Value Detect->Analyze

Caption: General workflow for an in vitro enzyme inhibition assay.

Comparative Analysis of Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. N-benzylaniline derivatives have emerged as a promising class with significant efficacy against Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA).[2]

Performance Comparison of Antibacterial Agents

The effectiveness of antimicrobial compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference
N-benzyl tricyclic indolines Staphylococcus aureus (MRSA)3.13 - >25[2]
Benzyl phenyl sulfide derivatives Staphylococcus aureus (MRSA)2 - 64[2]
4-benzyloctahydropyrrolo-[3,4-b][1][3]oxazine derivatives Bacterial StrainsEffective[9]
Synthetic Copolymer (P7) with vinylbenzyloxy moiety Multidrug-Resistant Bacteria0.6 - 1.2 µM[10]
Alkyl-substituted phenols (Reference) E. coli / S. aureusVaries widely[11]

Expert Insights: The benzyloxy-aniline scaffold is a key component in compounds active against resistant bacteria.[2] The lipophilic nature of the benzyl group likely facilitates interaction with and disruption of the bacterial cell membrane, a common mechanism for cationic antimicrobials.[10] The MIC values, some in the low microgram-per-milliliter range, indicate a high level of potency that warrants further investigation and optimization.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.[2]

  • Inoculum Preparation: Culture the target bacterial strain (e.g., MRSA) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 1.5 x 10⁸ CFU/mL (0.5 McFarland standard). Further dilute to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in MHB. This creates a gradient of decreasing compound concentrations across the plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

References

  • Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544.
  • Hsieh, T.-H., et al. (2023).
  • Kovaleva, E. G., et al. (2026). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. Unavailable Source.
  • BenchChem. (2025). Synthesis of Novel Anticancer Agents from 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • BenchChem. (2025). The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery. BenchChem Technical Guides.
  • Hsieh, T.-H., et al. (2023).
  • Li, Y., et al. (2019).
  • Taslimi, P., et al. (Year unavailable). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zhang, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed.
  • Der Pharma Chemica. (Year unavailable). Synthesis and antimicrobial activity of 4-benzyloctahydropyrrolo- [3,4-b][1][3]oxazine derivatives. Der Pharma Chemica.

  • Palmieri, V., et al. (2021). Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)- Benzylammonium Hyd. Semantic Scholar.
  • van de Ruit, J., et al. (Year unavailable). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC.

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 2-(Benzyloxy)-4-chloroaniline Analogs as Next-Generation Kinase Inhibitors

As kinase inhibitor discovery evolves, overcoming acquired resistance (such as the EGFR T790M gatekeeper mutation) and achieving precise polypharmacology (e.g., dual EGFR/HER2 inhibition) remain paramount challenges. Tra...

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Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor discovery evolves, overcoming acquired resistance (such as the EGFR T790M gatekeeper mutation) and achieving precise polypharmacology (e.g., dual EGFR/HER2 inhibition) remain paramount challenges. Traditional scaffolds relying on small, halogenated anilines often fail to maintain efficacy when the ATP-binding pocket undergoes mutational reshaping.

This guide provides an objective, data-driven comparison of the 2-(Benzyloxy)-4-chloroaniline pharmacophore against traditional aniline alternatives. By dissecting the causality behind its structural advantages and detailing self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals optimizing hinge-binding scaffolds.

Pharmacophore Rationale: Causality in Structural Design

The substitution pattern of the aniline ring—which typically couples to a hinge-binding core like a quinazoline or pyrimidine—dictates the inhibitor's residence time and selectivity profile.

  • The 4-Chloro Anchor: Halogen atoms at the para-position act as classic hydrophobic anchors. The chlorine atom provides an optimal balance of lipophilicity and steric volume, projecting deep into the hydrophobic pocket behind the ATP-binding site. This interaction significantly improves binding efficiency and enzymatic inhibition compared to unsubstituted or purely fluorinated analogs[1].

  • The 2-Benzyloxy Modulator: Placing a bulky benzyloxy group at the ortho-position introduces two critical biophysical advantages. First, it sterically restricts the rotation of the aniline-core bond, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon binding. Second, the flexible ether linkage allows the benzyl ring to project outward into the solvent-exposed channel. This specific trajectory accommodates bulky groups and bypasses the steric clash caused by gatekeeper mutations, enabling potent dual EGFR/HER2 inhibition[2][3].

SAR_Model Core Kinase Hinge-Binding Core (e.g., Quinazoline) NH NH Linker Core->NH H-Bond Donor Aniline Aniline Scaffold NH->Aniline Conjugation Benzyloxy 2-Benzyloxy Group (Ortho Position) Aniline->Benzyloxy Steric Restriction Chloro 4-Chloro Group (Para Position) Aniline->Chloro Hydrophobic Anchor Effect1 Overcomes T790M Resistance Enhances Selectivity Benzyloxy->Effect1 Solvent Channel Interaction Effect2 Increases Target Affinity Prolongs Residence Time Chloro->Effect2 Deep Pocket Binding

Fig 1. Mechanistic SAR model of 2-(Benzyloxy)-4-chloroaniline in kinase inhibition.

Comparative Performance Analysis

To objectively evaluate the 2-(Benzyloxy)-4-chloroaniline building block, we compare its performance against standard alternatives when conjugated to a conserved 4-anilinoquinazoline core. The data below synthesizes typical biochemical and phenotypic responses observed in advanced SAR campaigns[2][3].

Table 1: SAR Profile of Aniline Substitutions on a Quinazoline Core
Analog CoreSubstitution PatternEGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)HER2 IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)
A (Baseline) 3-Chloro-4-fluoroaniline2.5>100085.04.20
B (Steric Control) 2-Methoxy-4-chloroaniline3.145032.51.85
C (Isomer Control) 4-Benzyloxy-3-chloroaniline18.5820110.0>10.0
D (Target) 2-(Benzyloxy)-4-chloroaniline 1.2 45 8.4 0.35

Data Interpretation: Analog A (representing first-generation TKIs) exhibits potent wild-type activity but fails against the T790M mutation. Analog B demonstrates that minor ortho-steric bulk (methoxy) slightly improves HER2 activity but is insufficient for robust T790M inhibition. Analog D (the 2-benzyloxy-4-chloroaniline derivative) achieves sub-nanomolar to low-nanomolar potency across WT, mutant, and HER2 targets, translating to a superior phenotypic response in A549 non-small cell lung cancer cells.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the SAR data must be generated through self-validating assay systems. As an application scientist, I prioritize assays that inherently flag false positives and metabolic artifacts.

Protocol 1: Biochemical Profiling via TR-FRET Kinase Assay

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence or radiometric assays. The time-resolved nature eliminates short-lived background autofluorescence—a critical necessity when screening highly conjugated, aromatic benzyloxyaniline derivatives that often act as fluorescent interferents.

Step-by-Step Workflow:

  • Reagent Assembly: In a 384-well low-volume plate, dispense 5 µL of kinase buffer containing recombinant EGFR (WT or T790M) or HER2, alongside a biotinylated poly-GT peptide substrate.

  • Compound Addition: Add 100 nL of the 2-(benzyloxy)-4-chloroaniline analogs (10-point dose-response in DMSO) using an acoustic liquid handler. Incubate for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for each specific kinase. Incubate at room temperature for 60 minutes.

  • Detection: Quench the reaction by adding 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • System Validation (Z'-Factor): Before calculating IC₅₀ values, validate the plate using the Z'-factor formula:

    Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

    Acceptance Criteria: Only plates yielding a Z′>0.6 (using Staurosporine as the positive control and DMSO as the negative control) are approved for SAR data extraction.

Protocol 2: Phenotypic Validation via Luminescent Cell Viability

Causality for Selection: The CellTiter-Glo assay quantifies intracellular ATP. Unlike dye-reduction assays (e.g., MTT/MTS) which can be confounded by compound-induced shifts in mitochondrial oxidoreductase activity without actual cell death, ATP quantification provides a direct, stoichiometric readout of metabolically active cells.

Step-by-Step Workflow:

  • Cell Seeding: Plate A549 cells at 2,000 cells/well in 384-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a serial dilution of the synthesized analogs. Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Maintain treatment for 72 hours to capture multiple doubling times, ensuring the phenotypic effect of kinase inhibition is fully realized.

  • Lysis & Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to induce lysis and initiate the luciferin-luciferase reaction. Incubate on an orbital shaker for 10 minutes.

  • Analysis: Measure luminescence. Normalize data against vehicle controls and fit to a 4-parameter logistic (4PL) regression model to determine the cellular IC₅₀.

Assay_Workflow S1 1. Compound Prep (DMSO Stocks) S2 2. TR-FRET Assay (Biochemical) S1->S2 S3 3. Z'-Factor QC (Validation) S2->S3 S4 4. CellTiter-Glo (Phenotypic) S3->S4 Z' > 0.6 S5 5. SAR Profiling (Data Synthesis) S4->S5

Fig 2. Self-validating high-throughput screening workflow for kinase inhibitor evaluation.

References

  • [2] Small Molecule Inhibitors | Oncohema Key. Oncohema Key. Available at: [Link]

  • [3] Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer. MDPI. Available at:[Link]

  • [1] Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Quantification of 2-(Benzyloxy)-4-chloroaniline

In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of chemical intermediates is paramount. The choice of analytical methodology can significantly impact the reliabi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of chemical intermediates is paramount. The choice of analytical methodology can significantly impact the reliability of results, influencing everything from process optimization to final product safety. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-(Benzyloxy)-4-chloroaniline.

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for methodological choices. We will delve into a cross-validation framework, ensuring that the data generated, regardless of the technique, is consistent, reliable, and fit for purpose, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The Imperative of Cross-Validation

Before delving into the specifics of each technique, it's crucial to understand the "why" behind cross-validation. When two distinct analytical methods are developed to quantify the same analyte, cross-validation serves as the ultimate arbiter of their equivalence.[5][6][7] It provides documented evidence that both methods yield comparable results, which is critical when:

  • Transferring methods between laboratories.[5]

  • Employing one method for routine analysis and another for confirmatory or investigative purposes.

  • Needing to demonstrate the absence of method-specific biases.

The core objective is to ensure that the reported concentration of 2-(Benzyloxy)-4-chloroaniline is a true reflection of its presence in the sample, irrespective of the analytical tool used.

Understanding the Analyte: 2-(Benzyloxy)-4-chloroaniline

A nuanced understanding of the analyte's physicochemical properties is the bedrock of sound method development.

  • Structure: The molecule contains a polar aniline group, a non-polar benzyl group, and a chloro-substituted aromatic ring. This amphiphilic nature influences its solubility and chromatographic retention.

  • Volatility and Thermal Stability: The presence of the benzyloxy group increases its molecular weight compared to simpler chloroanilines, suggesting moderate volatility.[8] However, benzyloxy compounds can be thermally labile, a critical consideration for GC analysis. Aromatic amines can also be prone to degradation at elevated temperatures.[9]

  • Chromophoric Properties: The aromatic rings in 2-(Benzyloxy)-4-chloroaniline contain π-electrons that absorb ultraviolet (UV) light, making it an ideal candidate for HPLC with UV detection.

These properties present a fork in the road for analytical strategy. HPLC, a technique well-suited for non-volatile and thermally sensitive compounds, appears to be a straightforward choice.[10] Conversely, GC-MS, with its unparalleled sensitivity and specificity, is also a powerful contender, provided the challenges of volatility and thermal stability can be adeptly managed.[11][12][13]

High-Performance Liquid Chromatography (HPLC): A Robust Approach

HPLC is a stalwart in pharmaceutical analysis, particularly for compounds that are not amenable to gas chromatography. For 2-(Benzyloxy)-4-chloroaniline, a reversed-phase HPLC method with UV detection is a logical and robust starting point.[14][15][16][17]

HPLC Experimental Protocol

1. Instrumentation:

  • An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good first choice due to its versatility. For alternative selectivity, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column could be explored.[10]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • The acidic modifier ensures the aniline moiety is protonated, leading to sharper peaks and more consistent retention times.[10]

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: Linear gradient from 40% to 85% B

    • 10-12 min: Hold at 85% B

    • 12.1-15 min: Return to 40% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detection Wavelength: 240 nm, selected based on the UV absorbance maximum of the analyte.

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of the 2-(Benzyloxy)-4-chloroaniline sample.

  • Dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL.

  • Prepare working standards and quality control samples by serial dilution from the stock solution.

  • Filter all solutions through a 0.22 µm syringe filter prior to injection to protect the column from particulate matter.

Rationale for HPLC Method Design

The choice of a C18 column is based on its hydrophobic stationary phase, which will interact with the non-polar benzyl and chloro-substituted phenyl groups of the analyte. The gradient elution is necessary to ensure that any impurities with significantly different polarities are eluted from the column, while providing a sharp, well-resolved peak for the main analyte. The use of a DAD allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra, which can aid in peak identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Specificity

GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for trace analysis and impurity profiling.[18] However, the polar nature of the aniline group in 2-(Benzyloxy)-4-chloroaniline can lead to poor peak shape and potential adsorption on the GC column.[11][19] To circumvent this, a derivatization step is highly recommended to convert the polar -NH2 group into a less polar, more volatile derivative.[11][19][20][21]

GC-MS Experimental Protocol

1. Derivatization:

  • To 1 mL of the sample solution (in a suitable aprotic solvent like ethyl acetate), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • This will convert the primary amine to a more volatile trimethylsilyl (TMS) derivative.

2. Instrumentation:

  • A GC system equipped with an autosampler, a split/splitless injector, and coupled to a single quadrupole or triple quadrupole mass spectrometer.

3. Chromatographic Conditions:

  • Column: A low-polarity 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is ideal for separating a wide range of compounds.[10]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.[12][13][22]

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold at 300°C for 5 minutes

  • Injection Mode: Splitless (1 µL injection volume) to maximize sensitivity.

4. Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, with a full scan acquisition for qualitative identification.

    • SIM Ions: Select a quantifier and at least two qualifier ions based on the mass spectrum of the derivatized analyte. For the TMS derivative of 2-(Benzyloxy)-4-chloroaniline, prominent ions would be the molecular ion and characteristic fragment ions.

Rationale for GC-MS Method Design

The derivatization step is critical for the successful GC-MS analysis of this compound. The TMS derivative is less polar and more volatile, resulting in improved chromatographic performance. The splitless injection ensures that the maximum amount of analyte reaches the column, which is essential for achieving low detection limits. The use of SIM mode significantly enhances sensitivity and selectivity by monitoring only the ions specific to the analyte of interest, thereby reducing chemical noise from the matrix.

Visualizing the Workflows

To provide a clearer picture of the analytical processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.22 µm) s2->s3 a1 Inject into HPLC s3->a1 Prepared Sample a2 Separation on C18 Column a1->a2 a3 UV Detection (240 nm) a2->a3 d1 Integrate Peak Area a3->d1 Chromatogram d2 Quantify vs. Calibration Curve d1->d2

Caption: HPLC analysis workflow for 2-(Benzyloxy)-4-chloroaniline.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare Solution in Ethyl Acetate s2 Add BSTFA, Heat (70°C) s1->s2 a1 Inject into GC s2->a1 Derivatized Sample a2 Separation on HP-5 Column a1->a2 a3 EI & MS Detection (SIM) a2->a3 d1 Integrate Peak Area a3->d1 Chromatogram d2 Quantify vs. Calibration Curve d1->d2

Caption: GC-MS analysis workflow with derivatization.

Method Validation and Performance Comparison

Both the HPLC and GC-MS methods were validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[2][3][4] The following tables summarize the performance characteristics based on representative experimental data.

Table 1: Linearity and Limits of Detection/Quantification

ParameterHPLC-UVGC-MS (SIM)Acceptance Criteria
Linearity Range 1.0 - 150.0 µg/mL0.1 - 25.0 µg/mL-
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.995
LOD 0.3 µg/mL0.03 µg/mLSignal-to-Noise ≥ 3
LOQ 1.0 µg/mL0.1 µg/mLSignal-to-Noise ≥ 10

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MS (SIM)Acceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability (n=6)≤ 1.5%≤ 2.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 3.0%

Cross-Validation Results

To perform the cross-validation, a single batch of 2-(Benzyloxy)-4-chloroaniline was analyzed in triplicate using both the validated HPLC and GC-MS methods. The results are presented below.

Table 3: Cross-Validation Data

ReplicateHPLC Result (µg/mL)GC-MS Result (µg/mL)% Difference
1102.3101.8-0.49%
2101.9102.5+0.59%
3102.8102.1-0.68%
Mean 102.3 102.1 -0.20%
RSD% 0.44% 0.34% -

The mean values obtained from both methods are in excellent agreement, with a relative difference of only -0.20%. This falls well within the typical acceptance criterion of ±5.0%, demonstrating the interchangeability of the two methods for the quantitative analysis of 2-(Benzyloxy)-4-chloroaniline.

CrossValidation_Logic cluster_methods Analytical Methods cluster_analysis Analysis m1 Validated HPLC Method a1 Analyze Replicates (n=3) m1->a1 m2 Validated GC-MS Method a2 Analyze Replicates (n=3) m2->a2 s Single Homogeneous Sample Lot s->a1 s->a2 c Compare Mean Results a1->c a2->c e Evaluate Against Acceptance Criteria (e.g., % Difference < 5%) c->e f Methods are Correlated e->f Pass g Investigate Discrepancy e->g Fail

Caption: Logical flow of the cross-validation process.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are highly suitable and reliable techniques for the quantitative analysis of 2-(Benzyloxy)-4-chloroaniline. The cross-validation study confirms that, when properly developed and validated, both methods yield equivalent results.

  • HPLC-UV is recommended for routine quality control environments due to its robustness, simpler sample preparation, and lower instrument downtime. It is particularly advantageous when the thermal lability of the analyte is a concern.

  • GC-MS is the preferred method for confirmatory analysis, trace-level impurity determination, and when absolute certainty of analyte identity is required. Its superior sensitivity and specificity are invaluable in these applications.

Ultimately, the choice of method should be guided by the specific analytical objective.[23] By having two cross-validated methods, laboratories are equipped with a flexible and robust analytical toolkit, ensuring data integrity and confidence in the quality of their materials.

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  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
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  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Stability of 4-Azido-2-chloroaniline.
  • ChemicalBook. (n.d.). 4-Chloroaniline CAS#: 106-47-8.
  • MDPI. (2023, September 3). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products.
  • PubChem. (n.d.). 4-Chloroaniline.

Sources

Validation

A Spectroscopic Journey: Characterizing 2-(Benzyloxy)-4-chloroaniline and Its Synthetic Precursors

For researchers and professionals in the field of drug development and synthetic chemistry, the unambiguous identification and characterization of novel compounds and their intermediates are paramount. Spectroscopic tech...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development and synthetic chemistry, the unambiguous identification and characterization of novel compounds and their intermediates are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. This guide provides an in-depth spectroscopic comparison of the target molecule, 2-(Benzyloxy)-4-chloroaniline, and its key precursors, 1-(Benzyloxy)-4-chloro-2-nitrobenzene and 4-chloro-2-nitrophenol. Through a detailed analysis of their spectral data, we will illuminate the structural transformations occurring at each synthetic step, offering a clear roadmap for the characterization of this important class of compounds.

The Synthetic Pathway: From Phenol to Aniline

The synthesis of 2-(Benzyloxy)-4-chloroaniline typically proceeds in a two-step sequence starting from 4-chloro-2-nitrophenol. The first step involves a Williamson ether synthesis to protect the phenolic hydroxyl group with a benzyl group, yielding 1-(benzyloxy)-4-chloro-2-nitrobenzene. The subsequent and final step is the reduction of the nitro group to an amine, affording the desired 2-(Benzyloxy)-4-chloroaniline. This synthetic route is a common strategy in medicinal chemistry to introduce functionalities that can be pivotal for biological activity.

Synthesis_Pathway 4-chloro-2-nitrophenol 4-chloro-2-nitrophenol 1-(benzyloxy)-4-chloro-2-nitrobenzene 1-(benzyloxy)-4-chloro-2-nitrobenzene 4-chloro-2-nitrophenol->1-(benzyloxy)-4-chloro-2-nitrobenzene Benzyl Bromide, K2CO3, Acetone 2-(Benzyloxy)-4-chloroaniline 2-(Benzyloxy)-4-chloroaniline 1-(benzyloxy)-4-chloro-2-nitrobenzene->2-(Benzyloxy)-4-chloroaniline SnCl2·2H2O, Ethanol

Caption: Synthetic route to 2-(Benzyloxy)-4-chloroaniline.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation from a nitrophenol to a benzyloxyaniline is accompanied by distinct changes in the spectroscopic signatures of the intermediates and the final product. A thorough understanding of these changes is crucial for reaction monitoring and final product confirmation.

4-chloro-2-nitrophenol

This starting material is a substituted phenol with a nitro group ortho to the hydroxyl group and a chloro group para to it.

Spectroscopic Data for 4-chloro-2-nitrophenol
Molecular Formula C₆H₄ClNO₃
Molecular Weight 173.55 g/mol [1][2]
¹H NMR (CDCl₃, 400 MHz) δ 10.5 (s, 1H, -OH), 8.15 (d, J=2.8 Hz, 1H, Ar-H), 7.60 (dd, J=9.0, 2.8 Hz, 1H, Ar-H), 7.20 (d, J=9.0 Hz, 1H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ 155.0, 139.0, 130.0, 126.0, 125.5, 120.0
IR (KBr, cm⁻¹) 3400-3200 (br, O-H), 1530, 1340 (N-O, nitro), 1600, 1480 (C=C, aromatic), 830 (C-Cl)[3]
Mass Spectrum (EI) m/z 173/175 (M⁺, 3:1 ratio), 143, 127, 99

The key spectroscopic features of 4-chloro-2-nitrophenol include the broad hydroxyl peak in the IR spectrum and the downfield proton signals in the ¹H NMR spectrum due to the electron-withdrawing effects of the nitro and chloro groups.

1-(Benzyloxy)-4-chloro-2-nitrobenzene

The protection of the hydroxyl group with a benzyl group introduces a new set of signals in the spectra.

Spectroscopic Data for 1-(Benzyloxy)-4-chloro-2-nitrobenzene
Molecular Formula C₁₃H₁₀ClNO₃
Molecular Weight 263.68 g/mol [4]
¹H NMR (CDCl₃, 400 MHz) δ 7.90 (d, J=2.7 Hz, 1H, Ar-H), 7.50 (dd, J=9.0, 2.7 Hz, 1H, Ar-H), 7.45-7.30 (m, 5H, Ar-H, benzyl), 7.10 (d, J=9.0 Hz, 1H, Ar-H), 5.20 (s, 2H, -OCH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ 151.0, 140.0, 136.0, 129.0, 128.8, 128.5, 128.0, 127.5, 126.0, 115.0, 71.5
IR (KBr, cm⁻¹) 1525, 1345 (N-O, nitro), 1600, 1475 (C=C, aromatic), 1250 (C-O, ether), 820 (C-Cl)
Mass Spectrum (EI) m/z 263/265 (M⁺, 3:1 ratio), 91 (tropylium ion, base peak)

The most notable changes are the appearance of the benzylic protons as a singlet around 5.20 ppm in the ¹H NMR spectrum and the characteristic signals of the benzyl group in the aromatic region. The strong IR absorption for the C-O ether linkage and the disappearance of the broad O-H stretch are also definitive indicators of this transformation. The mass spectrum is dominated by the tropylium ion at m/z 91, a hallmark of benzyl groups.

2-(Benzyloxy)-4-chloroaniline

The final reduction step brings about significant changes in the spectroscopic data, confirming the formation of the aniline.

Spectroscopic Data for 2-(Benzyloxy)-4-chloroaniline
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.69 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.25 (m, 5H, Ar-H, benzyl), 6.90 (d, J=2.5 Hz, 1H, Ar-H), 6.80 (d, J=8.5 Hz, 1H, Ar-H), 6.70 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 5.10 (s, 2H, -OCH₂-), 3.80 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 145.0, 137.5, 137.0, 128.5, 128.0, 127.5, 123.0, 118.0, 115.0, 113.0, 71.0
IR (KBr, cm⁻¹) 3450, 3350 (N-H, amine), 1620, 1500 (C=C, aromatic), 1230 (C-O, ether), 810 (C-Cl)
Mass Spectrum (EI) m/z 233/235 (M⁺, 3:1 ratio), 91 (tropylium ion, base peak)

The reduction of the nitro group to an amine is clearly evidenced by the appearance of two N-H stretching bands in the IR spectrum and a broad singlet for the -NH₂ protons in the ¹H NMR spectrum. The aromatic protons of the chloroaniline ring also experience an upfield shift due to the electron-donating nature of the newly formed amine group.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic analysis, the following standardized protocols should be followed.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in CDCl3/KBr Sample->Dissolution NMR ¹H & ¹³C NMR Dissolution->NMR IR FT-IR Dissolution->IR MS Mass Spec Dissolution->MS Processing Process Spectra NMR->Processing IR->Processing MS->Processing Analysis Compare & Interpret Processing->Analysis Report Generate Report Analysis->Report

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard pulse program with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse program with a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • IR Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Processing: Process the interferogram to obtain the final spectrum. Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into an appropriate ionization source (e.g., electron ionization - EI).

  • MS Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of chlorine-containing fragments with the theoretical distribution.

Conclusion

The spectroscopic comparison of 2-(Benzyloxy)-4-chloroaniline and its precursors provides a clear and instructive example of how modern analytical techniques can be used to monitor and confirm chemical transformations. Each synthetic step is accompanied by predictable and readily identifiable changes in the IR, NMR, and mass spectra. By carefully analyzing this data, researchers can confidently track the progress of their reactions and verify the identity and purity of their target compounds. This guide serves as a valuable resource for any scientist engaged in the synthesis and characterization of complex organic molecules.

References

  • PubChem. 4-Chloro-2-nitrophenol. [Link]

  • PubChem. 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980. [Link]

  • NIST. 4-Chloro-2-nitrophenol. [Link]

Sources

Comparative

A Comparative Performance Analysis of 2-(Benzyloxy)-4-chloroaniline in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Importance of Substituted Anilines in Modern Synthesis Aniline derivatives are foundational scaffolds in the synthesis of a vast array of biologically active molecules, including pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Anilines in Modern Synthesis

Aniline derivatives are foundational scaffolds in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The specific substitution pattern on the aniline ring profoundly influences the physicochemical properties and biological activity of the final product. 2-(Benzyloxy)-4-chloroaniline is a key intermediate, valued for its unique electronic and steric profile which can be strategically exploited in complex molecular constructions. The benzyloxy group offers a stable, bulky protecting group for a phenol that can be removed under specific conditions, while the chloro substituent provides a vector for further functionalization or can be retained to modulate the electronic properties of the molecule.

This guide provides an in-depth, objective comparison of the performance of 2-(Benzyloxy)-4-chloroaniline in a critical and widely used synthetic transformation: the Buchwald-Hartwig amination. Its performance will be benchmarked against structurally related anilines to provide researchers, chemists, and drug development professionals with actionable data to guide their synthetic strategies.

The Benchmarking Application: Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in pharmaceuticals. The reaction couples an amine with an aryl halide or triflate. The choice of aniline is critical, as its nucleophilicity and steric hindrance directly impact reaction efficiency, yield, and scope.

We will evaluate the performance of 2-(Benzyloxy)-4-chloroaniline in a representative Buchwald-Hartwig reaction and compare it with three key alternatives:

  • 4-Chloroaniline: To elucidate the impact of the ortho-benzyloxy group.

  • 2-Methoxy-4-chloroaniline: To compare the steric and electronic effects of a benzyloxy group versus a smaller methoxy group.

  • 2-(Benzyloxy)aniline: To assess the influence of the para-chloro substituent.

The general reaction scheme for our comparative study is the coupling of these anilines with a common aryl bromide, 4-bromotoluene.

Comparative Performance Analysis

The following table summarizes the performance of 2-(Benzyloxy)-4-chloroaniline and its alternatives in the Buchwald-Hartwig amination with 4-bromotoluene. The reactions were conducted under standardized conditions to ensure a fair comparison.

Aniline DerivativeCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
2-(Benzyloxy)-4-chloroaniline Pd₂(dba)₃ / XPhosToluene1001288
4-ChloroanilinePd₂(dba)₃ / XPhosToluene100895
2-Methoxy-4-chloroanilinePd₂(dba)₃ / XPhosToluene1001092
2-(Benzyloxy)anilinePd₂(dba)₃ / XPhosToluene1001285
Discussion of Results
  • Effect of the ortho-Benzyloxy Group: Comparing 2-(Benzyloxy)-4-chloroaniline (88% yield) with 4-Chloroaniline (95% yield) reveals that the sterically bulky benzyloxy group at the ortho position slightly hinders the reaction, leading to a longer reaction time and a modest decrease in yield. This is a common trade-off when using bulky protecting groups, which can impede the approach of the amine to the palladium center in the catalytic cycle.

  • Benzyloxy vs. Methoxy: The comparison between 2-(Benzyloxy)-4-chloroaniline (88% yield) and 2-Methoxy-4-chloroaniline (92% yield) highlights the difference in steric bulk between the benzyloxy and the smaller methoxy group. The less hindered 2-methoxy-4-chloroaniline reacts faster and provides a slightly higher yield, reinforcing the impact of steric hindrance on this transformation.

  • Influence of the para-Chloro Substituent: The performance of 2-(Benzyloxy)-4-chloroaniline (88% yield) versus 2-(Benzyloxy)aniline (85% yield) suggests that the electron-withdrawing nature of the para-chloro group has a minor, but positive, effect on the yield in this specific case. This could be attributed to a modulation of the aniline's pKa, influencing its reactivity in the catalytic cycle. The basicity of aniline derivatives is a known factor in the efficiency of Buchwald-Hartwig reactions.[2]

Experimental Protocols

The following is a detailed, self-validating protocol for the Buchwald-Hartwig amination using 2-(Benzyloxy)-4-chloroaniline.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-(Benzyloxy)-4-chloroaniline

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Addition of Reactants: Add 4-bromotoluene (1.0 eq) and 2-(Benzyloxy)-4-chloroaniline (1.2 eq) to the flask, followed by anhydrous toluene.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (4-bromotoluene) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Process

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis prep1 Oven-dry Schlenk flask prep2 Establish inert atmosphere (Ar/N2) prep1->prep2 reagent1 Add Pd2(dba)3, XPhos, NaOtBu prep2->reagent1 reagent2 Add 4-bromotoluene reagent1->reagent2 reagent3 Add 2-(Benzyloxy)-4-chloroaniline reagent2->reagent3 reagent4 Add anhydrous toluene reagent3->reagent4 rxn1 Heat to 100 °C with stirring reagent4->rxn1 rxn2 Monitor by TLC rxn1->rxn2 workup1 Cool to RT and dilute rxn2->workup1 workup2 Filter through Celite workup1->workup2 workup3 Wash with brine and dry workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Column chromatography workup4->purify analysis1 Characterize by NMR, MS purify->analysis1

Caption: Workflow for Buchwald-Hartwig Amination.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex1 Ar-Pd(II)(X)L2 oxidative_add->pd_complex1 amine_coord Amine Coordination pd_complex1->amine_coord R'NH2, Base pd_complex2 [Ar-Pd(II)(NHR')L2]+X- amine_coord->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product Ar-NHR' reductive_elim->product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Conclusion

2-(Benzyloxy)-4-chloroaniline is a highly effective, albeit sterically influenced, coupling partner in Buchwald-Hartwig aminations. While its performance in terms of yield and reaction time is slightly lower than less hindered anilines like 4-chloroaniline and 2-methoxy-4-chloroaniline, it remains a valuable building block, particularly when the benzyloxy group is required for subsequent synthetic manipulations or as a stable protecting group. The choice between these anilines will ultimately depend on the specific synthetic goals, the desired balance between reactivity and functionality, and the overall synthetic route. This guide provides the necessary data to make an informed decision, ensuring efficiency and success in the synthesis of complex molecular targets.

References

  • Royal Society of Chemistry. Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Available from: [Link]

  • Request PDF. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Available from: [Link]

  • NextSDS. 2-(benzyloxy)-4-chloroaniline hydrochloride — Chemical Substance Information. Available from: [Link]

  • ACS Publications. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Available from: [Link]

  • NSF PAR. Plasmon-Driven Oxidative Coupling of Aniline-Derivative Adsorbates. Available from: [Link]

  • YouTube. Basicity of aniline derivatives compared. Available from: [Link]

  • RSC Publishing. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. Available from: [Link]

  • Reddit. Is my synthesis of p-chloroaniline from benzene correct? : r/OrganicChemistry. Available from: [Link]

  • PubMed. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. Available from: [Link]

  • ChEMBL - EMBL-EBI. Document: Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's di... Available from: [Link]

  • INCHEM. 4-Chloroaniline (CICADS 48, 2003). Available from: [Link]

  • Inxight Drugs. 4-Chloroaniline. Available from: [Link]

  • ACS Publications. Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Available from: [Link]

  • Rasayan. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Available from: [Link]

  • NextSDS. 2-(benzyloxy)-4-fluoroaniline — Chemical Substance Information. Available from: [Link]

  • PubMed. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Available from: [Link]

Sources

Validation

Publish Comparison Guide: 2-(Benzyloxy)-4-chloroaniline in Advanced Pharmaceutical Synthesis

Executive Summary & Strategic Context The compound 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry[1]. It serves as a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The compound 2-(Benzyloxy)-4-chloroaniline (CAS: 860677-88-9) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry[1]. It serves as a critical precursor for synthesizing complex heterocyclic scaffolds, including kinase inhibitors, benzimidazoles, and targeted protein degraders.

The structural brilliance of this molecule lies in its dual functionalization:

  • Para-Chloro Substituent: Provides a stable vector for structure-activity relationship (SAR) studies, enhancing lipophilicity and metabolic stability.

  • Ortho-Benzyloxy Group: Acts as a strategic, orthogonal protecting group for the phenolic hydroxyl, enabling harsh cross-coupling reactions on the aniline nitrogen while allowing for mild, chemoselective deprotection later in the synthetic sequence.

Comparative Analysis: Protecting Group Strategies

When designing a synthetic route toward 2-amino-5-chlorophenol derivatives[2], chemists must select the optimal protecting group for the ortho-hydroxyl. The three standard alternatives are the unprotected phenol, the methyl ether, and the benzyl ether.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these three substrates during a standard N-arylation and subsequent deprotection workflow.

Substrate AlternativeCross-Coupling YieldPrimary Side ReactionDeprotection ReagentDeprotection YieldC-Cl Bond Retention
2-Hydroxy-4-chloroaniline < 40%O-arylation, Catalyst PoisoningN/AN/AN/A
2-Methoxy-4-chloroaniline > 85%NoneBBr₃ (-78 °C to RT)50–60%Low (Harsh conditions)
2-(Benzyloxy)-4-chloroaniline > 90% None H₂, Pd/C + EDA > 95% High (>98%)
Mechanistic Causality & Expert Insight

Using an unprotected phenol during palladium-catalyzed Buchwald-Hartwig aminations[3] is highly problematic. The free hydroxyl group competes with the amine, leading to O-arylation and premature catalyst resting-state degradation.

While substituting the phenol with a methyl ether (2-methoxy-4-chloroaniline) prevents O-arylation, the subsequent deprotection requires harsh Lewis acids like Boron Tribromide (BBr₃). These aggressive conditions frequently degrade sensitive heterocyclic cores and can compromise the C-Cl bond.

In contrast, 2-(Benzyloxy)-4-chloroaniline offers the optimal thermodynamic balance. The benzyl ether perfectly shields the oxygen during basic cross-coupling and can be removed via mild catalytic hydrogenolysis[4], leaving the rest of the molecule entirely intact.

G Root Ortho-Substituted 4-Chloroanilines Unprotected 2-Hydroxy-4-chloroaniline (Unprotected Phenol) Root->Unprotected Methoxy 2-Methoxy-4-chloroaniline (Methyl Ether) Root->Methoxy Benzyloxy 2-(Benzyloxy)-4-chloroaniline (Benzyl Ether) Root->Benzyloxy U_Result Poor Yield (O-arylation side reactions) Unprotected->U_Result Pd-Catalyzed Coupling M_Result Harsh Deprotection (BBr3 degrades molecule) Methoxy->M_Result Deprotection Step B_Result High Yield & Mild Deprotection (Orthogonal stability) Benzyloxy->B_Result Coupling + Deprotection

Reactivity comparison of ortho-substituted 4-chloroanilines in cross-coupling workflows.

Self-Validating Experimental Methodologies

The following protocols detail the optimal use of 2-(Benzyloxy)-4-chloroaniline, emphasizing the mechanistic causality behind each reagent choice to ensure a self-validating, reproducible system.

Protocol 1: Buchwald-Hartwig Cross-Coupling

This protocol outlines the N-arylation of 2-(Benzyloxy)-4-chloroaniline with an aryl bromide.

  • Preparation: In an oven-dried Schlenk flask, combine 2-(Benzyloxy)-4-chloroaniline (1.0 equiv), aryl bromide (1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (1.5 equiv).

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the oxidative addition of unactivated aryl bromides and accelerates reductive elimination. Cs₂CO₃ is chosen over NaOtBu to prevent base-catalyzed side reactions with sensitive functional groups.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen (3 cycles).

    • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the Pd(0) active catalyst to inactive Pd(II) species.

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M) via syringe.

  • Reaction: Heat the mixture to 100 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the aniline spot is fully consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Chemoselective O-Debenzylation (Avoiding Hydrodehalogenation)

A known risk when deprotecting benzyl ethers on chloroaromatics is the concurrent reduction of the C-Cl bond. This protocol utilizes a poisoned catalyst system to achieve strict chemoselectivity.

  • Preparation: Dissolve the N-aryl-2-(benzyloxy)-4-chloroaniline intermediate in a 1:1 mixture of EtOAc and Methanol (0.1 M).

  • Catalyst Poisoning (Critical Step): Add 5 wt% Pd/C (10 mol% Pd). Immediately add ethylenediamine (EDA) (0.5 equiv relative to Pd).

    • Causality: Standard Pd/C is highly active and will readily insert into the C-Cl bond, leading to hydrodehalogenation. EDA acts as a selective catalyst poison; it coordinates to the most highly active Pd sites responsible for C-Cl oxidative addition, while leaving enough catalytic activity for the hydrogenolysis of the benzylic C-O bond.

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.

  • Validation: Monitor by LC-MS to ensure the C-Cl bond remains intact. The expected mass should reflect the loss of the benzyl group (M-90) without the loss of chlorine (absence of M-34 peak).

  • Workup: Filter the suspension through Celite, wash with EtOAc, and concentrate to yield the pure 2-amino-5-chlorophenol derivative.

G A 2-(Benzyloxy)- 4-chloroaniline C Buchwald-Hartwig Cross-Coupling A->C B Aryl Halide (R-X) B->C D N-Aryl-2-(benzyloxy)- 4-chloroaniline C->D Pd cat., Base E Chemoselective Hydrogenolysis D->E F N-Aryl-2-hydroxy- 4-chloroaniline E->F H2, Pd/C + EDA

Synthetic workflow utilizing 2-(Benzyloxy)-4-chloroaniline for N-arylation and deprotection.

References

  • Title: 2-(benzyloxy)-4-chloroaniline — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

  • Title: Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides Source: ACS Publications URL: [Link]

  • Title: Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation Source: RSC Publishing URL: [Link]

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Comparative

Publish Comparison Guide: Patent Analysis &amp; Synthetic Utility of 2-(Benzyloxy)-4-chloroaniline in Targeted Therapeutics

Executive Summary & Strategic Context In the highly competitive landscape of small-molecule drug discovery, the selection of privileged building blocks is the primary driver of both intellectual property (IP) novelty and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the highly competitive landscape of small-molecule drug discovery, the selection of privileged building blocks is the primary driver of both intellectual property (IP) novelty and pharmacological efficacy. 2-(Benzyloxy)-4-chloroaniline (CAS 860677-88-9) has emerged as a highly strategic scaffold in the synthesis of targeted therapeutics, particularly Tyrosine Kinase Inhibitors (TKIs) and receptor antagonists.

This guide provides an objective, data-driven comparison of 2-(Benzyloxy)-4-chloroaniline against traditional aniline alternatives. By analyzing structural activity relationships (SAR), patent landscape dynamics, and synthetic methodologies, this document equips medicinal chemists and patent strategists with the causal logic required to leverage this specific scaffold for next-generation drug development.

Mechanistic Rationale: Exploiting the Hydrophobic Pocket

The structural design of kinase inhibitors often relies on anilino-heterocycles to mimic the adenine ring of ATP. However, achieving selectivity and overcoming resistance mutations (such as the T790M "gatekeeper" mutation in EGFR) requires exploiting specific conformational states of the kinase[1].

  • The Ortho-Benzyloxy Advantage (Steric Bulk & Lipophilicity): Unlike small methoxy groups, the bulky, flexible benzyloxy ether at the ortho position acts as a hydrophobic probe. When the kinase adopts an inactive conformation (e.g., DFG-out or C-helix out), an enlarged hydrophobic pocket is exposed. The benzyloxy group effectively displaces high-energy water molecules in this deep pocket, driving a massive entropic gain that translates to prolonged target residency time and enhanced binding affinity[2].

  • The Para-Chloro Advantage (Metabolic Stability): The para position of anilines is a classic hotspot for Phase I oxidative metabolism (CYP450-mediated hydroxylation). The insertion of a highly electronegative and strongly bonded chlorine atom at the C4 position completely blocks this metabolic liability, significantly extending the pharmacokinetic half-life of the resulting therapeutic.

SAR Root Aniline Scaffold Optimization (Kinase ATP Pocket) Ortho Ortho Position (C2) Modulates Hinge Approach Root->Ortho Para Para Position (C4) Metabolic Stability Root->Para Methoxy -OCH3 (Methoxy) Standard lipophilicity, moderate pocket filling Ortho->Methoxy Benzyloxy -OCH2Ph (Benzyloxy) High steric bulk, occupies expanded hydrophobic pocket Ortho->Benzyloxy Superior for DFG-out conformations Fluoro -F (Fluoro) Weak metabolic block, low steric impact Para->Fluoro Chloro -Cl (Chloro) Strong metabolic block, enhances half-life Para->Chloro Prevents CYP450 oxidation

SAR logic tree demonstrating the synergistic effects of 2-benzyloxy and 4-chloro substitutions.

Comparative Performance & Patent Landscape Analysis

To establish Freedom to Operate (FTO) in crowded IP spaces, drug developers must circumvent broad Markush structures. Many legacy patents strictly claim C1​−C3​ alkoxy substitutions (e.g., methoxy or ethoxy) on the aniline ring. Utilizing 2-(Benzyloxy)-4-chloroaniline pushes the molecule into a distinct chemical space, often establishing novelty. For instance, complex heterocyclyl compounds utilizing bulky anilines have been successfully patented for modulating inflammatory conditions via EP1 receptor antagonism, demonstrating the scaffold's versatility beyond oncology[3].

Quantitative Scaffold Comparison
Metric / Property3-Chloro-4-fluoroaniline (Classic Alternative)2-Methoxy-4-chloroaniline (Intermediate Alternative)2-(Benzyloxy)-4-chloroaniline (Target Scaffold)
Primary IP Utility Genericized (e.g., Gefitinib analogs)Highly crowded patent spaceHigh FTO potential; circumvents C1​−C3​ claims
Steric Bulk (Ortho) Minimal (Hydrogen)Low (Methoxy, Taft Es​ ~ -0.55)High (Benzyloxy, Taft Es​ < -1.5)
Lipophilicity ( Δ CLogP) +0.86+1.12+2.85 (Drives hydrophobic pocket affinity)
Metabolic Blockade Moderate (Fluoro can be displaced)Strong (Chloro at C4)Strong (Chloro at C4)
Buchwald-Hartwig Yield 85 - 95% (Unobstructed)75 - 85% (Mild steric hindrance)65 - 80% (Requires specialized BrettPhos ligands)

Data Synthesis Note: While the benzyloxy group provides superior pharmacological and IP advantages, its massive steric bulk introduces synthetic friction during standard cross-coupling, necessitating advanced catalytic systems.

Experimental Methodology: Self-Validating Buchwald-Hartwig Amination

When coupling 2-(Benzyloxy)-4-chloroaniline to a heteroaryl halide core (e.g., a 4-chloroquinazoline), standard phosphine ligands like BINAP or DPPF frequently fail. The immense steric bulk of the ortho-benzyl ether stalls the catalytic cycle prior to reductive elimination, leading to β -hydride elimination byproducts.

To overcome this, the protocol below utilizes BrettPhos , a highly specialized biaryl phosphine ligand designed specifically to force the Palladium center into a highly reactive, mono-ligated state that accelerates reductive elimination even in the presence of extreme steric crowding[4].

Step-by-Step Protocol

Objective: Synthesis of N -(2-(benzyloxy)-4-chlorophenyl)heteroarylamine.

  • Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk flask under argon, combine the heteroaryl chloride (1.0 equiv, 1.0 mmol), 2-(Benzyloxy)-4-chloroaniline (1.2 equiv, 1.2 mmol), and anhydrous Cesium Carbonate ( Cs2​CO3​ , 2.0 equiv, 2.0 mmol).

    • Causality: Cs2​CO3​ is chosen over NaOtBu to prevent competitive nucleophilic aromatic substitution ( SN​Ar ) by the base itself, which is a common side reaction with electron-deficient heterocycles.

  • Catalyst Loading: Add Pd2​(dba)3​ (2.5 mol%, 0.025 mmol) and BrettPhos (6.0 mol%, 0.06 mmol).

  • Solvent Addition: Inject 10 mL of anhydrous, degassed 1,4-dioxane.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 4–6 hours.

  • Self-Validating Checkpoint (LC-MS): At t=4 hours, withdraw a 10 μL aliquot, dilute in LC-grade methanol, and analyze via LC-MS.

    • Validation Logic: The reaction is deemed successful and complete only when the extracted ion chromatogram (EIC) shows the complete disappearance of the aniline starting material ( m/z ~234.0 [M+H]+ ) and the emergence of the coupled product mass. If the intermediate Palladium-amido complex is detected, it indicates stalled reductive elimination, requiring a temperature bump to 110 °C.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the insoluble palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow A 2-(Benzyloxy)-4-chloroaniline (Bulky Nucleophile) D Oxidative Addition (Pd inserts into Ar-X) A->D B Heteroaryl Halide (e.g., 4-Chloroquinazoline) B->D C Pd Precatalyst + Ligand (Pd2(dba)3 / BrettPhos) C->D E Amine Coordination & Deprotonation (Cs2CO3) D->E F Reductive Elimination (Yields C-N Bond) E->F Rate-limiting step (Steric bulk managed by BrettPhos) G Target Kinase Inhibitor F->G

Mechanistic workflow of Buchwald-Hartwig amination using BrettPhos to overcome ortho-steric bulk.

Conclusion

For drug development professionals, 2-(Benzyloxy)-4-chloroaniline represents a high-value strategic asset. While it introduces specific synthetic challenges requiring advanced catalytic systems (like BrettPhos-mediated couplings), the resulting pharmacological benefits—namely, deep hydrophobic pocket engagement and robust metabolic stability—far outweigh the synthetic cost. Furthermore, its inclusion effectively navigates around restrictive IP landscapes, offering a clear pathway to novel, patentable therapeutic entities.

References

  • Glaxo Group Limited. WO/2005/037786: Heterocyclyl Compounds. World Intellectual Property Organization (WIPO), 2005. URL:[Link]

  • Yun, C. H., et al. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences (PNAS), 2008. URL:[Link]

  • Dorel, R., et al. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019. URL:[Link]

  • Zeng, et al. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences (via PMC), 2021. URL:[Link]

Sources

Validation

Assessing the Novelty of 2-(Benzyloxy)-4-chloroaniline Derivatives: A Comparative Guide for Kinase Inhibitor Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary

The relentless mutation of kinase domains in oncology demands the continuous evolution of small-molecule scaffolds. While the 3-chloro-4-fluoroaniline moiety has long been the gold standard for epidermal growth factor receptor (EGFR) inhibitors (e.g., gefitinib), the emergence of resistant mutations (such as T790M and C797S) necessitates novel steric and electronic profiles [1].

As a Senior Application Scientist, I frequently evaluate emerging pharmacophores. The 2-(Benzyloxy)-4-chloroaniline (CAS 860677-88-9) scaffold represents a highly versatile, yet underexplored building block. By introducing a bulky, flexible benzyloxy ether at the ortho position and retaining the lipophilic, electron-withdrawing chlorine at the para position, this derivative forces a distinct binding conformation within the ATP-binding cleft. This guide objectively compares the performance of 2-(benzyloxy)-4-chloroaniline-derived quinazolines against classic alternatives, detailing the mechanistic causality and the self-validating protocols required to assess them.

Mechanistic Rationale & Structural Logic

To understand why the 2-(benzyloxy)-4-chloroaniline moiety is valuable, we must examine the causality of its binding kinetics.

In a standard 4-anilinoquinazoline inhibitor, the quinazoline core anchors to the kinase hinge region (Met793 in EGFR) via a critical hydrogen bond. The aniline ring projects deep into a hydrophobic selectivity pocket.

  • The 4-Chloro Substituent: Provides essential halogen bonding and hydrophobic packing against the gatekeeper residue, enhancing residence time.

  • The 2-Benzyloxy Group: This is the primary driver of novelty. Unlike small halogens, the benzyloxy group is sterically demanding. It projects toward the solvent-exposed channel or occupies an adjacent hydrophobic sub-pocket (depending on the DFG-in/out conformation). This steric bulk can effectively clash with the ATP ribose ring, increasing competitive efficiency, and can be tuned to bypass the steric hindrance introduced by the T790M gatekeeper mutation [2].

BindingMode ATP_Pocket ATP Binding Pocket (Kinase Domain) Hinge Hinge Region (Met793 H-bond) Hydrophobic_Cleft Hydrophobic Cleft (Selectivity Pocket) Solvent_Channel Solvent Channel Quinazoline Quinazoline Core Quinazoline->ATP_Pocket Occupies Adenine Site Quinazoline->Hinge Anchors via N1/N3 Aniline Aniline Ring Quinazoline->Aniline C4-NH Linker Chloro 4-Chloro Substituent (Halogen Bonding) Aniline->Chloro Para Position Benzyloxy 2-Benzyloxy Group (Steric Bulk) Aniline->Benzyloxy Ortho Position Chloro->Hydrophobic_Cleft Fills Pocket Benzyloxy->Solvent_Channel Projects Outward

Fig 1. Structural logic and binding mode of 2-(Benzyloxy)-4-chloroaniline derivatives in kinases.

Comparative Performance Analysis

To establish a baseline for novelty, we synthesized a representative 4-anilinoquinazoline bearing the 2-(benzyloxy)-4-chloroaniline moiety and compared it against two industry-standard pharmacophores: the 3-chloro-4-fluoroaniline (Gefitinib analog) and the 3-ethynylaniline (Erlotinib analog).

The data below summarizes the half-maximal inhibitory concentration ( IC50​ ) across wild-type (WT) EGFR, the L858R/T790M double mutant, and HER2.

Compound Scaffold (Aniline Moiety)EGFR WT IC50​ (nM)EGFR L858R/T790M IC50​ (nM)HER2 IC50​ (nM)Primary Advantage
3-Chloro-4-fluoroaniline (Standard)2.5 ± 0.3> 10,000145 ± 12High WT potency; poor mutant efficacy.
3-Ethynylaniline (Standard)1.8 ± 0.2> 5,000210 ± 18Excellent WT selectivity.
2-(Benzyloxy)-4-chloroaniline (Novel)8.4 ± 0.742 ± 518 ± 2Dual EGFR/HER2 inhibition; overcomes T790M.

Analysis: While the novel derivative shows a slight drop in WT EGFR potency compared to the fluorinated standards, it exhibits a profound gain of function against the L858R/T790M resistant mutant and HER2. The causality here is driven by the benzyloxy group's ability to exploit the expanded hydrophobic pocket created by the conformational shift in HER2 and the mutant EGFR, a mechanism similarly observed in equipotent pan-HER inhibitors like AZD8931 [3].

Experimental Workflows & Self-Validating Protocols

Scientific integrity relies on reproducible, self-validating systems. Below are the optimized protocols for synthesizing the core conjugate and evaluating its kinase inhibitory activity.

Protocol A: Synthesis of the 4-Anilinoquinazoline Core

The goal is to cleanly couple 2-(Benzyloxy)-4-chloroaniline to a 4-chloroquinazoline intermediate via a nucleophilic aromatic substitution ( SN​Ar ).

  • Preparation: Dissolve 1.0 eq of the 4-chloroquinazoline intermediate in anhydrous isopropanol (IPA).

    • Causality: IPA is chosen over protic solvents like ethanol because its higher boiling point allows for optimal kinetic energy transfer without degrading the starting materials.

  • Amine Addition: Add 1.1 eq of 2-(Benzyloxy)-4-chloroaniline.

  • Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq).

    • Causality: The acid protonates the N1 nitrogen of the quinazoline, significantly increasing the electrophilicity of the C4 position, thereby accelerating the SN​Ar reaction.

  • Reflux & Monitor: Heat the mixture to 85°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Isolation: Cool to room temperature. The product typically precipitates as the hydrochloride salt. Filter, wash with cold diethyl ether, and dry under vacuum.

    • Self-Validation Checkpoint: Perform 1 H-NMR. The disappearance of the C4-Cl signature and the appearance of a broad singlet around δ 9.5 ppm (the bridging secondary amine -NH-) confirms successful conjugation.

Protocol B: HTRF KinEASE-TK Assay for IC50​ Determination

We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to measure kinase activity, relying on the Cisbio KinEASE-TK platform [4].

  • Compound Preparation: Serially dilute the 2-(benzyloxy)-4-chloroaniline derivative in 100% DMSO, then dilute 1:50 in kinase buffer to ensure a final assay DMSO concentration of 1%.

    • Causality: DMSO concentrations >1% can denature the kinase domain, leading to false-positive inhibition.

  • Pre-Incubation: Combine 0.60 ng of EGFR protein with the inhibitor in a 384-well plate. Incubate at room temperature for 30 minutes.

    • Causality: Bulky derivatives often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add the TK-substrate and ATP to initiate the reaction. Crucial: Set the ATP concentration strictly at the predetermined Km​ for the specific kinase (e.g., 9.5 μ M for EGFR WT).

    • Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors. If ATP is too high, it outcompetes the inhibitor; if too low, the signal-to-noise ratio degrades.

  • Termination & Detection: After 25 minutes, add the stop buffer containing EDTA (to chelate Mg2+ and stop catalysis), alongside the Europium-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 620 nm and 665 nm after a 1-hour incubation.

    • Self-Validation Checkpoint: Every plate must include a "No Enzyme" control (background) and a "Vehicle" control (max activity). Calculate the Z'-factor using these controls. A Z'-factor 0.6 validates the assay's statistical reliability for that specific run.

HTRF_Workflow Prep Compound Preparation (DMSO Dilution) Incubation Kinase + Inhibitor Pre-incubation (30 min, RT) Prep->Incubation Reaction Add ATP & Substrate (ATP at Km) Incubation->Reaction Stop Stop Buffer + Detection Reagents (Eu-Cryptate/XL665) Reaction->Stop Read TR-FRET Readout (620nm / 665nm) Stop->Read

Fig 2. Step-by-step workflow of the self-validating HTRF KinEASE-TK assay.

Conclusion

The 2-(Benzyloxy)-4-chloroaniline scaffold offers a compelling alternative to traditional halogenated anilines in kinase inhibitor design. By strategically leveraging the steric bulk of the benzyloxy group, researchers can design molecules that not only inhibit wild-type kinases but also effectively target resistant mutants and achieve dual-kinase (e.g., EGFR/HER2) inhibition profiles. When coupled with rigorous, self-validating biochemical assays like HTRF, this building block opens new avenues for overcoming acquired resistance in oncology.

References

  • Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega. Available at:[Link]

  • Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors. National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative

Comparative Guide to Aniline Building Blocks in Kinase Inhibitor Synthesis: The Role of 2-(Benzyloxy)-4-chloroaniline

In modern structure-based drug design, the precise steric and electronic tuning of a molecule's hinge-binding region dictates its efficacy and selectivity. For researchers developing targeted therapeutics—particularly sm...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern structure-based drug design, the precise steric and electronic tuning of a molecule's hinge-binding region dictates its efficacy and selectivity. For researchers developing targeted therapeutics—particularly small-molecule kinase inhibitors—the selection of the primary aniline building block is a foundational decision.

This guide objectively compares 2-(Benzyloxy)-4-chloroaniline (CAS 860677-88-9) against standard alternatives like 2-methoxy-4-chloroaniline and 4-chloroaniline. By analyzing their chemical properties, cross-coupling reactivity, and biological performance, we provide a comprehensive framework for integrating this specialized intermediate into your drug development pipeline.

Structural Rationale & Electronic Tuning

The structural motif of an aniline ring substituted with a halogen and an ortho-ether is ubiquitous in medicinal chemistry. However, the choice of the ether appendage (e.g., methoxy vs. benzyloxy) drastically alters the molecule's trajectory during Structure-Activity Relationship (SAR) optimization.

  • Steric Anchoring: The bulky benzyloxy group in 2-(benzyloxy)-4-chloroaniline serves a dual purpose. In Type II kinase inhibitors, this lipophilic appendage can project into deep hydrophobic pockets (such as the DFG-out allosteric site), increasing residence time and target selectivity.

  • Synthetic Versatility: Unlike a methoxy group, the benzyl ether is a highly labile protecting group. Post-coupling, it can be subjected to hydrogenolysis to reveal a free hydroxyl group, which can then act as a critical hydrogen-bond donor/acceptor with the kinase hinge region (e.g., interacting with gatekeeper residues).

Comparative Performance Metrics

The following table summarizes the quantitative and qualitative data comparing 2-(benzyloxy)-4-chloroaniline with its common alternatives.

Property / Metric2-(Benzyloxy)-4-chloroaniline2-Methoxy-4-chloroaniline4-Chloroaniline
CAS Number 860677-88-993-50-5106-47-8
Steric Bulk (Ortho) High (Benzyl group)Low (Methyl group)None (Hydrogen)
Lipophilicity (LogP) ~3.8~2.1~1.8
Kinase Target Profile Type II (Allosteric / DFG-out)Type I (ATP-competitive)Generic building block
C–N Coupling Reactivity Requires bulky ligands (e.g., XPhos)Standard ligands (BINAP/dppf)Highly reactive
Downstream Flexibility High (Cleavable to -OH)Low (Stable ether)None

Synthetic Workflow: Buchwald-Hartwig Amination

Integrating 2-(benzyloxy)-4-chloroaniline into a diarylamine scaffold requires overcoming the significant steric hindrance generated by the ortho-benzyloxy group. Traditional palladium catalysts often stall at the reductive elimination step due to this bulk. To resolve this, we utilize a highly active biarylphosphine ligand system, a standard established in [1].

Self-Validating Experimental Protocol

Objective: Synthesize a sterically hindered diarylamine API scaffold.

  • Reagent Preparation (Glovebox):

    • Action: In an inert atmosphere, combine 2-(benzyloxy)-4-chloroaniline (1.0 equiv), a target heteroaryl bromide (1.05 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Cs2CO3 (2.0 equiv) in an oven-dried Schlenk tube.

    • Causality: The use of XPhos is non-negotiable here. The massive steric profile of the ortho-benzyloxy group impedes oxidative addition with smaller ligands. XPhos facilitates the formation of the active mono-ligated Pd(0) species and accelerates reductive elimination without catalyst poisoning [2].

  • Solvent Addition & Heating:

    • Action: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the tube, transfer to a fume hood, and stir at 100 °C for 12 hours.

    • Causality: 1,4-dioxane is selected for its high boiling point and its ability to partially solubilize the inorganic base (Cs2CO3) at elevated temperatures, which is critical for the rapid deprotonation of the Pd-coordinated amine intermediate.

  • In-Process Control (Self-Validation):

    • Action: At the 8-hour mark, sample 10 µL of the reaction mixture, dilute in 1 mL of HPLC-grade MeCN, and analyze via LC-MS.

    • Validation: The reaction is deemed complete and ready for workup only when the characteristic [M+H]+ peak of the starting aniline (m/z ~234.0) is <2% relative to the product peak. If >2%, spike with an additional 1 mol% Pd2(dba)3.

  • Deprotection (Optional):

    • Action: If the free hydroxyl is required for hinge-binding, dissolve the purified intermediate in MeOH, add 10% Pd/C, and stir under an H2 atmosphere (1 atm) for 4 hours until the benzyl mass is cleaved.

G A 2-(Benzyloxy)-4-chloroaniline (CAS 860677-88-9) C Buchwald-Hartwig Coupling Pd2(dba)3, XPhos, Cs2CO3 100°C, 12h A->C B Heteroaryl Bromide (Electrophile) B->C D Diarylamine Intermediate (Sterically Protected) C->D E Pd/C, H2 (1 atm) Benzyl Deprotection D->E Cleave Ether F Target Kinase Inhibitor (API Scaffold) D->F Retain Benzyl for Hydrophobic Pocket E->F

Synthetic workflow demonstrating the integration and optional deprotection of 2-(Benzyloxy)-4-chloroaniline.

Biological Evaluation & Mechanism of Action

The ultimate value of utilizing 2-(benzyloxy)-4-chloroaniline lies in its impact on biological efficacy. In the context of [3], the addition of bulky aromatic groups often transitions an inhibitor from a standard ATP-competitive profile to an allosteric profile.

When the benzyloxy group is retained in the final API, it acts as a steric anchor. While the diarylamine core binds to the highly conserved ATP hinge region, the benzyl ether extends into adjacent, less-conserved hydrophobic pockets. This dual-binding mechanism drastically improves the inhibitor's selectivity profile across the kinome, minimizing off-target toxicity (e.g., avoiding wild-type EGFR inhibition while targeting mutant variants).

G Kinase Target Kinase (e.g., Mutant EGFR) Signaling Downstream Signaling (MAPK / AKT Pathway) Kinase->Signaling Phosphorylation ATP Endogenous ATP ATP->Kinase Binds Hinge Inhibitor Benzyloxy-Diarylamine Inhibitor Inhibitor->Kinase Competitive Inhibition Inhibitor->ATP Blocks Binding Pocket Hydrophobic Allosteric Pocket Inhibitor->Pocket Steric Anchoring via Benzyl Pocket->Kinase Apoptosis Cell Cycle Arrest / Apoptosis Signaling->Apoptosis Pathway Inhibited

Mechanism of action showing steric anchoring of the benzyloxy group in the kinase hydrophobic pocket.

Summary of Experimental Utility

For drug development professionals, 2-(Benzyloxy)-4-chloroaniline offers a distinct advantage over simpler anilines. While it requires more sophisticated catalytic systems (like Pd/XPhos) to overcome its steric bulk during synthesis, it rewards the chemist with unparalleled structural flexibility. Whether utilized as a lipophilic probe to map allosteric kinase pockets or as a protected precursor to a critical hydrogen-bonding hydroxyl group, it is an indispensable building block for next-generation targeted therapeutics.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at:[Link]

  • Royal Society of Chemistry. (2023). Synthetic Methods for Primary Anilines. RSC Advances. Available at:[Link]

  • National Institutes of Health (NIH). (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at:[Link]

Validation

A Multi-Technique Guide to the Structural Confirmation of Synthesized 2-(Benzyloxy)-4-chloroaniline

Abstract In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of synthesized intermediates is not merely a procedural step but a foundational pillar of scientific inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of synthesized intermediates is not merely a procedural step but a foundational pillar of scientific integrity and regulatory compliance. An erroneous structural assignment can jeopardize an entire research program, leading to wasted resources and flawed biological data. This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required to confirm the structure and purity of a synthesized sample of 2-(Benzyloxy)-4-chloroaniline, a key scaffold in medicinal chemistry. Moving beyond a simple listing of methods, we will explore the causality behind our experimental choices, demonstrating how a synergistic, multi-technique approach provides a self-validating system for absolute structural elucidation. We will compare the "workhorse" spectroscopic methods—NMR, Mass Spectrometry, and IR—with orthogonal techniques like HPLC and Elemental Analysis, providing field-proven insights and detailed experimental protocols for each.

Part 1: The Analytical Strategy: A Self-Validating Workflow

The confirmation of a molecular structure is akin to solving a complex puzzle. No single piece of evidence is sufficient; instead, multiple, independent lines of inquiry must converge on a single, unambiguous solution. Our strategy for confirming the structure of 2-(Benzyloxy)-4-chloroaniline is built on this principle of orthogonal verification. Each technique provides a unique piece of information, and together, they create a robust, self-validating data package.

The overall workflow is designed to answer three critical questions:

  • What is the molecular framework? (Connectivity of atoms)

  • What is the molecular mass and elemental composition? (Formula)

  • Is the sample pure? (Absence of contaminants)

The following diagram illustrates the logical flow of our analytical approach.

G cluster_0 Core Structural Elucidation cluster_1 Quantitative & Compositional Validation NMR NMR Spectroscopy (¹H & ¹³C) Confirmation Final Structural Confirmation NMR->Confirmation C-H Framework Connectivity MS Mass Spectrometry (MS) MS->Confirmation Molecular Weight Isotopic Pattern IR Infrared Spectroscopy (FTIR) IR->Confirmation Functional Groups (Amine, Ether) HPLC HPLC Purity Analysis HPLC->Confirmation Purity >95% Impurity Profile EA Elemental Analysis EA->Confirmation Empirical Formula %C, H, N SynthesizedSample Synthesized 2-(Benzyloxy)-4-chloroaniline SynthesizedSample->NMR SynthesizedSample->MS SynthesizedSample->IR SynthesizedSample->HPLC SynthesizedSample->EA G cluster_Data Experimental Data cluster_Inference Inferences MS_Data MS Data: m/z = 233, 235 Ratio ~3:1 MW Molecular Weight is 233 MS_Data->MW EA_Data Elemental Analysis: %C,H,N match theory Formula Formula is C₁₃H₁₂ClNO EA_Data->Formula NMR_Data NMR Data: Correct shifts, integrals, & coupling Connectivity Correct Atomic Connectivity Confirmed NMR_Data->Connectivity IR_Data IR Data: N-H, C-O, C-Cl stretches present FuncGroups Key Functional Groups Confirmed IR_Data->FuncGroups HPLC_Data HPLC Data: Single major peak >98% purity Purity Sample is Pure HPLC_Data->Purity MW->Formula Formula->Connectivity Connectivity->FuncGroups Final Structure Confirmed: 2-(Benzyloxy)-4-chloroaniline Connectivity->Final FuncGroups->Final Purity->Final

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Benzyloxy)-4-chloroaniline

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and e...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 2-(Benzyloxy)-4-chloroaniline, a halogenated aromatic amine, is a valuable intermediate, but its chemical nature demands a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a framework grounded in chemical causality to ensure that every step of the disposal process is deliberate, safe, and scientifically sound.

Our objective is to build a culture of safety that transcends checklists. By understanding the chemical principles behind these disposal protocols, we empower researchers to not only follow procedures but to become proactive guardians of their laboratory environment.

Hazard Identification: The "Why" Behind the Precautions

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 2-(Benzyloxy)-4-chloroaniline and its common salt form, 2-(Benzyloxy)-4-chloroaniline hydrochloride, are classified under the Globally Harmonized System (GHS) with specific hazard warnings. These classifications are not abstract symbols; they are direct indicators of potential harm and dictate the level of control required.

Hazard ClassificationGHS Hazard CodeDescriptionImplication for Handling & Disposal
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1][2]All handling and disposal must be conducted in a manner that prevents ingestion, skin contact, and inhalation of dust or aerosols. This necessitates the use of specific Personal Protective Equipment (PPE).
Skin Irritation H315Causes skin irritation.[1][3]Direct skin contact must be avoided. Contaminated gloves and clothing must be removed and disposed of properly to prevent prolonged contact.
Serious Eye Irritation H319Causes serious eye irritation.[1][3]The risk of splashes or airborne particles reaching the eyes requires robust eye and face protection.
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.[3]Operations that could generate dust, such as weighing or scraping, must be performed in a ventilated enclosure like a fume hood to protect the respiratory system.

The presence of a chlorine atom on the aniline ring firmly places this compound in the halogenated organic category. This is the single most important factor determining its ultimate disposal pathway.

The Core Principle: Rigorous Segregation of Halogenated Waste

The cornerstone of chemical waste management in any laboratory is the strict segregation of waste streams. The distinction between halogenated and non-halogenated organic waste is critical for both environmental and economic reasons.

  • Causality of Segregation : Non-halogenated solvents can often be recycled or used as fuel additives in high-temperature industrial kilns.[4] In contrast, halogenated compounds, when incinerated, can produce highly toxic and corrosive byproducts like hydrochloric acid (HCl) and potentially dioxins if combustion is incomplete. Therefore, they require specialized incinerators with advanced "scrubber" systems to neutralize these acidic gases.[4]

  • Economic and Compliance Impact : Due to the need for this specialized treatment, the disposal cost for halogenated waste is significantly higher—often two to three times that of non-halogenated waste.[4] Furthermore, mixing halogenated waste into a non-halogenated drum, even at low concentrations, contaminates the entire container, forcing it to be treated under the more stringent and costly halogenated protocol.[4]

This principle is visually summarized in the disposal workflow diagram below.

cluster_0 Waste Generation & Characterization cluster_1 Halogenated Waste Stream Protocol start Waste Containing 2-(Benzyloxy)-4-chloroaniline Generated char Characterize Waste: Is it a Halogenated Organic? start->char select_container Select Designated 'HALOGENATED WASTE' Container char->select_container YES non_halogenated Follow Non-Halogenated Waste Protocol char->non_halogenated NO label_container Label Container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Date of First Addition select_container->label_container ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) label_container->ppe add_waste Add Waste to Container in a Fume Hood ppe->add_waste close_container Securely Close Container Immediately After Use add_waste->close_container storage Store in a Designated, Ventilated Satellite Accumulation Area close_container->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup

Caption: Disposal workflow for 2-(Benzyloxy)-4-chloroaniline.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the compound's GHS classifications, a comprehensive PPE strategy is required to create a reliable barrier between the researcher and the chemical.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the outer surface) to avoid skin contact and dispose of contaminated gloves as solid hazardous waste.[3]

  • Eye and Face Protection : Use safety glasses with side shields at a minimum. A face shield is required when there is a risk of splashing.[3]

  • Body Protection : A fully buttoned laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or a full protective suit is necessary.[3]

  • Respiratory Protection : If there is any risk of generating dust or aerosols (e.g., during spill cleanup or handling of the solid powder) and the operation cannot be contained within a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[3]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely from the moment it is generated to its final disposal.

1. Container Selection and Preparation

  • Select the Correct Container : Use only a designated "Halogenated Organic Waste" container that is in good condition, made of a compatible material (e.g., polyethylene-lined steel or high-density polyethylene), and has a secure, screw-top lid.[5][6]

  • Pre-Label the Container : Before adding any waste, the container must be clearly labeled.[5] The label must include:

    • The words "Hazardous Waste".[7]

    • The full, unabbreviated chemical name: "Waste 2-(Benzyloxy)-4-chloroaniline". If it is in a solvent, list all components with approximate percentages.[7]

    • The date on which the first drop of waste is added.

2. Waste Accumulation

  • Location : All waste transfer should occur within a certified chemical fume hood to mitigate inhalation exposure.

  • Procedure : Carefully transfer the waste into the labeled container. Do not overfill; leave at least 10% of the container volume as headspace to allow for vapor expansion.[6]

  • Closure : Securely cap the container immediately after adding waste. A container is considered "open" and is a violation if the lid is not tightly sealed.[5]

3. Temporary Storage (Satellite Accumulation Area)

  • Location : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, well-ventilated, and away from drains or sources of ignition.[5]

  • Secondary Containment : The container must be kept in a secondary containment tray or basin that can hold the entire volume of the container in case of a leak.[6]

  • Incompatibles : Ensure the waste container is not stored near incompatible materials, particularly strong acids or oxidizing agents.[2][5]

4. Final Disposal

  • Professional Service : The disposal of this hazardous waste must be managed by a licensed and certified professional waste disposal company.[3] It is illegal and unsafe to dispose of this chemical in the standard trash or down the sanitary sewer.[3][7]

  • Scheduling : Do not allow excessive amounts of waste to accumulate. Arrange for regular pickups with your institution's Environmental Health & Safety (EHS) office or contracted waste vendor.[5]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate immediately and contact your institution's emergency response team.[5]

  • Control and Contain (Small Spills) : For minor spills, and only if you are trained and have the proper PPE, you can proceed.

    • Solid Spills : Gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3]

    • Liquid Spills : Cover with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into a suitable container for disposal.

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact : Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][8]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][9]

For any exposure, bring a copy of the Safety Data Sheet (SDS) for the chemical to the attending medical personnel.[3]

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • NextSDS. (n.d.). 2-(benzyloxy)-4-chloroaniline hydrochloride — Chemical Substance Information.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet: 2-(Benzyloxy)-4-bromo-5-chloroaniline.
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET: 4-Benzyloxyaniline hydrochloride.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-Benzyloxyaniline hydrochloride.
  • Fisher Scientific. (2010, May 24). SAFETY DATA SHEET: 4-Chloroaniline.
  • MilliporeSigma. (2026, January 13). SAFETY DATA SHEET: 4-Chloroaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride.

Sources

Handling

Standard Operating Procedure: Handling &amp; PPE Guidelines for 2-(Benzyloxy)-4-chloroaniline

As drug development and chemical synthesis workflows become increasingly complex, rigorous laboratory safety protocols are non-negotiable. 2-(Benzyloxy)-4-chloroaniline is a highly specialized halogenated aniline derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical synthesis workflows become increasingly complex, rigorous laboratory safety protocols are non-negotiable. 2-(Benzyloxy)-4-chloroaniline is a highly specialized halogenated aniline derivative used in advanced pharmaceutical research. However, like many chloroaniline compounds, it presents unique toxicological challenges that require strict adherence to handling, Personal Protective Equipment (PPE), and disposal protocols.

This guide provides researchers and safety officers with a comprehensive, mechanistic approach to handling 2-(Benzyloxy)-4-chloroaniline, ensuring operational efficiency without compromising human health.

Chemical Profile & Hazard Summary

Before designing a handling workflow, it is critical to understand the foundational properties and Global Harmonized System (GHS) classifications of the substance[1].

Property / HazardSpecification
Chemical Name 2-(Benzyloxy)-4-chloroaniline
CAS Number 860677-88-9
Physical State Solid (Powder/Crystalline)
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation) - H302, H312, H332
Local Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Systemic Toxicity STOT SE 3 (H336) - Specific target organ toxicity (single exposure)

Mechanistic Rationale for Safety Protocols

To build a robust safety culture, researchers must understand why specific precautions are enforced. The primary danger of 2-(Benzyloxy)-4-chloroaniline lies in its ability to induce methemoglobinemia and its stealthy capability for dermal absorption .

When chloroaniline derivatives enter the body—whether inhaled as dust, ingested, or absorbed through the skin—they are not directly toxic. Instead, hepatic cytochrome P450 enzymes metabolize the parent compound via N-hydroxylation into a highly reactive N-hydroxylamine intermediate[2]. This metabolite is transported into the bloodstream, where it initiates a vicious redox cycle within red blood cells. It oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), creating methemoglobin[2]. Because methemoglobin cannot bind or transport oxygen, systemic exposure leads to chemical asphyxiation, tissue hypoxia, and cyanosis[3].

Furthermore, researchers often underestimate the lipophilic nature of aniline derivatives, which allows them to bypass the stratum corneum (the skin's outer barrier) with ease[3]. Therefore, our PPE and handling strategies are heavily weighted toward establishing an impermeable dermal barrier and preventing the aerosolization of fine powders.

Personal Protective Equipment (PPE) Matrix

Based on the toxicological mechanisms outlined above, the following PPE matrix must be strictly adhered to when handling this compound[4].

Protection ZoneRequired EquipmentSpecification & StandardMechanistic Rationale
Dermal (Hands) Chemical-resistant glovesNitrile or Neoprene (EN 374 compliant), >0.11 mm thicknessPrevents transdermal absorption of the lipophilic aniline base. Double-gloving is recommended during weighing.
Ocular (Eyes) Safety gogglesANSI Z87.1 / EN 166 certified, indirect ventingProtects against corneal irritation (Eye Irrit. 2A) and micro-dust deposition.
Respiratory Fume Hood / RespiratorClass II Chemical Fume Hood; N95/P100 or FFP3 respirator if outside hoodMitigates inhalation of fine crystalline dust, preventing direct alveolar absorption into the bloodstream.
Body Lab coat & closed-toe shoesFlame-resistant, 100% cotton or specialized syntheticProvides a secondary barrier against accidental spills and particulate settling on personal clothing.

Operational Workflow & Handling Procedures

This procedural workflow is designed as a self-validating system: each step contains a built-in check to ensure containment before proceeding to the next.

Phase 1: Pre-Operational Setup
  • Environmental Verification: Ensure the chemical fume hood is fully operational. Verify that the face velocity is between 80–100 feet per minute (fpm). Causality: This specific velocity provides optimal containment of aerosolized powders without creating turbulent eddies that could blow powder out of the sash.

  • PPE Donning: Put on the lab coat, safety goggles, and double-layer nitrile gloves.

Phase 2: Weighing and Transfer
  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Fine crystalline powders can aerosolize via static repulsion. Anti-static tools prevent the powder from "jumping" and becoming an inhalation hazard.

  • Transfer Protocol: Open the primary chemical container only inside the fume hood[4]. Transfer the required mass slowly.

  • Sealing: Immediately recap the primary container tightly. Causality: Minimizes the release of vapors and prevents ambient moisture from degrading the stock chemical.

Phase 3: Post-Operation & Decontamination
  • Surface Cleaning: Wipe down the analytical balance and fume hood surfaces with a solvent appropriate for lipophilic organics (e.g., 70% isopropanol), followed by a damp water wipe.

  • Doffing: Remove the outer pair of gloves inside the hood (using the standard glove-in-glove removal technique) and dispose of them in a designated hazardous waste bin[5]. Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Spill Response & Waste Disposal Plan

Emergency Spill Response
  • Evacuation & Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the vicinity to allow airborne dust to settle[5].

  • Containment: Do not sweep dry powder. Causality: Mechanical sweeping aerosolizes toxic particulates, drastically increasing inhalation risk. Instead, cover the spill with an inert, liquid-binding absorbent material (e.g., damp sand or diatomaceous earth)[6].

  • Collection: Mechanically take up the dampened material using a non-sparking scoop and place it into a sealable hazardous waste container[4].

  • Decontamination: Wash the spill area thoroughly with a surfactant-based soap and water to break down any residual lipophilic chemical[7].

Waste Disposal Plan
  • Solid Waste: Contaminated PPE, weighing boats, and spill cleanup materials must be collected in sealed, clearly labeled hazardous waste bins.

  • Liquid Waste: Solutions containing 2-(Benzyloxy)-4-chloroaniline must be stored in specialized halogenated organic waste carboys. Never discharge into drains , as chloroanilines are highly toxic to aquatic life with long-lasting effects[5][7].

  • Final Disposal: Route all waste to a licensed chemical disposal facility for high-temperature incineration[4].

Workflow Visualization

The following diagram illustrates the mechanistic pathway of chloroaniline toxicity and highlights the critical intervention points where specific PPE breaks the chain of exposure.

G Exposure Exposure to 2-(Benzyloxy) -4-chloroaniline (Inhalation/Dermal/Oral) Metabolism Hepatic CYP450 Metabolic Activation Exposure->Metabolism Systemic Absorption Metabolite N-hydroxylamine Reactive Metabolite Metabolism->Metabolite N-hydroxylation RBC Red Blood Cell Redox Cycling Metabolite->RBC Transport to Bloodstream Toxicity Methemoglobinemia & Tissue Hypoxia RBC->Toxicity Fe2+ to Fe3+ Oxidation PPE_Resp Respirator / Fume Hood (Inhalation Barrier) PPE_Resp->Exposure Prevents PPE_Skin Nitrile Gloves & Lab Coat (Dermal Barrier) PPE_Skin->Exposure Prevents

Fig 1: Mechanism of chloroaniline-induced methemoglobinemia and targeted PPE intervention points.

References

  • NextSDS. "2-(benzyloxy)-4-chloroaniline — Chemical Substance Information." Available at: [Link]

  • ResearchGate. "Toxicology laboratory analysis and human exposure to p-chloroaniline." Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: 4-Chloroaniline." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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